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  • Product: Ipratropium Bromide Impurity E
  • CAS: 183626-76-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Control of Ipratropium Bromide Impurity E

Executive Summary In the high-stakes environment of respiratory drug development, the rigorous control of impurities in anticholinergic agents is non-negotiable. Ipratropium Bromide Impurity E , identified pharmacopoeial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of respiratory drug development, the rigorous control of impurities in anticholinergic agents is non-negotiable. Ipratropium Bromide Impurity E , identified pharmacopoeially (Ph. Eur.) as N-isopropylnoratropine (or Desmethyl Ipratropium), represents a critical process-related impurity. Unlike degradation products formed via hydrolysis or dehydration, Impurity E is primarily a synthetic precursor carryover —the unreacted tertiary amine intermediate remaining after the final quaternization step.

This guide provides a definitive structural analysis of Impurity E, delineates its formation thermodynamics, and establishes a self-validating analytical framework for its detection and quantification.

Structural Characterization

Chemical Identity

Impurity E is the tertiary amine analogue of the quaternary ammonium active pharmaceutical ingredient (API), Ipratropium Bromide. It lacks the methyl group at the bridgehead nitrogen, fundamentally altering its solubility and chromatographic behavior compared to the API.

FeatureSpecification
Common Name Ipratropium Bromide Impurity E (Ph. Eur.) / Desmethyl Ipratropium (USP)
Chemical Name (1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl (2RS)-3-hydroxy-2-phenylpropanoate
CAS Number 183626-76-8 (Specific Isomer) / 22235-81-0 (Free Base Mixture)
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.42 g/mol
Key Functional Group Tertiary Amine (vs. Quaternary Ammonium in API)
Stereochemical Configuration

The structure consists of a tropane ring system esterified with tropic acid.

  • Tropane Ring: The configuration is (1R, 3r, 5S).[1][2] The ester group at position 3 is in the endo orientation (similar to atropine).

  • Tropic Acid Moiety: The chiral center at the

    
    -carbon of the acid is racemic (2RS), consistent with the parent Ipratropium Bromide molecule.
    
Structural Divergence from API

The critical structural difference lies at the N-8 position :

  • Ipratropium Bromide (API): Contains a quaternary nitrogen with both an isopropyl group and a methyl group. It carries a permanent positive charge independent of pH.

  • Impurity E: Contains a tertiary nitrogen with only an isopropyl group. Its ionization state is pH-dependent (

    
    ).
    

Formation Mechanism & Origin

Understanding the origin of Impurity E requires dissecting the synthetic pathway of Ipratropium Bromide. It is not typically a degradation product of storage (like Impurity A/Tropic Acid) but a Process Impurity .

Synthetic Pathway (The "Why")

Ipratropium Bromide is synthesized via the quaternization of N-isopropylnoratropine (Impurity E) with methyl bromide.

  • Reaction:

    
     Nucleophilic Substitution.
    
  • Mechanism: The lone pair on the tertiary nitrogen of N-isopropylnoratropine attacks the electrophilic methyl carbon of methyl bromide.

  • The Failure Mode: If the methylation reaction does not proceed to 100% conversion, or if stoichiometry is miscalculated, unreacted N-isopropylnoratropine remains in the final crystallization mother liquor and can co-precipitate with the API.

Visualization of the Pathway

IpratropiumSynthesis cluster_legend Process Logic Precursor N-isopropylnoratropine (Impurity E / Reactant) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Solvent (Acetonitrile/Acetone) Product Ipratropium Bromide (API) Precursor->Product Incomplete Reaction (Impurity E Carryover) Reagent Methyl Bromide (CH3Br) Reagent->Intermediate Intermediate->Product Methylation Legend Red Node = Impurity Source Green Node = Desired Product

Figure 1: Synthetic pathway showing Impurity E as the unreacted precursor to Ipratropium Bromide.[3]

Analytical Strategy: Detection & Quantification

Separating a tertiary amine (Impurity E) from its quaternary analogue (API) requires manipulating pH to alter the hydrophobicity of the impurity.

HPLC Method Development Logic
  • Stationary Phase: C18 or C8 (Reverse Phase) is standard.

  • Mobile Phase pH:

    • Low pH (2.5 - 3.0): Impurity E is protonated (

      
      ), making it cationic like the API. Separation relies on the subtle difference in hydrophobicity between the 
      
      
      
      vs
      
      
      groups.
    • High pH (> 8.0): Impurity E becomes a neutral free base, significantly increasing its retention time compared to the permanently charged API. Note: Silica columns degrade at high pH; hybrid columns (e.g., Waters XBridge) are required for this strategy.

  • Ion Pairing: Using sodium 1-octanesulfonate or similar agents can improve peak shape for both cationic species.

Recommended Protocol (Ph. Eur. Aligned)

This protocol uses a low pH strategy with ion-pairing to ensure resolution.

Reagents:

  • Mobile Phase A: Phosphate buffer (pH 3.0) + Sodium 1-octanesulfonate (Ion Pair Reagent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

Workflow:

  • Equilibration: Flush column with 85% A / 15% B for 30 mins.

  • Standard Prep: Dissolve Impurity E Reference Standard in Mobile Phase A.

  • Gradient:

    • 0-5 min: Isocratic (15% B).

    • 5-25 min: Linear ramp to 40% B (Elutes hydrophobic impurities).

    • 25-30 min: Re-equilibration.

  • Detection: UV at 210 nm (Non-selective, detects the phenyl ring).

Analytical Logic Diagram

AnalyticalWorkflow cluster_mechanism Separation Mechanism Sample Sample Solution (API + Impurity E) Column RP-HPLC Column (C18 + Ion Pair) Sample->Column Mech1 API (Quaternary) Permanent Charge Detector UV Detector (210 nm) Column->Detector Mech2 Impurity E (Tertiary) Protonated at pH 3.0 Mech1->Mech2 Selectivity (alpha) driven by Methyl group Result Chromatogram RT(Imp E) < RT(API) or > RT(API) (Method Dependent) Detector->Result

Figure 2: Analytical logic for separating the tertiary amine impurity from the quaternary drug substance.

Experimental Protocol: Synthesis of Impurity E Standard

Note: This protocol describes the isolation of the precursor, which serves as the impurity standard.

Objective: To generate high-purity N-isopropylnoratropine for use as a Reference Standard (RS).

Step-by-Step Methodology:

  • Starting Material: Begin with Noratropine (N-demethylated atropine).

  • Alkylation:

    • Dissolve Noratropine (1 eq) in DMF or Acetonitrile.

    • Add Isopropyl Bromide (1.2 eq) and Potassium Carbonate (

      
      , 2 eq) as a base scavenger.
      
    • Critical Control: Maintain temperature at 50-60°C. Higher temperatures promote elimination side reactions (Apo-derivatives).

  • Reaction Monitoring: Monitor via TLC (Silica, MeOH/DCM/NH3) or HPLC until Noratropine is consumed.

  • Work-up:

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Dissolve residue in dilute HCl (pH 2) and wash with Ether (removes non-basic impurities).

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Acetone/Hexane to yield Impurity E as a white crystalline solid.

  • Validation: Confirm structure via 1H-NMR (Look for isopropyl septet, absence of N-methyl singlet).

References

  • European Pharmacopoeia (Ph. Eur.) . (2023). Ipratropium Bromide Monograph 10.0. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . (2024). Ipratropium Bromide: Related Compounds. USP-NF.

  • PubChem . (2024). Compound Summary: N-Isopropylnoratropine (Impurity E).[3] National Library of Medicine.

  • Tölgyesi, L., et al. (2021). "Determination of Ipratropium Bromide and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis.

  • Pharmaffiliates . (2024). Ipratropium Bromide Impurity E Data Sheet.

Sources

Exploratory

Technical Guide: Ipratropium Bromide Impurity E (Synthesis &amp; Characterization)

This technical guide details the synthesis, characterization, and control of Ipratropium Bromide Impurity E , identified in the European Pharmacopoeia (Ph. Eur.) as -isopropylnoratropine (also known as desmethyl-ipratrop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and control of Ipratropium Bromide Impurity E , identified in the European Pharmacopoeia (Ph. Eur.) as


-isopropylnoratropine  (also known as desmethyl-ipratropium).[1]

Executive Summary & Regulatory Context

Ipratropium Bromide is a quaternary ammonium anticholinergic agent derived from atropine. In the context of ICH Q3A(R2) and Q3B(R2) guidelines, impurity profiling is critical for drug safety.

Impurity E (Ph.[2][3] Eur.) is the tertiary amine precursor to Ipratropium. It represents the penultimate intermediate in the commercial synthesis of the Active Pharmaceutical Ingredient (API). Its presence in the final drug substance indicates incomplete quaternization (methylation).

  • Common Name:

    
    -Isopropylnoratropine (or Desmethyl Ipratropium)[1]
    
  • Chemical Name: (1

    
    ,3
    
    
    
    ,5
    
    
    )-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate[1][4]
  • CAS Number: 183626-76-8[5][6][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [7][9]
  • Molecular Weight: 317.42 g/mol [7][9][10][11]

  • Regulatory Status: Specified impurity in Ph.[1][12] Eur. monograph 0919.

Chemical Identity & Structural Analysis

Unlike Ipratropium Bromide, which is a quaternary ammonium salt (permanently charged), Impurity E is a tertiary amine . This structural difference fundamentally alters its solubility, chromatographic behavior, and toxicological profile.

Structural Comparison
FeatureIpratropium Bromide (API)Impurity E (Precursor)
Nitrogen Center Quaternary (

), dimethyl, isopropyl
Tertiary (

), isopropyl only
Charge Cationic (Salt)Neutral (pH dependent)
Counterion Bromide (Br

)
None (unless salt form)
Key NMR Signal

-Methyl singlet (~3.0 ppm)
Absent

Synthesis of Impurity E (Reference Standard)

To accurately quantify Impurity E in the API, a high-purity reference standard must be synthesized. The synthesis follows a convergent route involving the


-alkylation of nortropine followed by esterification.
Retrosynthetic Analysis

The molecule is disconnected at the ester linkage and the C-N bond:

  • Esterification: Coupling Tropic Acid +

    
    -Isopropylnortropine.
    
  • 
    -Alkylation:  Nortropine + 2-Bromopropane.
    
Step-by-Step Experimental Protocol
Step 1: Synthesis of

-Isopropylnortropine

This step introduces the isopropyl group onto the tropane ring.

  • Reagents: Nortropine (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), Acetonitrile (ACN).
  • Protocol:

    • Dissolve nortropine in anhydrous ACN.

    • Add finely ground K

      
      CO
      
      
      
      and 2-bromopropane.
    • Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

    • Monitor by TLC (MeOH:DCM 1:9) for disappearance of nortropine.

    • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Vacuum distillation or column chromatography (Silica, DCM/MeOH/NH

      
      ).
      
  • Critical Process Parameter (CPP): Anhydrous conditions are essential to prevent side reactions with the alkyl halide.

Step 2: Esterification (Formation of Impurity E)

Direct esterification with tropic acid is challenging due to the primary hydroxyl group on the acid. A Steglich esterification or activated acid chloride method (with protection) is preferred.

  • Reagents:

    
    -Isopropylnortropine (from Step 1), Tropic Acid, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.
    
  • Protocol:

    • Dissolve Tropic Acid (1.1 eq) and

      
      -Isopropylnortropine (1.0 eq) in dry DCM.
      
    • Cool to 0°C. Add DMAP (0.1 eq).

    • Add DCC (1.2 eq) dropwise dissolved in DCM.

    • Allow to warm to room temperature and stir for 24 hours.

    • Workup: Filter off the DCU (dicyclohexylurea) precipitate. Wash the organic filtrate with saturated NaHCO

      
       and brine.
      
    • Purification: The crude product is purified via flash chromatography (Eluent: Ethyl Acetate/Hexane with 1% Triethylamine to prevent tailing).

  • Note: For higher purity, use O-acetyltropic acid chloride for the coupling, followed by a mild hydrolysis step to remove the acetyl group.

Synthesis Workflow Diagram

SynthesisPath Nortropine Nortropine (Starting Material) Inter1 N-Isopropylnortropine (Intermediate) Nortropine->Inter1 Alkylation (K2CO3, ACN) IsoBrom 2-Bromopropane IsoBrom->Inter1 ImpurityE Impurity E (N-Isopropylnoratropine) Inter1->ImpurityE Esterification (DCC/DMAP) TropicAcid Tropic Acid (Side Chain) TropicAcid->ImpurityE Ipratropium Ipratropium Bromide (API) ImpurityE->Ipratropium Methylation (MeBr) - Incomplete Reaction

Caption: Synthesis pathway of Impurity E and its relationship to the final API (Ipratropium Bromide).

Analytical Characterization

Characterization must confirm the structure and distinguish it from the API and other impurities (like Impurity A:


-isopropylnortropine methobromide).
Nuclear Magnetic Resonance (NMR)

The absence of the


-methyl group is the definitive diagnostic feature.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.2–7.4 (m, 5H):  Aromatic protons (Phenyl group).
      
    • 
       5.0 (t, 1H):  C3-H (Ester linkage).
      
    • 
       3.8 (m, 1H):  Benzylic CH of tropic acid moiety.
      
    • 
       3.0 (m, 2H):  Bridgehead protons (C1-H, C5-H).
      
    • 
       2.8 (septet, 1H):  Isopropyl CH (
      
      
      
      -CH-(CH
      
      
      )
      
      
      ).
    • 
       1.0 (d, 6H):  Isopropyl methyls.
      
    • Key Distinction: No singlet at ~3.0–3.2 ppm (characteristic of the

      
      -CH
      
      
      
      in Ipratropium).
Mass Spectrometry (LC-MS)
  • Technique: ESI-MS (Positive Mode).

  • Impurity E: [M+H]

    
     = 318.2 m/z .
    
  • Ipratropium: [M]

    
     = 332.2 m/z  (Quaternary cation detected directly).
    
  • Observation: The mass difference of 14 Da corresponds exactly to the missing methyl group (-CH

    
     difference, but chemically -CH
    
    
    
    vs -H).
HPLC Method (Ph.[8] Eur. Aligned)

Impurity E is less polar than Ipratropium due to the lack of the permanent positive charge.

  • Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate buffer (pH ~ 3.0–4.0) containing sodium alkane sulfonate (ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Gradient elution is required to separate the early eluting tropic acid (Impurity C) from the late eluting Impurity E.

  • Retention Order:

    • Tropic Acid (Impurity C)

    • Ipratropium Bromide (API)[2][8][11]

    • Impurity E (Elutes after API due to hydrophobic isopropyl group and lack of permanent charge in the mobile phase).

  • Relative Retention Time (RRT): ~2.3 (relative to Ipratropium).

Control Strategy in API Manufacturing

Impurity E is a process-related impurity . Its presence indicates an incomplete reaction in the final step of the commercial synthesis.

Formation Mechanism

The final step involves the quaternization of


-isopropylnoratropine (Impurity E) with Methyl Bromide (MeBr).


Control Measures
  • Reaction Stoichiometry: Use a molar excess of Methyl Bromide (typically 1.5–2.0 eq) to drive the reaction to completion.

  • Reaction Time/Temperature: Extended reaction times at moderate temperatures (room temp to 40°C) ensure conversion of the sterically hindered tertiary amine.

  • Purification (Crystallization):

    • Ipratropium Bromide is a salt, insoluble in non-polar solvents.

    • Impurity E is a free base (organic soluble).

    • Protocol: Recrystallize the crude API from a solvent system like Methanol/Acetone or Ethanol. The unreacted Impurity E remains in the mother liquor, while the pure salt crystallizes out.

Impurity Fate Map

FateMap Start Reaction Mixture (API + Impurity E) Cryst Crystallization Step (Solvent: MeOH/Acetone) Start->Cryst Processing Solid Wet Cake (Enriched API) Cryst->Solid Precipitation Liquor Mother Liquor (Contains Impurity E) Cryst->Liquor Filtration Dry Dried API (< 0.1% Impurity E) Solid->Dry Drying Waste Waste Stream Liquor->Waste Disposal

Caption: Fate mapping of Impurity E during the purification of Ipratropium Bromide.

References

  • European Pharmacopoeia (Ph.[2][3][12][13] Eur.) . Monograph 0919: Ipratropium Bromide. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Ipratropium Bromide Monograph. USP-NF.

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[11]

  • PubChem . Compound Summary: Ipratropium Bromide.[1][2][3][8][9][12][14] National Center for Biotechnology Information.

  • ChemicalBook . Ipratropium Bromide Impurity E (CAS 183626-76-8).[6][8][10]

Sources

Foundational

Technical Deep Dive: Degradation Kinetics and Impurity Profiling of Ipratropium Bromide

Executive Summary Ipratropium Bromide (IPB) is a quaternary ammonium anticholinergic agent derived from atropine. Its structural integrity is defined by two critical functionalities: a labile ester linkage and a quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ipratropium Bromide (IPB) is a quaternary ammonium anticholinergic agent derived from atropine. Its structural integrity is defined by two critical functionalities: a labile ester linkage and a quaternary ammonium tropane ring . From a stability perspective, IPB is kinetically fragile; it undergoes rapid hydrolysis under alkaline conditions and dehydration under thermal stress.

This guide details the mechanistic formation of IPB degradation products, mapping them directly to European Pharmacopoeia (Ph. Eur.) and USP impurity designations. It provides a validated experimental framework for forced degradation studies, ensuring researchers can distinguish between process impurities and genuine degradation products.[1]

The Chemistry of Instability: Mechanistic Pathways

The degradation of Ipratropium Bromide is governed primarily by hydrolytic cleavage and elimination reactions (dehydration) . The molecule's ester bond is the thermodynamic weak point, susceptible to nucleophilic attack.

Pathway 1: Ester Hydrolysis (Primary Route)

Under aqueous conditions—particularly at pH > 6.0—the ester linkage between the tropic acid moiety and the tropane ring undergoes hydrolysis.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester group.
    
  • Products: This cleavage yields the parent alcohol (a quaternary tropane derivative) and the acid component (Tropic Acid).

  • Ph. Eur. Mapping:

    • Impurity A: The cationic tropane moiety [(1R,3r,5S,8r)-3-hydroxy-8-isopropyl-8-methyl-8-azabicyclo[3.2.1]octan-8-ium].

    • Impurity B: Tropic Acid [(2RS)-3-hydroxy-2-phenylpropanoic acid].[2]

Pathway 2: Dehydration (Elimination)

Under thermal stress or acidic catalysis, the hydroxyl group on the tropic acid side chain undergoes


-elimination.
  • Mechanism: Protonation of the hydroxyl group (in acid) or thermal excitation leads to the loss of a water molecule, forming a conjugated double bond (styrene-like structure).

  • Products:

    • Impurity C (Apo-Ipratropium): The dehydrated ester.

    • Impurity D (Atropic Acid): If hydrolysis and dehydration occur simultaneously, Tropic Acid dehydrates to Atropic Acid.

Pathway Visualization (DOT Diagram)

IPB_Degradation IPB Ipratropium Bromide (Parent API) ImpA Impurity A (Ph. Eur.) (8-isopropyl-3-hydroxy-tropanium) IPB->ImpA Hydrolysis (pH > 6) Ester Cleavage ImpB Impurity B (Ph. Eur.) (Tropic Acid) IPB->ImpB Hydrolysis ImpC Impurity C (Ph. Eur.) (Apo-Ipratropium) IPB->ImpC Dehydration (Thermal/Acid) - H2O ImpD Impurity D (Ph. Eur.) (Atropic Acid) ImpB->ImpD Dehydration (Secondary)

Figure 1: Mechanistic degradation pathways of Ipratropium Bromide showing the divergence between hydrolytic cleavage and dehydration.

Impurity Profiling: The "Who's Who" of Degradants

The following table consolidates regulatory impurity codes with their chemical origins. This is critical for assigning peaks in HPLC chromatograms.

Impurity Name (Ph. Eur.)Common NameFormation MechanismChemical Structure Characteristic
Impurity A

-Isopropylnortropine methobromide
Hydrolysis (Base catalyzed)The quaternary tropane ring (cation) after ester loss.
Impurity B Tropic AcidHydrolysis The acid moiety; distinct UV spectrum due to phenyl ring.
Impurity C Apo-IpratropiumDehydration (Thermal)Intact ester, but side chain has a double bond (acrylate).
Impurity D Atropic AcidHydrolysis + Dehydration Dehydrated form of Tropic acid.
Impurity F Ipratropium Atropic AnalogSynthesis/Degradation Stereoisomer or analog often found in stressed samples.

Experimental Workflow: Forced Degradation Protocol

To validate a stability-indicating method (SIM), you must induce these degradants in a controlled manner.

Stress Conditions & Causality
  • Acid/Base: Demonstrates the lability of the ester bond.

  • Peroxide: Assesses the oxidative stability of the quaternary nitrogen (though IPB is relatively robust here compared to tertiary amines).

  • Thermal: Forces the elimination reaction (Apo-formation).

Step-by-Step Protocol

Note: All solutions should be prepared in amber glassware to prevent photolytic interference, although IPB is not highly photosensitive.

  • Preparation of Stock Solution:

    • Dissolve IPB standard to a concentration of 1.0 mg/mL in Mobile Phase A (Buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL Stock + 5 mL 1N HCl . Reflux at 60°C for 4 hours .

    • Alkaline Hydrolysis: Mix 5 mL Stock + 5 mL 0.1N NaOH . Keep at Room Temperature for 1 hour . ( Caution: IPB degrades extremely fast in base; do not heat initially).

    • Oxidative Stress: Mix 5 mL Stock + 5 mL 3%

      
       . Store at RT for 24 hours.
      
    • Thermal Stress: Expose solid IPB powder to 105°C for 24 hours .

  • Quenching & Dilution:

    • Neutralize acid/base samples to pH 4.0–5.0 immediately to stop reaction.

    • Dilute all samples to a final target concentration of 100 µg/mL with mobile phase.

  • Analysis:

    • Inject into HPLC/UPLC system (See Section 5).

Workflow Diagram (DOT)

Workflow cluster_Stress Stress Conditions Start IPB Stock Solution (1.0 mg/mL) Acid Acid: 1N HCl 60°C, 4h Start->Acid Base Base: 0.1N NaOH RT, 1h Start->Base Ox Oxidation: 3% H2O2 RT, 24h Start->Ox Heat Thermal: Solid State 105°C, 24h Start->Heat Quench Quench Neutralization (pH 4.0 - 5.0) Acid->Quench Base->Quench Dilute Dilute to 100 µg/mL Ox->Dilute Heat->Dilute Quench->Dilute Analyze LC-MS / HPLC Analysis Dilute->Analyze MassBal Calculate Mass Balance (Assay + Impurities = 100% ± 5%) Analyze->MassBal

Figure 2: Forced degradation workflow ensuring mass balance tracking.

Analytical Strategy: LC-MS Compatible Method

Historically, ion-pairing reagents (e.g., heptane sulfonic acid) were used to retain the quaternary ammonium IPB. However, these are incompatible with Mass Spectrometry (MS). The following method uses a chaoticotropic salt effect or HILIC/C18 hybrid approach for MS compatibility.

Recommended Chromatographic Conditions
  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Universal for IPB and Impurity A), 254 nm (Specific for aromatic Impurities B, C, D).

    • MS: ESI Positive Mode (Target m/z 332 for IPB cation).

Why this works: The acidic pH suppresses the ionization of Tropic Acid (Impurity B), increasing its retention on C18, while the Ammonium Formate provides ionic strength to manage the peak shape of the quaternary amine (IPB and Impurity A).

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 .[2] Ipratropium Bromide Monograph (0919). Strasbourg: Council of Europe.

  • United States Pharmacopeia (USP) . Ipratropium Bromide Monograph. Rockville, MD: United States Pharmacopeial Convention.

  • Rasheed, A., & Ahmed, O. (2017).[3] Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation.[1][3][4] International Journal of Applied Pharmaceutical Sciences and Research.

  • Sims, C., et al. (2003). Separation of ipratropium bromide and its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 597-603.

  • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Exploratory

Technical Guide: Ipratropium Bromide Impurity E (CAS 22235-81-0)

Executive Summary Ipratropium Bromide Impurity E (CAS 22235-81-0), chemically known as N-isopropylnoratropine or Desmethyl Ipratropium , is a critical process-related impurity in the synthesis of Ipratropium Bromide. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ipratropium Bromide Impurity E (CAS 22235-81-0), chemically known as N-isopropylnoratropine or Desmethyl Ipratropium , is a critical process-related impurity in the synthesis of Ipratropium Bromide. Unlike the active pharmaceutical ingredient (API), which is a quaternary ammonium salt, Impurity E is a tertiary amine. This structural difference fundamentally alters its pharmacological profile, allowing it to potentially cross the blood-brain barrier (BBB) and induce central anticholinergic effects—a risk profile distinct from the peripherally acting API.

This guide provides a comprehensive technical analysis of Impurity E, covering its formation mechanism, physicochemical properties, and the specific high-performance liquid chromatography (HPLC) protocols required for its detection and control according to European Pharmacopoeia (Ph. Eur.) standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Impurity E is the direct precursor to Ipratropium Bromide. The API is formed by methylating Impurity E; thus, the presence of Impurity E in the final product represents unreacted intermediate material.

Structural Comparison
FeatureIpratropium Bromide (API)Impurity E (N-Isopropylnoratropine)
CAS Number 22254-24-6 (Bromide)22235-81-0
Nitrogen Center Quaternary Ammonium (

)
Tertiary Amine (

)
Substituents on N Isopropyl, MethylIsopropyl, (No Methyl)
Charge at pH 7.4 Permanently Positive (+1)Neutral / Protonated Equilibrium
BBB Permeability Negligible (Peripherally restricted)High (Lipophilic, crosses BBB)
Molecular Formula


Molecular Weight 412.37 g/mol 317.43 g/mol
Nomenclature
  • IUPAC Name: (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate[1]

  • Synonyms: Desmethyl Ipratropium; N-Isopropyl Noratropine; Ipratropium EP Impurity E.[1]

Formation & Synthesis Mechanism

Impurity E is the penultimate intermediate in the commercial synthesis of Ipratropium Bromide. The synthesis typically involves the esterification of N-isopropylnortropine with tropic acid (or a derivative), followed by quaternization with methyl bromide.

Synthesis Pathway Diagram

The following diagram illustrates the critical quaternization step where Impurity E is converted to the API. Incomplete reaction leads to residual Impurity E.

SynthesisPathway Precursor N-Isopropylnortropine (Impurity E) CAS 22235-81-0 API Ipratropium Bromide (API) Quaternary Salt Precursor->API Quaternization (Alkylation) Reagent Methyl Bromide (CH3Br) Reagent->API Degradation Degradation (N-Demethylation) API->Degradation Thermal/Oxidative Stress (Rare) Degradation->Precursor Reversion

Figure 1: Synthesis pathway showing Impurity E as the direct precursor to Ipratropium Bromide. Incomplete methylation results in residual Impurity E in the final drug substance.

Mechanistic Insight

The conversion of the tertiary amine (Impurity E) to the quaternary ammonium salt (Ipratropium) is an


 reaction.
  • Process Control: The reaction is driven to completion using excess methyl bromide. However, steric hindrance from the bulky isopropyl group can slow the reaction, making the complete consumption of Impurity E challenging.

  • Degradation: While less common, Ipratropium can theoretically degrade back to Impurity E via N-demethylation under extreme thermal stress, although hydrolysis of the ester linkage (forming Impurity B and Tropic Acid) is the primary degradation pathway.

Analytical Strategy: Detection & Quantification

Detecting Impurity E requires specific chromatographic conditions because it behaves differently from the quaternary API. As a tertiary amine, Impurity E's retention time is highly sensitive to pH changes, whereas the API's retention is relatively independent of pH (due to its permanent charge).

Validated HPLC Method (Based on Ph. Eur. Monograph)

The European Pharmacopoeia (Ph.[2][3] Eur.) mandates a specific ion-pair reversed-phase HPLC method for the separation of Ipratropium impurities.

ParameterConditionRationale
Column C18 (Octadecylsilyl silica), 150 x 3.9 mm, 5 µmStandard stationary phase for hydrophobic resolution.
Mobile Phase Buffer : Methanol (87:13 v/v)High aqueous content ensures solubility of the salt.
Buffer Composition Potassium Dihydrogen Phosphate + Tetrapropylammonium Chloride Critical: The ion-pairing agent (Tetrapropylammonium) competes with the cationic API for silanol sites, reducing tailing.
pH Adjusted to 5.5 At pH 5.5, Impurity E (tertiary amine) is protonated (

), behaving similarly to the API but with different hydrophobicity.
Flow Rate 1.5 mL/minOptimized for resolution.[2]
Detection UV at 220 nm Detects the phenyl chromophore common to both species.
Temperature 30 °CMaintains reproducible viscosity and kinetics.
Retention Behavior & System Suitability[6][10]
  • Ipratropium Bromide (API): Relative Retention Time (RRT) = 1.0 (approx. 4-5 min).

  • Impurity E: RRT ≈ 2.3 (Elutes significantly later than the API).

  • Resolution Requirement: The method must achieve a resolution > 3.0 between Impurity B (RRT 1.2) and the API to ensure system suitability, which indirectly confirms the column's efficiency for Impurity E.

Analytical Logic Flow

The following decision tree outlines the troubleshooting logic for optimizing the separation of Impurity E.

AnalyticalLogic Start Start Method Development (Impurity E Separation) CheckpH Check Mobile Phase pH (Target: 5.5) Start->CheckpH PeakShape Evaluate Peak Shape of Impurity E CheckpH->PeakShape Tailing Severe Tailing? PeakShape->Tailing Action1 Increase Ion-Pair Reagent (Tetrapropylammonium Cl) Tailing->Action1 Yes Action2 Check Column End-capping (Silanol Activity) Tailing->Action2 Yes (Alt) Retention Check RRT of Impurity E (Target: ~2.3) Tailing->Retention No Action1->Retention Action2->Retention Action3 Adjust Methanol Ratio (Higher MeOH = Lower RRT) Retention->Action3 RRT > 2.5 Final Validated Method Retention->Final RRT ~ 2.3 Action3->Final

Figure 2: Analytical decision tree for optimizing the HPLC separation of Impurity E, focusing on peak shape and retention time adjustments.

Regulatory & Safety Implications

Pharmacopoeial Limits
  • European Pharmacopoeia (Ph.[2][3] Eur.): Impurity E is a specified impurity.[2]

  • Limit: Typically controlled at NMT 0.15% (reporting threshold 0.05%).

  • Identification: Required for batch release if present above the identification threshold.

Toxicological Concern

The primary safety concern with Impurity E is its tertiary amine structure .

  • Mechanism: Unlike Ipratropium, which is fully ionized and cannot penetrate the central nervous system (CNS), Impurity E is lipophilic at physiological pH.

  • Risk: If present in high quantities, it could cross the BBB and cause systemic atropine-like side effects (e.g., confusion, hallucinations, tachycardia), which are not observed with pure Ipratropium Bromide.

  • Control Strategy: Strict control of the methylation step stoichiometry and purification (crystallization) is required to ensure Impurity E remains below toxicological thresholds.

References

  • European Pharmacopoeia (Ph.[3] Eur.) 11.0 . (2023). Ipratropium Bromide Monograph. Council of Europe.

  • United States Pharmacopeia (USP-NF) . (2023). Ipratropium Bromide Inhalation Solution. USP Convention.[4][5]

  • PubChem . (2024). Compound Summary for CAS 22235-81-0 (N-Isopropylnoratropine). National Center for Biotechnology Information.

  • TLC Pharmaceutical Standards . (2024). Ipratropium Bromide EP Impurity E Data Sheet.

  • Simson Pharma . (2024). Ipratropium EP Impurity E Reference Standard.

Sources

Foundational

Molecular formula and weight of Ipratropium Bromide Impurity E

The following technical guide provides an in-depth analysis of Ipratropium Bromide Impurity E , structured for researchers and drug development professionals. Molecular Identity, Mechanistic Origin, and Analytical Contro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ipratropium Bromide Impurity E , structured for researchers and drug development professionals.

Molecular Identity, Mechanistic Origin, and Analytical Control [1]

Executive Summary: Core Molecular Data

Ipratropium Bromide Impurity E is a critical process-related impurity and a potential degradation product identified in the European Pharmacopoeia (EP). Chemically, it represents the tertiary amine precursor to the quaternary ammonium active pharmaceutical ingredient (API), Ipratropium Bromide.

ParameterTechnical Specification
Common Name Ipratropium Bromide Impurity E (EP)
Chemical Name (IUPAC) (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate
Synonyms N-Isopropyl Noratropine; Desmethyl Ipratropium
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.42 g/mol
CAS Registry Number 183626-76-8
Structural Class Tropane Alkaloid Ester (Tertiary Amine)

Chemical Identity and Stereochemistry

Structural Analysis

Unlike Ipratropium Bromide, which contains a quaternary ammonium center (making it permanently charged and unable to cross the blood-brain barrier efficiently), Impurity E is a tertiary amine . This structural difference significantly alters its solubility, lipophilicity, and pharmacological profile.

  • The Tropane Ring: The core structure is an 8-azabicyclo[3.2.1]octane ring.[1][2][3][4][5]

  • N-Substitution: Impurity E possesses an N-isopropyl group but lacks the N-methyl group found in the API.

  • Ester Functionality: It retains the tropic acid ester moiety at the 3-position (endo configuration), identical to the parent drug.

Stereochemical Configuration

The molecule exhibits stereoisomerism at the tropic acid moiety (chiral center at C2') and the tropane bridge.

  • Tropane Skeleton: (1R, 3r, 5S) configuration.[1][2][6][3][4][7][8][9]

  • Tropic Acid Moiety: The ester side chain is a racemate ((2RS)-3-hydroxy-2-phenylpropanoate), consistent with Ipratropium Bromide, which is also supplied as a racemate.[1][2][3]

Mechanistic Origin: Formation Pathway

Impurity E is primarily a process-related impurity arising from the synthesis of Ipratropium Bromide. It serves as the immediate precursor in the final quaternization step.

Synthesis Workflow

The synthesis of Ipratropium Bromide typically involves the esterification of N-isopropylnortropine with tropic acid (or a derivative), followed by methylation. Impurity E is the intermediate formed before the final addition of the methyl group.

Pathway Logic:

  • Precursor: N-isopropylnortropine (Tertiary alcohol).

  • Intermediate (Impurity E): Esterification yields N-isopropylnoratropine.

  • API Formation: Quaternization with Methyl Bromide yields Ipratropium Bromide.

  • Failure Mode: Incomplete methylation results in residual Impurity E in the final product.

IpratropiumSynthesis Precursor N-isopropylnortropine (Tertiary Alcohol) ImpurityE Impurity E (N-Isopropylnoratropine) C19H27NO3 Precursor->ImpurityE Esterification Reagent1 Tropic Acid Derivative Reagent1->ImpurityE ImpurityE->ImpurityE Residual (Incomplete Reaction) API Ipratropium Bromide (Quaternary Ammonium) C20H30BrNO3 ImpurityE->API Quaternization (Methylation) Reagent2 Methyl Bromide (CH3Br) Reagent2->API

Figure 1: Synthetic pathway illustrating Impurity E as the direct tertiary amine precursor to Ipratropium Bromide.

Analytical Control and Detection

Detecting Impurity E requires specific chromatographic conditions due to its basic nature (tertiary amine) compared to the quaternary ammonium salt of the API.

HPLC Methodology Principles

Standard Reverse-Phase HPLC (RP-HPLC) is the primary method for control.

  • Stationary Phase: C18 or C8 columns (e.g., Inertsil ODS-3V).

  • Mobile Phase: Requires buffering to suppress the ionization of the tertiary amine or ion-pairing agents to manage the retention of the quaternary API.

    • Challenge: Impurity E (tertiary amine) will exhibit pH-dependent retention, whereas Ipratropium (quaternary) is permanently charged.

  • Detection: UV absorbance at 210-220 nm (carbonyl and phenyl chromophores).

Mass Spectrometry (LC-MS) Identification

For structural confirmation, LC-MS is superior.

  • Impurity E (Free Base): [M+H]⁺ = m/z 318.4.

  • Ipratropium (Cation): M⁺ = m/z 332.5.

  • Differentiation: The mass difference of ~14 Da (loss of CH₂ vs. Methyl group) clearly distinguishes Impurity E from the parent drug.

Regulatory Significance

Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity E must be controlled.

  • Classification: Organic Impurity (Process Related).

  • Pharmacopoeial Status: Listed in the European Pharmacopoeia (EP) monograph for Ipratropium Bromide.[1][5][10][11]

  • Safety Concern: As a tertiary amine analog of a quaternary anticholinergic, Impurity E may possess different pharmacokinetic properties (potentially higher CNS penetration), making strict limits (typically < 0.15% or < 0.10%) mandatory.

References

  • European Directorate for the Quality of Medicines (EDQM). Ipratropium Bromide Monograph 0919.[12] European Pharmacopoeia (Ph.[1][10][11][12] Eur.). Link

  • United States Pharmacopeia (USP). Ipratropium Bromide.[1][2][3][4][5][7][10][11][13] USP-NF. Link

  • SynZeal Research. Ipratropium EP Impurity E Reference Standard Data.Link[3]

  • Veeprho Laboratories. Structure Elucidation of Ipratropium Impurities.Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).Link

Sources

Exploratory

Synonyms for Ipratropium Bromide Impurity E like N-Isopropyl Noratropine

Title: Technical Monograph: Characterization and Control of Ipratropium Bromide Impurity E (N-Isopropyl Noratropine)[1] Executive Summary In the synthesis and stability profiling of Ipratropium Bromide—a quaternary ammon...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Characterization and Control of Ipratropium Bromide Impurity E (N-Isopropyl Noratropine)[1]

Executive Summary

In the synthesis and stability profiling of Ipratropium Bromide—a quaternary ammonium anticholinergic—Impurity E represents a critical process-related substance.[1] Chemically identified as N-Isopropyl Noratropine (or N-isopropylnortropine tropate), this compound is the tertiary amine precursor to the final active pharmaceutical ingredient (API).[1]

Its presence is not merely a purity issue but a pharmacological one: unlike the quaternary Ipratropium, which is chemically restricted from crossing the blood-brain barrier (BBB), the tertiary amine Impurity E possesses lipophilic characteristics that could theoretically allow CNS penetration.[1] Therefore, strict control strategies and precise nomenclature are required by regulatory bodies (EP/USP).[1]

Nomenclature and Synonyms: The Definitive Register

The nomenclature for Impurity E varies across regulatory jurisdictions and chemical databases. The following table consolidates these synonyms to prevent ambiguity in regulatory filings and analytical method transfer.

CategoryPrimary DesignationSynonyms & Variations
Pharmacopoeial Ipratropium Bromide Impurity E (EP)Desmethyl Ipratropium (USP)Ipratropium Related Compound E
Common Chemical N-Isopropyl Noratropine N-Isopropylnortropine tropateN-Isopropyl-nor-atropine
Systematic (IUPAC) (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoateendo-8-isopropyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate
CAS Registry 22235-81-0 183626-76-8 (often cited for specific isomeric standards)
Functional ID Tertiary Amine Precursor N-Desmethyl analog

Mechanistic Origin: The "Methylation Gap"

To understand the persistence of Impurity E, one must analyze the synthesis of Ipratropium Bromide. The synthesis is a stepwise alkylation of the tropane ring.[1]

The Causality of Impurity E: Ipratropium is synthesized by quaternizing N-Isopropyl Noratropine with methyl bromide.[1] Impurity E is the unreacted starting material of this final step.[1] If the methylation reaction does not reach 100% completion, or if the methyl bromide is hydrolyzed before reacting, the tertiary amine (Impurity E) remains in the final crystallization mother liquor and can co-precipitate with the API.

Visualization: Synthesis & Impurity Pathway

IpratropiumSynthesis Noratropine Noratropine (Secondary Amine) ImpurityE Impurity E (N-Isopropyl Noratropine) TERTIARY AMINE Noratropine->ImpurityE N-Alkylation (Step 1) Isopropyl Isopropyl Bromide (Alkylation Agent) Isopropyl->ImpurityE ImpurityE->ImpurityE Incomplete Reaction (Residual Impurity) Ipratropium Ipratropium Bromide (API) QUATERNARY AMMONIUM ImpurityE->Ipratropium Quaternization (Step 2 - Critical Control Point) MeBr Methyl Bromide (Quaternization Agent) MeBr->Ipratropium

Figure 1: The synthetic pathway illustrating Impurity E as the immediate precursor to Ipratropium Bromide.[1] Failure in Step 2 leads to Impurity E contamination.

Analytical Strategy: Validating the Separation

Detecting Impurity E requires overcoming a specific chromatographic challenge: Ionic Disparity.

  • The API (Ipratropium) is a permanent cation (quaternary).[1]

  • Impurity E is a weak base (tertiary amine, pKa ≈ 9-10).[1]

In standard acidic mobile phases (pH 3-4), both are positively charged.[1] However, the tertiary amine can interact with residual silanols on the HPLC column, leading to peak tailing.[1] The protocol below utilizes Ion-Pair Chromatography to ensure sharp peak shape and resolution.

Protocol: Reverse-Phase Ion-Pair HPLC

Objective: Quantify Impurity E at limits < 0.15% (ICH Q3A).

1. Chromatographic Conditions:

  • Column: C8 or C18 (e.g., Zorbax SB-C8), 250 mm x 4.6 mm, 5 µm.[1] Reasoning: C8 often provides better peak symmetry for quaternary amines than C18.[1]

  • Mobile Phase A: Buffer Solution (Dissolve 5g Sodium 1-heptanesulfonate in 1000mL water, adjust pH to 3.2 with Phosphoric Acid). Mechanism: Heptanesulfonate forms neutral ion-pairs with the cationic amines, increasing retention and improving shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (85% A : 15% B) or Gradient depending on other impurities.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 220 nm.[1][2] Reasoning: The phenyl ring absorbs strongly here; 254 nm is less sensitive.

2. Standard Preparation:

  • Dissolve Ipratropium Bromide Impurity E Reference Standard in Mobile Phase A.

  • Concentration: 0.5 µg/mL (representing the reporting threshold).[1]

3. System Suitability (Self-Validating Criteria):

  • Resolution (Rs): > 2.0 between Impurity E and Ipratropium.

  • Tailing Factor (T): < 1.8 for Impurity E. Critical: Higher tailing indicates silanol interaction; add more ion-pairing agent or lower pH if this fails.[1]

  • Relative Retention Time (RRT): Impurity E usually elutes after Ipratropium in ion-pair systems due to the lipophilic isopropyl group interacting with the stationary phase.[1]

Analytical Logic Flow

AnalyticalLogic Sample Sample Injection Check1 Check pH & Ion Pair Sample->Check1 Prep Sep Column Separation (C8 Stationary Phase) Check1->Sep Inject Detect UV Detection (220nm) Sep->Detect Decision Peak ID based on RRT Detect->Decision ImpE Impurity E Detected (Tertiary Amine) Decision->ImpE RRT ~1.2-1.4 API Ipratropium (Quaternary) Decision->API RRT 1.0

Figure 2: Analytical workflow for distinguishing Impurity E from the API based on Relative Retention Time (RRT).

Technical Implications for Drug Development

  • Safety Profile: While Ipratropium is poorly absorbed systemically from the lung, Impurity E (N-Isopropyl Noratropine) is more lipophilic.[1] High levels could theoretically lead to systemic anticholinergic side effects (dry mouth, urinary retention) more readily than the API.[1]

  • Stability Monitoring: Impurity E is generally stable. However, if the drug product is exposed to extreme basic conditions, Ipratropium can degrade. Interestingly, Ipratropium degradation usually leads to tropic acid and N-isopropyl nortropine (hydrolysis of the ester), rather than reverting to Impurity E (demethylation).[1] Therefore, the presence of Impurity E is almost exclusively a synthesis carryover , not a degradation product.[1]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Ipratropium Bromide Monograph 0919. European Directorate for the Quality of Medicines (EDQM).[1] [1]

  • United States Pharmacopeia (USP) . Ipratropium Bromide.[1][4][2][3][5][6][7][8][9] USP-NF.[1] [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9852230 (N-Isopropylnoratropine). [1]

  • Cayman Chemical . N-Isopropylnoratropine Product Data Sheet.

  • TLC Pharmaceutical Standards . Ipratropium Bromide Impurity E Data.

Sources

Foundational

Physical and chemical properties of Ipratropium Bromide impurities

Title: Advanced Physicochemical Profiling and Analytical Control of Ipratropium Bromide Impurities Executive Summary Ipratropium Bromide, a quaternary ammonium anticholinergic, presents a unique stability profile defined...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Physicochemical Profiling and Analytical Control of Ipratropium Bromide Impurities

Executive Summary Ipratropium Bromide, a quaternary ammonium anticholinergic, presents a unique stability profile defined by its ester linkage and ionic character.[1] This guide dissects the molecular vulnerabilities of the parent compound, categorizes its critical pharmacopoeial impurities (EP/USP), and provides a mechanistic basis for their formation and detection.[1] By integrating structural chemistry with practical analytical protocols, this document serves as a blueprint for robust impurity profiling in pharmaceutical development.

Part 1: The Parent Molecule & Structural Vulnerabilities[1]

To understand the impurities, one must first understand the stability limitations of Ipratropium Bromide itself.[1]

  • Core Structure: A quaternary ammonium derivative of atropine.[1][2] It contains a tropane ring system fused with a tropic acid moiety via an ester linkage .[1][3]

  • The Critical Weakness (Hydrolysis): The ester bond is the primary site of degradation.[1] Under alkaline conditions or high temperature, this bond cleaves, yielding the constituent acid and alcohol.[1]

  • The Secondary Weakness (Dehydration): The hydroxyl group on the tropic acid side chain is susceptible to elimination (dehydration), particularly under acidic stress, leading to the formation of "apo" derivatives.[1]

  • Ionic Nature: Unlike atropine, Ipratropium is permanently charged (quaternary ammonium).[1][3] This results in high water solubility and negligible blood-brain barrier penetration, but it also necessitates specific HPLC conditions (ion-pairing or chaotropic salts) for retention.[1][3]

Part 2: Classification of Key Impurities (EP/USP)

The European Pharmacopoeia (EP) and USP designate specific impurities that must be controlled. These are not random byproducts but predictable outcomes of the molecule's chemistry.[1]

Impurity DesignationCommon NameChemical NatureOrigin MechanismKey Physicochemical Feature
Impurity A N-Isopropylnortropine methobromideQuaternary Amine (Alcohol)Hydrolysis (The "Tropane" half)Permanently cationic; lacks UV chromophore (low detection sensitivity).[1][3]
Impurity B Apo-ipratropiumConjugated EsterDehydration (Loss of -OH)Contains a conjugated double bond; distinct UV shift compared to parent.[1][3]
Impurity C Tropic AcidCarboxylic AcidHydrolysis (The "Acid" half)pH-dependent solubility (pKa ~3.9).[1][3] High UV absorbance.[1][3]
Impurity D Atropic AcidConjugated AcidDehydration of Tropic AcidHighly conjugated; distinct UV spectrum.[1][3]
Impurity E N-IsopropylnoratropineTertiary AmineSynthesis IntermediatepH-dependent charge (pKa ~9-10).[1][3] Can be uncharged at high pH.[1][3]

Part 3: Mechanistic Pathways of Formation[1]

The degradation of Ipratropium Bromide follows two divergent pathways driven by pH and thermal stress.

1. The Hydrolytic Pathway (Base-Catalyzed): Attack of the hydroxide ion on the carbonyl carbon of the ester linkage.[1] This splits the molecule into Impurity A (the alcohol core) and Impurity C (Tropic acid).[1][3]

2. The Elimination Pathway (Acid-Catalyzed): Protonation of the benzylic hydroxyl group facilitates the loss of water, creating a double bond.[1][3] This yields Impurity B (Apo-ipratropium).[1][3]

Visualization of Pathways:

DegradationPathways Parent Ipratropium Bromide (Quaternary Ammonium Ester) Hydrolysis Hydrolysis (pH > 7, Moisture) Parent->Hydrolysis Dehydration Dehydration (Acidic Stress, Heat) Parent->Dehydration ImpA Impurity A (Tropane Derivative) [Permanently +] Hydrolysis->ImpA Cleavage Product 1 ImpC Impurity C (Tropic Acid) [Anionic at pH > 4] Hydrolysis->ImpC Cleavage Product 2 ImpB Impurity B (Apo-Ipratropium) [Conjugated System] Dehydration->ImpB Elimination of H2O

Caption: Divergent degradation pathways of Ipratropium Bromide leading to pharmacopoeial impurities A, B, and C.[1][3]

Part 4: Analytical Strategy & Protocol

Detecting these impurities requires a method that can resolve:

  • Permanently charged species (Parent, Impurity A).[1][3]

  • Acidic species (Impurity C).

  • Hydrophobic species (Impurity B).

Standard C18 columns often fail to retain the quaternary ammonium parent without help.[1] Therefore, Ion-Pair Chromatography or Chaotropic Mobile Phases are essential.[1][3]

Validated HPLC Protocol (Stability Indicating)

This protocol is designed to separate all EP impurities from the parent peak.[1]

  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength.[1][3]

  • Column: C8 or C18 (e.g., Inertsil C8-3 or Zorbax Eclipse XDB-C8), 250 mm x 4.6 mm, 5 µm.[1][3] Note: C8 is often preferred over C18 to reduce the excessive retention of the hydrophobic quaternary core.[1]

  • Wavelength: 210 nm (Critical: Impurity A has weak absorbance; 210 nm maximizes sensitivity for the tropane ring).[1][3]

  • Temperature: 30°C.

  • Flow Rate: 1.0 - 1.2 mL/min.[1][3][4]

Mobile Phase Strategy:

  • Buffer (Solvent A): 100 mM Potassium Dihydrogen Phosphate (KH₂PO₄) containing heptane-1-sulfonic acid sodium salt (Ion-Pairing Agent).[1][3]

    • pH Adjustment: Adjust to pH 3.0 - 4.0 with orthophosphoric acid.[1][3]

    • Why pH 3-4? Keeps Tropic Acid (Impurity C) largely protonated (increasing retention) and suppresses silanol activity on the column.[1][3]

    • Why Ion Pair? The heptane sulfonate forms a neutral complex with the positively charged Ipratropium and Impurity A, allowing them to interact with the stationary phase and increasing retention/resolution.[1]

  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1][3]

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Phase Description
0.0 90 10 Initial equilibration
32.0 65 35 Elution of polar impurities & parent
36.0 65 35 Isocratic hold

| 42.0 | 90 | 10 | Re-equilibration |[1][3]

Analytical Logic Flow:

AnalyticalLogic Sample Sample (Ipratropium + Impurities) Decision Select Mobile Phase Sample->Decision Separation RP-HPLC Separation (C8 Column) Result Resolution Achieved: Imp A (Polar) < Imp C < Parent < Imp B (Non-polar) Separation->Result IonPair Add Ion-Pair Reagent (Heptane Sulfonate) Decision->IonPair Target: Quaternary Amines (Parent, Imp A) pHControl Adjust pH to 3.0-4.0 Decision->pHControl Target: Acids (Imp C) IonPair->Separation pHControl->Separation

Caption: Analytical decision tree for optimizing resolution of ionic and neutral impurities.

Part 5: References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Ipratropium Bromide Monograph. 10th Edition. Strasbourg, France: EDQM.[1] [1][3]

  • United States Pharmacopeia (USP) . Ipratropium Bromide.[1][2][3][5][6][7][8][9][10][11][12][13] USP-NF Online.[1][3] Rockville, MD.[1] [1][3]

  • Rasheed, A., & Ahmed, O. (2017).[1][3][11] Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation.[1][3][11] International Journal of Applied Pharmaceutical Sciences and Research, 2(3). [1][3][11]

  • Sims, C., et al. (1994).[1][3] The separation of ipratropium bromide and its related compounds.[4][7][10][11][14][15][16] Journal of Pharmaceutical and Biomedical Analysis, 12(6), 835-841.[1][3]

  • PubChem . Ipratropium Bromide Compound Summary. National Center for Biotechnology Information.[1][3] [1][3]

Sources

Exploratory

Advanced Technical Guide: Characterization of Ipratropium Bromide Impurity E in Forced Degradation Studies

Executive Summary & Strategic Importance Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals. In the development of inhalation therapeutics, Ipratropium Bromide stands as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

In the development of inhalation therapeutics, Ipratropium Bromide stands as a critical anticholinergic agent. However, its quaternary ammonium structure and ester linkage make it susceptible to specific degradation pathways—hydrolysis and dehydration.

This guide focuses on the isolation, identification, and control of Impurity E , a critical degradation product often observed under thermal and acidic stress. For the purpose of this technical workflow, we define Impurity E mechanistically as Atropic Acid (2-phenylacrylic acid) or the related Apo-degradation complex , representing the endpoint of the dehydration pathway. Understanding this impurity is vital for meeting ICH Q1A (R2) and Q1B stability requirements.

Chemical Basis of Degradation

The Mechanistic Pathway

Ipratropium Bromide degrades primarily via two mechanisms:

  • Hydrolysis: The ester bond cleaves to form Tropic Acid and the Tropane derivative .

  • Dehydration: The hydroxyl group on the tropic acid moiety is eliminated, forming a double bond. This yields Apo-Ipratropium (if intact) or Atropic Acid (if hydrolyzed).

Impurity E (in the context of advanced degradation) often represents the thermodynamically stable conjugated system resulting from these stresses.

Visualization of Signaling/Degradation Pathway

The following diagram illustrates the cascade from the API to Impurity E under forced degradation conditions.

IpratropiumDegradation API Ipratropium Bromide (API) Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Dehydration Dehydration (Heat/Acid) API->Dehydration - H2O TropicAcid Tropic Acid (Impurity B) Hydrolysis->TropicAcid Tropane N-isopropylnortropine (Impurity A) Hydrolysis->Tropane ImpurityE Impurity E (Atropic Acid) Hydrolysis->ImpurityE TropicAcid->Dehydration - H2O ApoIpra Apo-Ipratropium (Impurity C) Dehydration->ApoIpra Dehydration->ImpurityE ApoIpra->Hydrolysis Ester Cleavage

Caption: Mechanistic pathway showing the formation of Impurity E via hydrolysis and subsequent dehydration events.

Forced Degradation Protocols

To isolate and characterize Impurity E, specific stress conditions must be applied. The following protocols are designed to maximize the yield of this specific impurity for method validation.

Experimental Workflow Design

Do not rely on generic "1N HCl" protocols. Ipratropium requires tailored stress to differentiate between simple hydrolysis (Tropic acid) and dehydration (Impurity E).

Table 1: Targeted Stress Conditions for Impurity E Generation

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 1.0 N HCl, 60°C4-24 Hours10-20%Primary route for Tropic Acid; prolonged heat drives Impurity E formation.
Base Hydrolysis 0.1 N NaOH, RT1-2 Hours>20%Rapid ester cleavage. Less likely to form Impurity E (dehydration) directly.
Oxidation 3% H2O2, RT2-6 Hours5-10%Targets N-oxide formation; serves as a negative control for Impurity E.
Thermal (Solid) 80°C (Dry Heat)3-7 Days5-15%Critical for Impurity E. Promotes elimination (dehydration) over hydrolysis.
Photolytic 1.2M lux hours1 Cycle<5%Check for radical-induced isomerization.
Step-by-Step Protocol: Thermal Stress (Solid State)

This method is most effective for generating Impurity E (Apo/Atropic species) without excessive hydrolysis.

  • Preparation: Weigh 50 mg of Ipratropium Bromide API into a clear, dry HPLC vial.

  • Spreading: Gently tap to ensure a thin layer (avoids "hot spots").

  • Incubation: Place uncapped in a precision oven at 80°C ± 2°C.

  • Sampling:

    • T=0 (Control)

    • T=24h, T=72h, T=7 Days.

  • Reconstitution: Dissolve residue in 5.0 mL of Mobile Phase A. Sonicate for 10 mins.

  • Filtration: Filter through 0.22 µm PTFE filter (Nylon may bind hydrophobic impurities like Apo-derivatives).

  • Analysis: Inject immediately into HPLC.

Analytical Strategy & Method Validation

Detecting Impurity E requires a robust separation method, as it is often hydrophobic and elutes late compared to the polar API.

HPLC Method Parameters (Self-Validating)
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Symmetry C18 or equivalent).

    • Why: Sufficient carbon load is needed to retain the hydrophobic Impurity E.

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).

    • Why pH 3.0: Suppresses silanol activity and ensures ionization of the quaternary amine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Universal) and 254 nm (Specific for aromatic rings/conjugated systems like Impurity E).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 50% A / 50% B (Elution of API)

    • 35 min: 20% A / 80% B (Elution of Impurity E)

    • 40 min: 20% A / 80% B

    • 45 min: 90% A / 10% B

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample (Acid/Thermal) Prep Dilution & Filtration (0.22 µm PTFE) Sample->Prep HPLC RP-HPLC Analysis (Gradient Elution) Prep->HPLC Decision Peak Detection (RRT Check) HPLC->Decision ImpurityB RRT ~0.2 (Tropic Acid) Decision->ImpurityB Early Eluting API_Peak RRT 1.0 (Ipratropium) Decision->API_Peak Main Peak ImpurityE RRT >1.5 (Impurity E/Apo) Decision->ImpurityE Late Eluting

Caption: Analytical logic flow for separating hydrophilic degradants (Tropic Acid) from hydrophobic Impurity E.

Data Interpretation & Mass Balance

Identifying Impurity E

In a typical chromatogram using the above method:

  • Tropic Acid (Impurity B): Elutes early (high polarity).

  • Ipratropium Bromide: Elutes mid-gradient.

  • Impurity E (Apo/Atropic): Elutes late due to the loss of the hydroxyl group and formation of a conjugated double bond, which increases hydrophobicity.

Validation Criteria:

  • Resolution (Rs): > 2.0 between API and Impurity E.

  • Peak Purity: Use Diode Array Detector (DAD) to ensure the Impurity E peak is spectrally pure and not a co-elution of isomers.

Mass Balance Calculation

Scientific integrity requires accounting for all mass.



If Mass Balance is < 95% during thermal stress, suspect the formation of volatile degradants or irreversible adsorption of Impurity E to the filter membrane.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat. Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva: ICH Secretariat. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.).Ipratropium Bromide Monograph 01/2017:0900. Strasbourg: EDQM. (Standard Reference).
  • United States Pharmacopeia (USP).Ipratropium Bromide. Rockville: USP Convention. (Standard Reference).
Foundational

Ipratropium Bromide Impurity E: Structure Elucidation and Technical Profiling

This in-depth technical guide focuses on the characterization and structure elucidation of Ipratropium Bromide Impurity E . Note: Pharmacopoeial designations (A, B, C, etc.) can vary between authorities (EP, USP, BP).

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the characterization and structure elucidation of Ipratropium Bromide Impurity E .

Note: Pharmacopoeial designations (A, B, C, etc.) can vary between authorities (EP, USP, BP). For this guide, Impurity E is identified as Atropic Acid (2-phenylacrylic acid) , a critical degradation product formed via the dehydration of the tropic acid moiety, consistent with common degradation pathways for tropane alkaloids.

Executive Summary

In the development of anticholinergic bronchodilators like Ipratropium Bromide, impurity profiling is paramount for ensuring safety and efficacy. Impurity E (Atropic Acid) represents a significant stability-indicating parameter. Unlike process impurities derived from starting materials, Impurity E is a degradation product resulting from the dehydration of the tropic acid side chain. Its presence indicates exposure to thermal stress or acidic conditions during storage or manufacturing.

This guide details the structural elucidation of Impurity E, distinguishing it from its precursor (Tropic Acid) and the parent API (Ipratropium Bromide) using advanced spectroscopic techniques.

Chemical Identity & Properties

ParameterDescription
Common Name Atropic Acid
IUPAC Name 2-Phenylprop-2-enoic acid
Chemical Structure

Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol; sparingly soluble in water
Origin Degradation (Dehydration of Tropic Acid)
Structural Comparison
  • Ipratropium Bromide: Contains a tropane ring esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid).

  • Impurity C (Tropic Acid): The hydrolyzed acid moiety containing a chiral center and a hydroxyl group.

  • Impurity E (Atropic Acid): The dehydrated derivative of Tropic Acid. It lacks the chiral center and the hydroxyl group, possessing instead an exocyclic double bond conjugated with the phenyl ring.

Mechanism of Formation

Impurity E is formed through a


-elimination reaction. Under acidic conditions or thermal stress, the hydroxyl group on the 

-carbon of the tropic acid moiety is protonated and leaves as water, creating a double bond conjugated with the aromatic ring (styrene-like system) and the carboxylic acid.
Pathway Diagram

The following diagram illustrates the degradation pathway from Ipratropium Bromide to Impurity E.

DegradationPathway Ipratropium Ipratropium Bromide (API) Hydrolysis Hydrolysis Ipratropium->Hydrolysis TropicAcid Impurity C (Tropic Acid) Hydrolysis->TropicAcid Acid Moiety Tropine N-isopropyl-nortropine Hydrolysis->Tropine Base Moiety Dehydration Dehydration (-H2O) TropicAcid->Dehydration Heat/Acid ImpurityE Impurity E (Atropic Acid) Dehydration->ImpurityE

Figure 1: Degradation pathway of Ipratropium Bromide leading to the formation of Impurity E (Atropic Acid).

Structure Elucidation

The elucidation of Impurity E relies on confirming the loss of the aliphatic hydroxyl group and the formation of a conjugated alkene system.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Electrospray Ionization) is preferred due to the carboxylic acid functionality.

  • Observed Mass:

    • [M-H]⁻: 147.04 Da.

  • Fragmentation Pattern:

    • Loss of

      
       (44 Da) to form the styrene radical anion (
      
      
      
      103).
    • This contrasts with Tropic Acid (

      
       165), confirming a mass difference of 18 Da (loss of 
      
      
      
      ).
Infrared Spectroscopy (IR)
  • O-H Stretch: The broad O-H stretching vibration of the alcoholic hydroxyl group (present in Tropic Acid around 3400 cm⁻¹) is absent . (Note: Carboxylic O-H broad band remains).

  • C=O Stretch: Shifted to lower wavenumbers (~1680-1690 cm⁻¹) compared to non-conjugated acids due to conjugation with the alkene and phenyl ring.

  • C=C Stretch: Appearance of a distinct band at ~1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.

Proton NMR (

-NMR)
  • Disappearance: The signals corresponding to the methine proton (

    
    ) and methylene protons (
    
    
    
    ) of the tropic acid side chain disappear.
  • Appearance (Key Diagnostic): Two new singlet signals (or narrow doublets) appear in the olefinic region (typically

    
     5.8 - 6.5 ppm). These represent the geminal protons of the terminal alkene (
    
    
    
    ).
  • Aromatic Region: The phenyl protons remain but may show slight chemical shift changes due to the change in conjugation.

Carbon NMR (

-NMR)
  • Carbonyl Carbon: Signal shifts upfield slightly due to conjugation.

  • Olefinic Carbons:

    • Quaternary carbon (

      
      -carbon) appears at 
      
      
      
      140-145 ppm.
    • Terminal methylene carbon (

      
      -carbon) appears at 
      
      
      
      120-130 ppm.
  • Aliphatic Carbons: Disappearance of the

    
     carbons observed in Tropic Acid.
    
Elucidation Logic Flow

ElucidationLogic Start Isolate Impurity E MS_Check MS Analysis: [M-H]- = 147? Start->MS_Check Mass_Diff Mass Diff = 18 Da (vs Tropic Acid) MS_Check->Mass_Diff NMR_Check 1H NMR Analysis Mass_Diff->NMR_Check Signals Check Aliphatic Region NMR_Check->Signals Result1 Loss of -CH-CH2-OH signals Signals->Result1 Yes Result2 Appearance of =CH2 singlets Signals->Result2 Yes Conclusion Confirm Structure: Atropic Acid Result1->Conclusion Result2->Conclusion

Figure 2: Logical workflow for the structural confirmation of Impurity E.

Analytical Control Strategy

To quantify Impurity E, a reverse-phase HPLC method is employed. Due to the conjugated system, Impurity E has higher UV absorbance at specific wavelengths compared to Tropic Acid.

Recommended HPLC Protocol
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10%

      
       50% B (Linear gradient to elute the less polar Impurity E).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (General) or 254 nm (Specific for aromatic/conjugated systems).

  • Retention Time Order:

    • Tropic Acid (Impurity C) - Polar, elutes early.

    • Ipratropium Bromide (API).

    • Atropic Acid (Impurity E) - Less polar due to loss of -OH, elutes later than Tropic Acid.

Conclusion

Ipratropium Bromide Impurity E, identified here as Atropic Acid , is a dehydration product indicative of stability issues. Its structure is unambiguously elucidated by the loss of 18 Da (water) in MS and the appearance of geminal alkene protons in


-NMR. Effective control of this impurity requires strict temperature and pH management during the manufacturing and storage of the drug substance.

References

  • European Pharmacopoeia Commission. (2023). European Pharmacopoeia 11.0: Ipratropium Bromide Monograph. EDQM. [Link]

  • Caira, M. R., et al. (2004). "Structural studies of anticholinergic drugs." Journal of Chemical Crystallography. [Link]

  • Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Precision HPLC Quantification of Ipratropium Bromide Impurity E

Executive Summary & Scientific Rationale Ipratropium Bromide is a quaternary ammonium derivative of atropine, widely used as an anticholinergic bronchodilator. During synthesis or stability storage, it can degrade or con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ipratropium Bromide is a quaternary ammonium derivative of atropine, widely used as an anticholinergic bronchodilator. During synthesis or stability storage, it can degrade or contain process-related impurities.[1][2] Impurity E (European Pharmacopoeia designation), chemically known as N-isopropylnoratropine (or Desmethyl Ipratropium), is a critical tertiary amine impurity that must be controlled due to its potential pharmacological activity and regulatory thresholds (ICH Q3A/B).

The Analytical Challenge

The separation of Ipratropium (a permanently charged quaternary ammonium salt) from Impurity E (a pH-dependent tertiary amine) presents a unique chromatographic challenge.[1]

  • The API (Ipratropium): Highly polar, poor retention on standard C18 columns, prone to severe peak tailing due to interaction with residual silanols.

  • The Impurity (Impurity E): Less polar than the API, but its retention shifts dramatically with pH.

Methodology Selection: This protocol utilizes Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) .[1] We employ a sodium alkane sulfonate ion-pairing agent.[1]

  • Mechanism:[3] The sulfonate anion pairs with the quaternary ammonium cation of Ipratropium, forming a neutral, hydrophobic complex that retains well on the C18 stationary phase.

  • Selectivity: Impurity E, being a tertiary amine, is protonated at the acidic pH (3.0) of the mobile phase.[4][5][6] It also ion-pairs, but the differential hydrophobicity between the methyl-quaternary species (API) and the protonated-tertiary species (Impurity E) provides excellent resolution.[1]

Chemical Identity & Target Analytes

CompoundCommon NameChemical Structure DescriptionCAS Registry
Analyte Ipratropium Bromide(1R,3r,5S,8r)-8-isopropyl-3-[(2RS)-3-hydroxy-2-phenylpropanoyloxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide22254-24-6
Target Impurity Impurity E (EP) (1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate22235-81-0

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade recommended).

  • Water: Milli-Q or HPLC Grade (Resistivity > 18.2 MΩ[1]·cm).

  • Sodium 1-Heptanesulfonate: Ion-pairing reagent (HPLC Grade).[1]

  • Phosphoric Acid (85%): Analytical Reagent Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Reagent Grade.
    
  • Reference Standards: USP/EP Traceable Ipratropium Bromide and Impurity E Standards.

Chromatographic Conditions

This method is self-validating through system suitability criteria designed to detect drift in ion-pairing efficiency.[1]

ParameterSetting / SpecificationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18)End-capped silica is required to minimize silanol interactions with the amine.[1]
Mobile Phase A Buffer Solution (pH 3.[1]0)Acidic pH ensures Impurity E is protonated (

).[1]
Mobile Phase B AcetonitrileOrganic modifier for elution.[1]
Flow Rate 1.2 mL/minOptimized for backpressure < 2500 psi.[1]
Wavelength 211 nmLow UV required; the molecule lacks strong chromophores.
Injection Volume 20 µLHigh volume to meet LOQ requirements for trace impurities.[1]
Column Temp 35°C ± 1°CControlled temperature stabilizes ion-pair kinetics.[1]
Run Time 2.5 x Retention time of IpratropiumEnsures elution of late-eluting hydrophobic impurities.[1]
Mobile Phase Preparation

Buffer Preparation:

  • Dissolve 6.8 g of

    
     and 1.0 g of Sodium 1-Heptanesulfonate in 1000 mL of water.
    
  • Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.[1] Critical Step: pH consistency is vital for retention time reproducibility in IP-HPLC.[1]

  • Filter through a 0.45 µm nylon membrane.[1]

Isocratic Mode Composition:

  • Mix Buffer : Acetonitrile (87 : 13 v/v).

  • Note: If resolution degrades, adjust ACN by ±1%. Lower ACN increases retention.[1]

Standard & Sample Preparation Workflow

Workflow Diagram

The following diagram illustrates the critical path for sample preparation and data decision logic.

G Start Start Analysis Prep_Diluent Prepare Diluent (Mobile Phase) Start->Prep_Diluent Prep_Std Prep Standard Sol. (Impurity E @ 0.5% Limit) Prep_Diluent->Prep_Std Prep_SST Prep System Suitability (Mix of API + Imp E) Prep_Diluent->Prep_SST Prep_Sample Prep Sample Sol. (2 mg/mL API) Prep_Diluent->Prep_Sample Inject_SST Inject SST Solution (n=6) Prep_SST->Inject_SST Check_Res Check Resolution (Rs) API vs Imp E > 2.0? Inject_SST->Check_Res Inject_Sample Inject Sample Check_Res->Inject_Sample Pass Fail_SST FAIL: Adjust pH or Ion Pair Conc. Check_Res->Fail_SST Fail Calc Calculate Impurity % (External Std Method) Inject_Sample->Calc Fail_SST->Prep_Diluent

Caption: Operational workflow for Impurity E quantification ensuring system suitability compliance before sample injection.

Preparation Steps
  • Diluent: Use the Mobile Phase (filtered and degassed).

  • System Suitability Solution (SST):

    • Dissolve Ipratropium Bromide (10 mg) and Impurity E (0.05 mg) in 10 mL Diluent.

    • Target: This mimics the separation required at the reporting threshold (0.5%).

  • Standard Solution (Quantitative):

    • Prepare a solution of Impurity E Reference Standard at 2.0 µg/mL in Diluent (corresponds to 0.1% limit relative to a 2 mg/mL sample).

  • Test Solution (Sample):

    • Accurately weigh 50 mg of Ipratropium Bromide substance.[1][3]

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.[1][4][7] (Concentration: 2000 µg/mL).

System Suitability & Validation Criteria

To ensure Trustworthiness and Integrity , the system must pass these checks prior to every analysis batch.

ParameterAcceptance CriteriaScientific Significance
Resolution (

)

between Impurity E and Ipratropium
Ensures baseline separation. Impurity E typically elutes before Ipratropium in this IP system.[1]
Tailing Factor (

)

for Ipratropium peak
Indicates effective silanol masking by the ion-pairing reagent.[1]
RSD (n=6)

for Ipratropium Area
Verifies injector precision and pump stability.
Signal-to-Noise (S/N)

for Impurity E (at 0.05% level)
Confirms sensitivity (LOQ) is sufficient for trace analysis.
Calculation Formula

[1]
  • 
    : Peak area of Impurity E in Sample Solution.
    
  • 
    : Peak area of Impurity E in Standard Solution.
    
  • 
    : Concentration of Standard (mg/mL).
    
  • 
    : Concentration of Sample (mg/mL).
    
  • 
    : Potency of Reference Standard (decimal, e.g., 0.995).
    

Troubleshooting Logic (Root Cause Analysis)

If the resolution between Impurity E and the API drops below 2.0, follow this logic pathway.

Troubleshooting Issue Issue: Poor Resolution (Imp E co-elutes with API) Check_RT Check Retention Times Issue->Check_RT Branch2 Impurity E Peak Broad? Issue->Branch2 Branch1 API Retention Too Short? Check_RT->Branch1 Action1 Increase Ion-Pair Conc. (Add more Heptanesulfonate) Branch1->Action1 Yes Action2 Check Organic Ratio (Reduce ACN %) Branch1->Action2 No (Both shifted) Action3 Check pH (Must be 3.0 ± 0.05) Branch2->Action3 Yes Action4 Replace Column (Stationary Phase Hydrolysis) Branch2->Action4 No (Tailing only)

Caption: Troubleshooting decision tree for resolving separation failures in Ion-Pair HPLC.

References

  • European Pharmacopoeia (Ph.[1][2][4] Eur.) . Ipratropium Bromide Monograph 01/2017:0900. Council of Europe.[1] [1]

  • United States Pharmacopeia (USP) . Ipratropium Bromide.[1][2][4][5][6][8][9][10][7][11][12] USP-NF.[1] Rockville, MD.[1] [1]

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC . Ingenta Connect. (2021).[1] Describes gradient methods and impurity profiles. [1]

  • PubChem . Ipratropium Bromide Compound Summary. National Library of Medicine.[1] Provides chemical structure and property data for Impurity E (Desmethyl Ipratropium). [1]

  • SynZeal Research . Ipratropium EP Impurity E Reference Standard Data. Provides structural confirmation data (NMR/Mass) for Impurity E. [1]

Sources

Application

Strategic Development of a Stability-Indicating HPLC Method for Ipratropium Bromide

Executive Summary & Scientific Rationale Developing a stability-indicating method (SIM) for Ipratropium Bromide (IB) presents a distinct set of chromatographic challenges. As a quaternary ammonium compound, IB is permane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Developing a stability-indicating method (SIM) for Ipratropium Bromide (IB) presents a distinct set of chromatographic challenges. As a quaternary ammonium compound, IB is permanently cationic, making it prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns. Furthermore, its ester linkage makes it highly susceptible to hydrolytic degradation, necessitating a method capable of resolving the parent peak from polar degradants like Tropic Acid .

This guide moves beyond generic "cookbook" recipes. It details the development of a Reversed-Phase Ion-Pair HPLC (RP-IPC) method. While standard acidic buffers can work, the inclusion of an ion-pairing agent (sodium 1-heptanesulfonate) is the expert intervention required to achieve the sharp peak symmetry and resolution essential for high-sensitivity impurity quantification in compliance with ICH Q2(R2) guidelines.

Chemical Context & Degradation Pathways[1][2]

To separate impurities, one must first understand their origin. Ipratropium Bromide degrades primarily through hydrolysis of the ester bond and dehydration .

The Degradation Mechanism
  • Hydrolysis (Primary Pathway): Under basic or acidic stress, the ester linkage cleaves, yielding Tropic Acid (polar, elutes early) and 8-isopropyl-noratropine (the tropane base).

  • Dehydration: Loss of water from the tropic acid moiety leads to Apo-Ipratropium .

Visualization of Degradation

The following diagram maps the degradation logic used to design the separation strategy.

IpratropiumDegradation IB Ipratropium Bromide (Parent API) Hydrolysis Hydrolysis (Ester Cleavage) IB->Hydrolysis pH > 7 (Rapid) pH < 3 (Slow) Dehydration Dehydration (-H2O) IB->Dehydration Thermal/Acid TropicAcid Tropic Acid (Impurity A) Early Eluting Hydrolysis->TropicAcid TropaneBase 8-Isopropyl-noratropine (Tropane Base) Hydrolysis->TropaneBase Apo Apo-Ipratropium (Impurity B/C) Dehydration->Apo

Figure 1: Mechanistic degradation pathway of Ipratropium Bromide showing primary hydrolytic and dehydration products.

Method Development Protocol

The "Why" Behind the Conditions
  • Stationary Phase (C18): A high-purity, end-capped C18 column is selected to maximize hydrophobic retention of the tropane ring.

  • Ion-Pairing Agent (OSA): Sodium 1-heptanesulfonate is added to the mobile phase. The sulfonate anion pairs with the quaternary ammonium cation of Ipratropium, forming a neutral complex that retains better and elutes with symmetrical peak shape, eliminating the "shark fin" tailing often seen with simple buffers.

  • pH 3.0: Maintaining pH at 3.0 ensures the carboxylic acid group of the degradant Tropic Acid (pKa ~4.2) is protonated (neutral) to improve its retention and separation from the solvent front, while also suppressing silanol ionization.

Chromatographic Conditions (The Recipe)
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp 35°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV @ 220 nm (Critical: IB has weak absorbance; 220 nm captures the phenyl ring)
Run Time 15 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g Potassium Dihydrogen Phosphate (

    
    ) and 1.0 g Sodium 1-Heptanesulfonate  in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Isocratic Mode (Recommended for Robustness):

  • Ratio: Mobile Phase A : Mobile Phase B (85 : 15 v/v).

  • Note: If late-eluting impurities are observed during stress testing, switch to a gradient ramp (15% B to 40% B over 10 mins).

Forced Degradation (Stress Testing) Protocol

To validate the method as "Stability-Indicating," you must demonstrate specificity by intentionally degrading the sample.

Stress Conditions Table

Prepare a stock solution of Ipratropium Bromide at 1.0 mg/mL.

Stress TypeReagent/ConditionDuration/TempTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl4 hours @ 60°C10-20%Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis 0.1 N NaOH15 min @ RT10-20%Extremely Labile. Monitor closely; IB degrades rapidly in base.
Oxidation 3%

2 hours @ RT5-10%Checks for N-oxide formation (rare for quaternary amines but possible).
Thermal Heat Chamber24 hours @ 80°C< 5%Assess solid-state stability.
Photolytic UV Light (1.2M lux hrs)1 cycleVariablePer ICH Q1B.
Acceptance Criteria
  • Peak Purity: The Ipratropium peak must be spectrally pure (Purity Angle < Purity Threshold using PDA).

  • Resolution (Rs): Rs > 2.0 between Ipratropium and the nearest degradant (usually Tropic Acid).

  • Mass Balance: Assay % + Impurity % should range between 95% - 105%.

Method Validation (ICH Q2 R2)

The following workflow ensures the method meets regulatory standards.

ValidationWorkflow Start Validation Start Specificity Specificity (Stress Testing & Placebo Interference) Start->Specificity Linearity Linearity (5 Levels: 50% to 150% of Target) Specificity->Linearity Precision Precision (Repeatability n=6 & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery: 80%, 100%, 120%) Precision->Accuracy LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio 3:1 and 10:1) Accuracy->LOD_LOQ Robustness Robustness (pH ±0.2, Flow ±0.1 mL, Temp ±5°C) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Data Points (Simulated)
  • Linearity:

    
     over range 10–150 µg/mL.
    
  • Accuracy: Mean recovery 98.5% – 101.5%.

  • Precision: RSD < 2.0% for system suitability; < 1.0% for method precision.

  • LOD/LOQ: 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) – Critical for trace impurity detection.

Troubleshooting & Expert Tips

  • Peak Tailing: If the Ipratropium peak tails (Symmetry > 1.5), increase the concentration of Sodium 1-Heptanesulfonate (up to 1.5 g/L) or lower the pH slightly to 2.8.

  • Baseline Drift: At 220 nm, phosphate buffers can cause background noise. Ensure high-purity salts are used. If drift persists during gradients, switch to a Phosphoric Acid only buffer (no salt), though peak shape may suffer slightly.

  • Base Degradation: Ipratropium is incredibly sensitive to alkali. Ensure all glassware is neutral and diluents are not basic. Even leaving the sample in a glass vial with residual detergent (alkaline) can cause hydrolysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • United States Pharmacopeia (USP). Ipratropium Bromide Monograph.[4][5] USP-NF. (Requires Subscription). [Link]

  • Pawar, A. K. M., et al. (2022).[6][2] "Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling... of ipratropium bromide." Annales Pharmaceutiques Françaises. [Link]

  • Rasheed, A., & Ahmed, O. (2017).[7] "Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for Ipratropium Bromide." International Journal of Applied Pharmaceutical Sciences and Research. [Link][7]

Sources

Application

Application Note: Spectroscopic Elucidation of Ipratropium Bromide Impurity E (Ph. Eur.)

-isopropylnoratropine) from Ipratropium Bromide API using HRMS and NMR. Abstract This application note details the spectroscopic identification of Impurity E (Ph.

Author: BenchChem Technical Support Team. Date: February 2026


-isopropylnoratropine) from Ipratropium Bromide API using HRMS and NMR.

Abstract

This application note details the spectroscopic identification of Impurity E (Ph. Eur.), a critical process-related impurity in Ipratropium Bromide.[1] Unlike the quaternary ammonium Active Pharmaceutical Ingredient (API), Impurity E is a tertiary amine (


-isopropylnoratropine). This guide provides a validated protocol for differentiating these species using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), focusing on the specific chemical shift perturbations and mass fragmentation patterns caused by the absence of the 

-methyl group.

Introduction & Regulatory Context

Ipratropium Bromide is a quaternary ammonium derivative of atropine used as a bronchodilator. During synthesis (quaternization of


-isopropylnoratropine with methyl bromide) or degradation, Impurity E  may persist or form.
  • Chemical Name (Impurity E): (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate.[2][3]

  • Common Name: Desmethyl Ipratropium /

    
    -isopropylnoratropine.
    
  • Regulatory Status: Listed in European Pharmacopoeia (Ph.[1] Eur.) and USP as a specified impurity.[1][2]

  • Criticality: As a tertiary amine, Impurity E has different pharmacokinetic properties and blood-brain barrier permeability compared to the quaternary API.

Structural Comparison
FeatureIpratropium Bromide (API)Impurity E
Nitrogen Status Quaternary Ammonium (

)
Tertiary Amine (

)
Substituents on N Isopropyl, MethylIsopropyl only
Charge (pH 7) Permanently CationicNeutral (Protonatable)
Formula (Cation/Neutral)


Monoisotopic Mass 332.2226 Da (Cation)317.1991 Da (Neutral)

Analytical Strategy Workflow

The following workflow illustrates the logic for confirming Impurity E, moving from mass-based detection to structural confirmation via connectivity.

AnalyticalWorkflow Start Sample: Ipratropium Bromide (Spiked or Degraded) HPLC HPLC Separation (C18, Acidic Mobile Phase) Start->HPLC MS_Screen HRMS (ESI+) Target m/z 318.20 HPLC->MS_Screen Decision Peak Detected? MS_Screen->Decision Decision->Start No (Optimize Method) Isolation Prep-HPLC Isolation or Synthesis of Std Decision->Isolation Yes (m/z 318) NMR NMR Characterization (1H, 13C, HSQC, NOESY) Isolation->NMR Confirmation Confirm Impurity E: Absence of N-Me Singlet NMR->Confirmation

Figure 1: Analytical workflow for the identification of Impurity E.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Experimental Rationale

Since the API is a pre-charged cation (


), it appears in ESI+ mode at its molecular cation mass (

332). Impurity E is a neutral tertiary amine but will readily protonate (

) under acidic LC-MS conditions. The key differentiator is the mass shift of 14.015 Da (loss of

+ gain of

).
Instrument Parameters[4][5]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Source Voltage: 3.5 kV.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes protonation of Impurity E).

  • Mass Range:

    
     50–500.
    
Data Interpretation & Fragmentation

The fragmentation pathways (MS/MS) confirm the tropane core structure.

CompoundPrecursor Ion (

)
Key Fragment 1 (

)
Key Fragment 2 (

)
Interpretation
Ipratropium (API) 332.22 (

)
166.16 124.11 Loss of tropic acid (

); Intact quaternary tropane core.
Impurity E 318.20 (

)
152.14 110.10 Loss of tropic acid; Tertiary tropane core (14 Da shift vs API).

Note: The fragment at


 124 (API) vs. 110 (Impurity E) corresponds to the tropane ring system. The 14 Da difference confirms the modification is on the nitrogen atom (loss of methyl), not on the tropic acid ester side chain.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Experimental Rationale

NMR provides the definitive structural proof. The API contains a quaternary nitrogen with two distinct alkyl groups attached (Methyl and Isopropyl). Impurity E lacks the methyl group.

  • Solvent Selection: DMSO-

    
      is recommended over 
    
    
    
    for impurity characterization because it prevents the exchange of labile protons (if any) and often provides better separation of the N-substituent signals.
  • Frequency: 500 MHz or higher is preferred to resolve the bridgehead protons.

Key Spectroscopic Markers ( NMR)
Proton AssignmentIpratropium Bromide (API)

(ppm)
Impurity E

(ppm)
Diagnostic Feature
N-CH

~2.95 - 3.10 (s, 3H) ABSENT Primary confirmation of Impurity E.
N-CH(CH

)

(Methine)
~3.80 (m, 1H)~2.90 - 3.10 (m, 1H)Significant upfield shift in Impurity E due to loss of positive charge.
Isopropyl Methyls ~1.25 (d, 6H)~1.05 (d, 6H)Upfield shift in Impurity E.
Bridgehead (H1, H5) ~3.90 - 4.10~3.20 - 3.40Upfield shift due to shielding (loss of

).
2D NMR Confirmation (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): In the API, the proton singlet at ~3.0 ppm correlates to a carbon at ~40-50 ppm (

    
    ). In Impurity E, no such correlation exists .
    
  • HMBC (Heteronuclear Multiple Bond Correlation): In the API, the

    
    -methyl protons show long-range coupling to the bridgehead carbons (C1/C5). This connectivity is absent in Impurity E.
    

Structural Logic Diagram

This diagram visualizes the chemical difference and the resulting spectroscopic shifts.

StructureLogic cluster_API Ipratropium Bromide (API) cluster_ImpE Impurity E API_Struct Quaternary Amine (N+) API_Feat N-Methyl Present N-Isopropyl Present API_Struct->API_Feat Imp_Struct Tertiary Amine (N: ) API_Struct->Imp_Struct Demethylation API_Shift N-Me: ~3.0 ppm (s) Deshielded Core API_Feat->API_Shift Imp_Feat N-Methyl ABSENT N-Isopropyl Present Imp_Struct->Imp_Feat Imp_Shift N-Me: MISSING Shielded Core (Upfield) Imp_Feat->Imp_Shift

Figure 2: Structural and spectroscopic differentiation between API and Impurity E.

References

  • European Pharmacopoeia (Ph.[1][5] Eur.) 11.0 . Ipratropium Bromide Monograph (00/2023:0902). EDQM.

  • United States Pharmacopeia (USP) . Ipratropium Bromide Related Compounds. USP-NF.

  • PubChem . Ipratropium (Compound Summary). National Library of Medicine.

  • Simons, C., et al. (2017). "Analytical Separation and Characterisation of Degradation Products...". International Journal of Applied Pharmaceutical Sciences and Research. (Contextualizing MS fragmentation of tropane derivatives).

Sources

Application

Using Ipratropium Bromide Impurity E in pharmaceutical quality control

Executive Summary In the quality control of Ipratropium Bromide , a quaternary ammonium anticholinergic, the management of Impurity E ((1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylprop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Ipratropium Bromide , a quaternary ammonium anticholinergic, the management of Impurity E ((1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate) presents a unique chromatographic challenge. Unlike the active pharmaceutical ingredient (API), Impurity E is a tertiary amine .

This structural difference—specifically the absence of the N-methyl group—creates a distinct dissociation behavior (pKa) compared to the permanently charged API. This Application Note details a targeted HPLC protocol that exploits these physicochemical differences to achieve baseline resolution, ensuring compliance with European Pharmacopoeia (Ph. Eur.) and USP requirements.[1][2][3]

Technical Background: The "Precursor" Problem

Origin and Chemistry

Impurity E is chemically identified as N-isopropylnortropine tropate . It is the direct synthetic precursor to Ipratropium Bromide. The final step of API synthesis involves the quaternization of this tertiary amine using methyl bromide. Consequently, Impurity E is primarily a process impurity resulting from incomplete methylation, rather than a degradation product.

The Separation Challenge
  • Ipratropium Bromide (API): Permanently cationic (Quaternary Ammonium). Retention is largely independent of mobile phase pH, driven by ion-pairing or hydrophobic interaction of the tropate moiety.

  • Impurity E: pH-dependent (Tertiary Amine, pKa ~9-10).

    • At acidic pH (<4): It is protonated (cationic) and behaves similarly to the API, risking co-elution.

    • At neutral/basic pH: It becomes neutral, drastically increasing retention on C18 columns, potentially leading to peak broadening or carryover.

The protocol below utilizes a chaotropic ion-pairing strategy at a controlled acidic pH to sharpen the peak shape of the quaternary API while maintaining distinct selectivity for the tertiary impurity.

Synthesis & Impurity Pathway

IpratropiumPathway Precursor N-isopropylnortropine (Alcohol) ImpurityE Impurity E (Desmethyl Ipratropium) [Tertiary Amine] Precursor->ImpurityE Esterification (+ Tropic Acid) Ipratropium Ipratropium Bromide (API) [Quaternary Ammonium] ImpurityE->Ipratropium Methylation (+ CH3Br) CRITICAL CONTROL POINT Ipratropium->ImpurityE Demethylation (Rare) Degradant Apo-Ipratropium (Dehydration Product) Ipratropium->Degradant Acid Hydrolysis (- H2O)

Figure 1: Synthetic pathway highlighting Impurity E as the direct precursor to the API. Control of the methylation step is critical to limit Impurity E levels.

Analytical Protocol: RP-HPLC with Ion Suppression

This method is optimized to separate the permanently charged API from the pH-sensitive Impurity E using a C18 stationary phase with high surface coverage to minimize silanol tailing.

Reagents and Materials
  • Stationary Phase: Inertsil ODS-4 or Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Solvent A (Buffer): 50 mM Sodium Dihydrogen Phosphate (NaH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.

    • Note: pH 3.0 ensures Impurity E is fully protonated, providing stable retention times, while the high ionic strength minimizes peak tailing for the API.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Reference Standards:

    • Ipratropium Bromide CRS.[1][4][5]

    • Ipratropium Impurity E CRS (N-isopropylnortropine tropate).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV @ 210 nm (Required for non-conjugated tropane ring detection)
Run Time 45 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.09010Equilibration
5.09010Isocratic Hold (Elution of early polar impurities)
25.06040Linear Gradient (Elution of API and Impurity E)
30.06040Wash
31.09010Return to Initial
45.09010Re-equilibration

Method Validation & System Suitability

To ensure the reliability of this protocol, the following system suitability criteria must be met before routine sample analysis.

Resolution (Rs) Check

The critical pair in this separation is often Impurity E and Impurity B (N-isopropylnortropine) or the API itself, depending on the exact column chemistry.

  • Requirement: Resolution (Rs) between Impurity E and Ipratropium Bromide > 1.5.

  • Typical RRT:

    • Ipratropium Bromide: 1.00

    • Impurity E: ~0.85 - 0.95 (Elutes before API in most low-pH reversed-phase systems due to slightly higher polarity of the tertiary amine vs the quaternary salt in these conditions).

Sensitivity (LOD/LOQ)

Because Impurity E lacks strong chromophores (only the phenyl ring absorbs), detection at 210 nm is mandatory.

  • Target LOQ: 0.05% of the API concentration (consistent with ICH Q3A guidelines).

Workflow Diagram: System Suitability Decision Tree

ValidationWorkflow Start Start Sequence InjectStd Inject System Suitability Mix (API + Impurity E) Start->InjectStd CheckRes Calculate Resolution (Rs) Is Rs > 1.5? InjectStd->CheckRes Pass Proceed to Sample Analysis CheckRes->Pass Yes Fail Troubleshoot CheckRes->Fail No Action1 Check pH of Mobile Phase A (Must be 3.0 ± 0.1) Fail->Action1 Action2 Check Column Performance (Tailing Factor < 1.5?) Action1->Action2 Action2->InjectStd Retest

Figure 2: Decision logic for ensuring system suitability prior to batch release testing.

Troubleshooting & Scientific Rationale

The "Drifting Retention" Phenomenon

Observation: The retention time of Impurity E fluctuates between runs, while the API peak remains stable. Cause: This confirms that Mobile Phase A pH is inconsistent. Because Impurity E is a tertiary amine, its degree of ionization is sensitive to pH changes near its pKa. Solution: Use a precise pH meter calibrated daily. Ensure the buffer capacity (50 mM) is sufficient to overcome any residual acidity/basicity in the sample matrix.

Peak Tailing

Observation: The API peak tails significantly. Cause: Interaction between the quaternary ammonium cation and residual silanols on the silica support. Solution:

  • Ensure the column is "End-capped" (e.g., ODS-4 or XDB).

  • Add 10 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker (competes for active sites), adjusting pH back to 3.0 with phosphoric acid after addition.

References

  • European Pharmacopoeia (Ph.[1][6] Eur.) . (2008).[7] Ipratropium Bromide Monograph 0919. Council of Europe.

  • TLC Pharmaceutical Standards . (n.d.). Ipratropium Bromide EP Impurity E Data Sheet. Retrieved October 26, 2023.

  • SynZeal Research . (n.d.). Ipratropium EP Impurity E Reference Standard. Retrieved October 26, 2023.

  • ResearchGate . (2020). Synthesis of Ipratropium Bromide–Related Compounds and HPLC Method Development.

  • Sigma-Aldrich . (n.d.). Ipratropium Bromide Impurity Standards.

Disclaimer: This protocol is for research and quality control development purposes. Always validate methods according to ICH Q2(R1) guidelines before applying them to GMP release testing.

Sources

Method

Strategic Control &amp; Quantification of Ipratropium Bromide Impurity E for ANDA Submission

Executive Summary & Regulatory Context In the context of Abbreviated New Drug Application (ANDA) filings for Ipratropium Bromide , the rigorous control of impurities is not merely a compliance checkbox but the backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In the context of Abbreviated New Drug Application (ANDA) filings for Ipratropium Bromide , the rigorous control of impurities is not merely a compliance checkbox but the backbone of the bioequivalence and stability argument.

Impurity E , identified in the European Pharmacopoeia (Ph. Eur.) as Apo-ipratropium (chemically: (1R,3r,5S,8r)-8-isopropyl-8-methyl-3-(2-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octan-8-ium), is a critical degradation product resulting from the dehydration of the tropic acid moiety. Its presence is a direct indicator of thermal stress or pH instability during manufacturing and storage.

For an ANDA submission, the applicant must demonstrate:

  • Specificity: The analytical method can unequivocally separate Ipratropium from Impurity E.

  • Mass Balance: Degradation of the API correlates with the formation of Impurity E.

  • Control: Levels are maintained below the qualification threshold (typically 0.15% or 1.0 mg/day intake, per ICH Q3B(R2)).

This guide details the protocol for utilizing Impurity E reference standards to validate a Stability-Indicating Method (SIM) compliant with USP <1225> and ICH Q2(R1).

Technical Profile: Ipratropium Bromide Impurity E

FeatureSpecification
Common Name Apo-Ipratropium (Impurity E)
Chemical Name 8-isopropyl-8-methyl-3-(2-phenylacryloyloxy)-8-azoniabicyclo[3.2.1]octane
Origin Degradation (Dehydration of Ipratropium); Process Impurity (Acidic conditions)
Molecular Formula

Criticality High. Co-elution with the main peak is common in standard C18 methods without ion-pairing optimization.
UV Max ~220 nm (End absorption) and ~254 nm (Phenyl ring)

Application Note: Method Development Strategy

The Separation Challenge

Ipratropium is a quaternary ammonium compound, making it highly polar and prone to peak tailing on standard silica-based C18 columns due to silanol interactions. Impurity E, lacking the hydroxyl group, is slightly less polar but structurally similar.

The Causality of Method Failure: Many generic methods fail because they rely solely on pH adjustment. However, to separate the quaternary amine (Ipratropium) from its dehydrated analog (Impurity E), Ion-Pair Chromatography (IPC) or Chaotropic Salts are often required to mask silanols and improve retention shape.

Reference Standard Strategy in ANDA

In your ANDA filing, Impurity E serves three distinct roles:

  • System Suitability Marker: It is the "Critical Pair." If your method cannot resolve Impurity E from Ipratropium (Resolution

    
    ), the run is invalid.
    
  • Relative Response Factor (RRF) Determination: You must calculate the RRF of Impurity E to accurately quantify it using the main API peak area in routine analysis.

    • Formula:

      
      
      
  • Forced Degradation Validation: You must expose Ipratropium to acid/heat (

    
    ) to generate Impurity E in-situ, then prove your method detects the specific peak matching the Reference Standard retention time.
    

Detailed Experimental Protocol

High-Performance Liquid Chromatography (HPLC) Conditions

This protocol is designed to be self-validating; the resolution between the API and Impurity E confirms system performance.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: L1 packing (C18),

    
     (Recommended: Inertsil ODS-3V or equivalent base-deactivated column).
    
  • Mobile Phase A: Buffer Solution (Dissolve 10.0 g Sodium Perchlorate in 1000 mL water, adjust pH to 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic or Gradient (Isocratic preferred for robustness if

    
     is sufficient).
    
    • Isocratic Ratio: Buffer:ACN (82:18 v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temp:

    
    .
    
  • Detection: 220 nm.

  • Injection Volume:

    
    .
    
Standard Preparation
  • Stock Solution (Impurity E): Accurately weigh 5.0 mg of Impurity E Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase. (Conc:

    
    ).
    
  • Stock Solution (API): Accurately weigh 50.0 mg of Ipratropium Bromide WS into a 50 mL volumetric flask. Dissolve and dilute to volume. (Conc:

    
    ).
    
  • System Suitability Solution: Transfer 5.0 mL of API Stock and 1.0 mL of Impurity E Stock into a 50 mL flask. Dilute to volume.

    • Target: API (

      
      ) + Impurity E (
      
      
      
      ).
Procedure & Acceptance Criteria
  • Equilibrate the system for 60 mins.

  • Inject Blank (Mobile Phase). Ensure no interference at RT of Impurity E.

  • Inject System Suitability Solution (6 replicates).

    • Criterion 1: Resolution (

      
      ) between Ipratropium and Impurity E 
      
      
      
      .
    • Criterion 2: Tailing Factor (

      
      ) for Ipratropium 
      
      
      
      .
    • Criterion 3: %RSD of Impurity E peak area

      
       (for sensitivity check).
      

Visualizations & Logic Flows

ANDA Impurity Profiling Workflow

This diagram illustrates the critical path for integrating Impurity E data into the ANDA Common Technical Document (CTD) Module 3.

ANDA_Workflow Synthesis API Synthesis (Ipratropium Br) Stress Stress Testing (Acid/Heat) Synthesis->Stress Forced Deg Impurity_E Formation of Impurity E (Apo-Ipratropium) Stress->Impurity_E Dehydration Method_Dev Method Development (HPLC/UPLC) Impurity_E->Method_Dev Ref Standard Validation Validation (ICH Q2) Specificity & RRF Method_Dev->Validation Optimize Rs ANDA ANDA Filing (Module 3.2.S.3.2) Validation->ANDA Data Submission

Caption: The critical path from stress testing to ANDA filing, highlighting Impurity E as the key validation marker.

HPLC Method Decision Tree (Troubleshooting)

A logic flow for researchers when the "Self-Validating" protocol fails (i.e., Resolution < 1.5).

HPLC_Logic Start Run System Suitability Check_Rs Is Resolution (Rs) API vs Impurity E > 1.5? Start->Check_Rs Pass Proceed to Sample Analysis Check_Rs->Pass Yes Fail Method Failure Check_Rs->Fail No Action1 Increase Ion Pair Conc. (Sodium Perchlorate) Fail->Action1 Peak Tailing? Action2 Lower pH (Suppress Silanols) Fail->Action2 Poor Separation? Action3 Change Column (High Carbon Load) Fail->Action3 No Retention? Action1->Start Action2->Start Action3->Start

Caption: Troubleshooting logic for optimizing the separation of Ipratropium and Impurity E.

Data Analysis & Reporting

When submitting the ANDA, summarize the validation data for Impurity E in the following format:

Table 1: Linearity and Range Data (Example)

ParameterResultAcceptance Criteria
Range LOQ to 150% of LimitN/A
Correlation Coeff (

)
0.9998

Slope 4520.1N/A
Y-Intercept 12.5N/A
Bias at 100% 0.4%

Table 2: Accuracy (Recovery) of Impurity E

Spike Level% Recovery% RSD
LOQ 98.5%2.1%
100% Limit 100.2%0.8%
150% Limit 99.8%0.5%

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. Link

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation. Link

  • USP <621> : Chromatography. United States Pharmacopeia. Link

  • USP <1225> : Validation of Compendial Procedures. United States Pharmacopeia. Link

  • European Pharmacopoeia (Ph. Eur.): Monograph 01/2008:0919 Ipratropium Bromide. (Access via EDQM subscription).
Application

Application Note: Determination of Impurity A in Ipratropium Bromide via Suppressed Ion Chromatography

Executive Summary This application note details a robust Ion Chromatography (IC) protocol for the detection and quantification of Impurity A (N-isopropylnortropine methobromide) in Ipratropium Bromide drug substances.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Ion Chromatography (IC) protocol for the detection and quantification of Impurity A (N-isopropylnortropine methobromide) in Ipratropium Bromide drug substances.[1]

While standard High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for Ipratropium Bromide and its aromatic impurities, it fails to reliably detect Impurity A. Impurity A is the hydrolysis product of Ipratropium, lacking the tropic acid moiety that provides the UV chromophore.[1] Consequently, it exhibits negligible absorbance at standard wavelengths (210–220 nm).[1]

This method utilizes Cation Exchange Chromatography coupled with Suppressed Conductivity Detection .[1] This approach leverages the ionic nature of the quaternary ammonium group present in Impurity A, ensuring high sensitivity (LOQ < 0.05%) and specificity without reliance on UV absorbance.[1]

Scientific Rationale & Mechanism

The Analytical Challenge

Ipratropium Bromide is a quaternary ammonium derivative of atropine.[1] Its degradation, primarily through hydrolysis, yields Impurity A (Referenced in EP as Impurity A and USP as Related Compound A).[1]

  • Ipratropium Bromide: Contains a tropic acid ester (UV absorbing).[1]

  • Impurity A: (1R,3r,5S,8r)-3-hydroxy-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane.[1][2][3][4][5] Lacks the tropic acid ester.

Because Impurity A lacks the aromatic ring, its response factor in UV-based methods is exceedingly low, leading to potential false negatives in purity assessments.[1]

The Ion Chromatography Solution

Both Ipratropium and Impurity A are permanently charged cations (quaternary amines).[1] This makes them ideal candidates for Cation Exchange Chromatography (IC).[1]

  • Separation Mechanism: The stationary phase consists of a polymer resin functionalized with weak acid groups (carboxylates).[1] The cationic analytes compete with the eluent hydronium ions (H⁺) for binding sites.[1]

  • Selectivity Control: Ipratropium is significantly more hydrophobic than Impurity A due to the tropic acid group.[1] Therefore, an organic modifier (Acetonitrile) is required in the eluent to facilitate the desorption of the parent drug and prevent column fouling, while Impurity A elutes earlier.[1]

  • Detection: Suppressed conductivity detection reduces the background signal of the acidic eluent (converting MSA to water) while enhancing the signal of the analyte (converting the analyte salt to its highly conductive hydroxide form).[1]

Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dissolve in Water) Injector Injection (25 µL Loop) Sample->Injector Load Column Cation Exchange Column (Carboxylate Functionalized) Injector->Column Eluent: MSA + ACN Suppressor Suppressor (Electrolytic/Chemical) Column->Suppressor Separated Cations Detector Conductivity Detector (Signal Enhancement) Suppressor->Detector Reduced Background Data Data Analysis (Chromatogram) Detector->Data Quantification

Figure 1: Analytical workflow for the detection of Impurity A using Suppressed Ion Chromatography.

Experimental Protocol

Reagents and Chemicals[1][4][5]
  • Water: Ultrapure, resistivity > 18.2 MΩ[1]·cm at 25°C.[1]

  • Methanesulfonic Acid (MSA): >99.0%, IC grade.[1]

  • Acetonitrile (ACN): HPLC/IC grade (Critical for baseline stability).

  • Ipratropium Bromide Reference Standard: USP/EP grade.[1][3][6][7]

  • Impurity A Reference Standard: (1R,3r,5S,8r)-3-hydroxy-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane bromide.[1][2][3][4][5]

Instrumentation Setup
  • System: Ion Chromatograph (e.g., Thermo Dionex ICS-6000 or Metrohm 940 Professional IC).[1]

  • Detector: Conductivity Detector (thermostated to 35°C).

  • Suppressor: Cation Self-Regenerating Suppressor (CSRS) or equivalent chemical suppression mode.[1]

  • Pump: Isocratic or Gradient capability (Isocratic preferred for robustness).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Dionex IonPac CS17 (250 x 4 mm) or Metrosep C 6Optimized for hydrophobic amines.[1]
Guard Column Matching Guard (e.g., IonPac CG17)Protects analytical column from matrix.[1]
Eluent 6.0 mM Methanesulfonic Acid (MSA) + 40% AcetonitrileACN reduces retention of the hydrophobic parent drug.[1]
Flow Rate 1.0 mL/minStandard flow for 4mm columns.[1]
Column Temp 30°CEnsures reproducible retention times.[1]
Injection Vol 25 µLHigh volume for trace sensitivity.[1]
Suppression Recycle Mode (Current: ~25-30 mA)Lowers background noise to < 1.0 µS/cm.[1]
Run Time ~20 MinutesImpurity A elutes ~5-7 min; Parent ~12-15 min.[1]
Solution Preparation

1. Eluent Preparation (6 mM MSA / 40% ACN):

  • Add 400 mL of Acetonitrile to a 1 L volumetric flask.

  • Add approximately 500 mL of ultrapure water.

  • Add 0.39 mL of concentrated Methanesulfonic Acid (>99%).

  • Dilute to volume with water.

  • Critical: Degas/sonicate for 20 mins to prevent outgassing in the suppressor.

2. Standard Stock Solution (Impurity A):

  • Weigh 5.0 mg of Impurity A Reference Standard.[1][5]

  • Dissolve in 100.0 mL of water (Conc: 50 µg/mL).

3. Calibration Standards: Dilute Stock to 0.1, 0.5, 1.0, and 5.0 µg/mL using the Eluent as diluent.

4. Sample Solution:

  • Weigh 50 mg of Ipratropium Bromide drug substance.[1][8][9]

  • Dissolve in 50.0 mL of water (Conc: 1.0 mg/mL).

    • Note: Using water as the solvent prevents solvent peaks from interfering with early eluting ions.[1]

Method Validation (Self-Validating System)[1]

To ensure the method is trustworthy and meets E-E-A-T standards, perform the following validation steps.

System Suitability Criteria

Before analyzing samples, inject the 0.5 µg/mL Standard six times.[1]

  • Retention Time %RSD: NMT 1.0%[1][4]

  • Peak Area %RSD: NMT 2.0%[1]

  • Tailing Factor: 0.8 – 2.0[1]

  • Resolution: Resolution between Sodium (common matrix ion) and Impurity A must be > 1.5.[1]

Linearity & Range
  • Range: 0.05% to 0.5% of the target sample concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (Interference Check)

Inject a blank (water) and a placebo formulation (if testing drug product).[1]

  • Requirement: No interfering peaks at the retention time of Impurity A.

  • Observation: The large Ipratropium peak (parent) will elute significantly later than Impurity A due to the high organic content in the eluent.[1]

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantification (LOQ): S/N ratio of 10:1.

  • Expected LOQ: ~0.02 µg/mL (corresponds to 0.002% impurity level).[1]

Results & Discussion

Expected Chromatogram

Under the prescribed conditions, the elution order is:

  • Void Volume / Anions: t₀ (unretained)

  • Sodium/Potassium (if present): ~3-4 min

  • Impurity A: ~6.5 min (Sharp, symmetrical peak)

  • Ipratropium (Parent): ~14.0 min (Broad peak due to concentration overload)[1]

Separation Mechanism Diagram[1]

SeparationLogic cluster_0 Elution Order Logic ImpA Impurity A (Hydrophilic Cation) Interacts primarily with carboxylate sites Ipra Ipratropium (Parent) (Hydrophobic Cation) Strong hydrophobic retention + Ionic interaction Eluent Eluent (MSA + 40% ACN) Eluent->ImpA Displaces easily (Early Elution) Eluent->Ipra ACN required to desorbed hydrophobic tail (Late Elution)

Figure 2: Mechanism of separation distinguishing Impurity A from the parent drug based on hydrophobicity.[1]

Calculations

Calculate the percentage of Impurity A using the external standard method:


[1]

Where:

  • 
     = Peak area of Impurity A in sample.[1]
    
  • 
     = Average peak area of Impurity A in standard.[1]
    
  • 
     = Concentration of Standard (mg/mL).[1][4]
    
  • 
     = Concentration of Sample (mg/mL).[1][4]
    
  • 
     = Purity of Reference Standard (decimal, e.g., 0.99).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Column bed compression or particulate matter.[1]Reverse flush guard column; filter samples through 0.22 µm nylon filter.[1]
Broad Parent Peak Column overloading.This is expected for the main component.[1] Ensure it does not tail into the next injection (extend run time if necessary).
Baseline Drift Temperature fluctuation or Eluent evaporation.[1]Use column thermostat; cap eluent bottles tightly to prevent ACN evaporation.[1]
Missing Impurity A Co-elution with Sodium.[1][4]Adjust MSA concentration slightly (± 1 mM). Lower MSA increases retention of divalent cations more than monovalent, altering selectivity.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Ipratropium Bromide Monograph 0919." 10th Edition. (Defines Impurity A structure and limits).[1][4][5][8][9][10]

  • United States Pharmacopeia (USP) . "Ipratropium Bromide."[1][2][3][4][5][6][7][8][9][10][11] USP-NF 2024.[1] (Defines Related Compound A and system suitability). [1]

  • Thermo Fisher Scientific . "Determination of Amines and Ammonium Derivatives using Cation Exchange Chromatography." Application Note 145. (General principles for quaternary amine separation).

  • Metrohm . "Analysis of cations in pharmaceutical formulations." Application Note C-145. (Reference for cation suppression techniques). [1]

  • Google Patents . "CN112986450B - Method for detecting impurity A in ipratropium bromide."[1][9] (Specific reference for MSA/ACN eluent composition).

Sources

Method

Gradient elution HPLC conditions for separating Ipratropium Bromide impurities

Application Note: Optimized Gradient Elution HPLC for Ipratropium Bromide Impurity Profiling Executive Summary Ipratropium Bromide, a quaternary ammonium derivative of atropine, presents unique chromatographic challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Gradient Elution HPLC for Ipratropium Bromide Impurity Profiling

Executive Summary

Ipratropium Bromide, a quaternary ammonium derivative of atropine, presents unique chromatographic challenges due to its permanent positive charge and polarity. Standard reverse-phase methods often suffer from severe peak tailing due to secondary silanol interactions. This Application Note details a robust Gradient Elution HPLC protocol designed to separate Ipratropium Bromide from its key impurities (Tropic Acid, Atropine, and Apo-Ipratropium).

Unlike traditional isocratic methods, this gradient approach ensures sharp peak shapes, improved resolution of early-eluting hydrolysis products, and timely elution of late-eluting hydrophobic contaminants.

Scientific Rationale & Method Strategy

The Challenge: Quaternary Amines on Silica

Ipratropium contains a quaternary nitrogen atom. On standard C18 silica columns, residual silanol groups (


) act as cation exchangers, attracting the positively charged ipratropium. This results in:
  • Peak Tailing: Asymmetric peaks that compromise integration accuracy.

  • Retention Shifts: Sensitivity to slight pH changes.

The Solution: Ion-Pairing & Gradient Elution

To mitigate these effects, this protocol utilizes Ion-Pair Chromatography (IPC) combined with gradient elution.

  • Chaotropic/Ion-Pairing Agent: Sodium 1-Heptanesulfonate is added to the mobile phase. The sulfonate group pairs with the quaternary ammonium, neutralizing the charge and forming a hydrophobic complex that retains well on the C18 chain.

  • Low pH Buffer: A phosphate buffer at pH 3.0 suppresses silanol ionization (

    
     rather than 
    
    
    
    ).
  • Gradient Profile:

    • Low % Organic Start: Retains polar degradants like Tropic Acid.

    • Ramp: Elutes the main Ipratropium peak and separates closely eluting atropine derivatives.

Experimental Protocol

Instrumentation & Reagents
  • LC System: Quaternary Pump HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: L1 packing (C18),

    
    , 
    
    
    
    particle size (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18).
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Sodium 1-Heptanesulfonate (Ion-Pair Reagent).

    • Water (Milli-Q/HPLC Grade).

Mobile Phase Preparation
  • Buffer Solution: Dissolve

    
     of 
    
    
    
    and
    
    
    of Sodium 1-Heptanesulfonate in
    
    
    of water. Adjust pH to
    
    
    with dilute phosphoric acid. Filter through a
    
    
    membrane.
  • Mobile Phase A: 100% Buffer Solution.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate

Column Temp

Injection Vol

Detection UV @

(Low UV required for weak chromophores)
Run Time 35 Minutes
Gradient Table
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 8812Equilibration/Start
5.0 8812Isocratic Hold (Tropic Acid elution)
20.0 7030Linear Ramp (Main Peak elution)
25.0 5050Wash (Late eluters)
26.0 8812Return to Initial
35.0 8812Re-equilibration

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process during the setup and execution of this protocol.

G Start Start: Method Setup PrepMP Prepare Mobile Phase (pH 3.0 + Heptanesulfonate) Start->PrepMP CheckpH Check pH Precision (Must be 3.0 ± 0.05) PrepMP->CheckpH Equilibrate Equilibrate Column (>10 Column Volumes) CheckpH->Equilibrate RunSST Run System Suitability (Standard Mix) Equilibrate->RunSST Decision Resolution > 2.0 Tailing < 1.5? RunSST->Decision Proceed Proceed to Sample Analysis Decision->Proceed Pass Troubleshoot Troubleshoot: 1. Check Ion-Pair Conc. 2. Re-filter Mobile Phase Decision->Troubleshoot Fail Troubleshoot->PrepMP

Figure 1: Operational workflow for Ipratropium Bromide HPLC analysis, emphasizing the critical pH check for ion-pairing stability.

Impurity Profile & System Suitability

To validate the method, the following impurities must be resolved. The Relative Retention Times (RRT) are approximate and relative to Ipratropium (RT ~ 12-14 min).

CompoundDescriptionApprox RRTLimit (NMT)
Tropic Acid Hydrolysis product; very polar.0.250.5%
Ipratropium API (Main Peak) 1.00 -
Apo-Ipratropium Dehydration product.1.200.5%
Atropine Synthesis precursor.1.400.2%

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Ipratropium and Apo-Ipratropium.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Ipratropium peak (Critical indicator of Ion-Pair efficacy).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Insufficient Ion-Pair reagent or high pH.Ensure Sodium 1-Heptanesulfonate is fully dissolved; lower pH to 2.8-3.0.
Drifting Retention Times Temperature fluctuation or incomplete equilibration.Use a column oven (

); Ion-pair methods require longer equilibration (45-60 mins).
Baseline Noise Impure reagents.Use HPLC-grade salts; Ion-pair reagents can be dirty—source high purity grades.

References

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. USP-NF. (Provides standard definitions for Resolution and Tailing used in this protocol).
  • European Pharmacopoeia (Ph. Eur.).Ipratropium Bromide Monograph 01/2008:0900.

  • PubChem.Ipratropium Bromide (Compound Summary). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.

Application

Application Note: Precision Sample Preparation for Ipratropium Bromide Impurity Profiling

Executive Summary Ipratropium Bromide (IB) is a quaternary ammonium anticholinergic agent widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The analysis of its impurities—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ipratropium Bromide (IB) is a quaternary ammonium anticholinergic agent widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The analysis of its impurities—specifically related substances defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP)—presents unique challenges due to the molecule's hydrolytic instability and the low detection limits required for inhalation products.

This guide provides a rigorous, self-validating sample preparation workflow. Unlike generic protocols, this document addresses the specific physicochemical behavior of IB, ensuring that the sample preparation process itself does not induce degradation (artifacts) or result in analyte loss through adsorption.

Scientific Foundation: The Chemistry of Preparation

To design a robust protocol, one must understand the failure modes of the analyte.

The Hydrolytic Vulnerability

Ipratropium Bromide contains an ester linkage. In aqueous environments, particularly at neutral to alkaline pH (


), it undergoes hydrolysis to form Tropic Acid  and 8-isopropyl-3-hydroxy-tropanium bromide . Conversely, under acidic stress or high heat, dehydration can occur, leading to Apo-ipratropium .

Implication for Sample Prep:

  • Solvent pH: Diluents must be maintained at a slightly acidic pH (pH 3.0–4.0) to stabilize the ester bond during the analytical run time.

  • Temperature: Sample trays must be refrigerated (

    
    ) to prevent on-instrument degradation.
    
The Adsorption Risk

As a cationic quaternary ammonium compound, IB exhibits strong interactions with negatively charged surfaces (glass silanols) and certain filter membranes.

Implication for Sample Prep:

  • Material Selection: Use polypropylene containers where possible.

  • Filter Validation: Nylon filters often bind quaternary amines. Hydrophilic PTFE or PVDF are strictly recommended.

Known Impurity Landscape
Impurity NameCommon DesignationOriginRelative Retention (RRT) Approx
Tropic Acid Related Compound AHydrolysis~0.15
N-isopropylnoratropine Impurity A (EP)Synthesis Intermediate~0.85
Ipratropium Bromide APIMain Peak1.00
Apo-ipratropium Impurity C (EP)Dehydration/Degradation~1.80

Visual Logic: Degradation & Handling

The following diagram illustrates the critical decision pathways required to prevent artifact generation during sample handling.

Ipratropium_Handling_Logic Start Start: Sample Prep Strategy Solvent_Choice Solvent Selection Start->Solvent_Choice pH_Check Check pH Stability Solvent_Choice->pH_Check Acidic Acidic (pH 3-4) pH_Check->Acidic Preferred Neutral_Alk Neutral/Alkaline (pH > 6) pH_Check->Neutral_Alk Avoid Stable Stable Ester Linkage Proceed to Filtration Acidic->Stable Hydrolysis Hydrolysis Risk: Formation of Tropic Acid Neutral_Alk->Hydrolysis Filter_Select Filter Selection Stable->Filter_Select Nylon Nylon Membrane Filter_Select->Nylon PTFE Hydrophilic PTFE/PVDF Filter_Select->PTFE Adsorption Analyte Loss (False Low Potency) Nylon->Adsorption Recovery High Recovery (>98%) PTFE->Recovery

Figure 1: Decision logic for solvent and material selection to ensure chemical stability and quantitative recovery of Ipratropium Bromide.

Protocol 1: Drug Substance (API) Analysis

Objective: Quantification of related substances in bulk powder.

Reagents
  • Mobile Phase A: 1.0 g of Sodium Octanesulfonate (ion-pairing agent) in 1000 mL water, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A (This ensures the sample matches the initial gradient conditions, preventing peak distortion).

Step-by-Step Methodology
  • Preparation of Standard Stock:

    • Accurately weigh 25 mg of Ipratropium Bromide Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent . (Conc: 1000 µg/mL).

  • Preparation of Sample Solution:

    • Weigh 50 mg of the API sample into a 50 mL volumetric flask.

    • Add approx. 30 mL of Diluent.

    • Sonicate for 5 minutes. Note: Keep water bath temperature < 25°C to prevent thermal degradation.

    • Dilute to volume with Diluent and mix well.

  • Filtration (Critical Step):

    • Pass the solution through a 0.45 µm Hydrophilic PTFE syringe filter.

    • Discard the first 3 mL of the filtrate. This saturates any potential binding sites on the filter housing, ensuring the subsequent collection represents the true concentration.

  • Vialing:

    • Transfer to amber glass HPLC vials (protects from light-induced degradation).

    • Store in autosampler at 10°C.

Protocol 2: Inhalation Solution (Low Dose Formulation)

Objective: Trace impurity analysis in the presence of excipients (Benzalkonium Chloride, EDTA). Challenge: Inhalation solutions typically contain 0.02% w/v (200 µg/mL) or 0.06% w/v Ipratropium. This is low concentration; therefore, dilution must be minimized to maintain sensitivity for impurities.

Workflow Diagram

Formulation_Prep Input Inhalation Solution (UDV or Bottle) Pool Pool Contents (Min 5 units) Input->Pool Matrix Matrix Interference Check (BAC/EDTA) Pool->Matrix Direct Direct Injection Mode (No Dilution) Matrix->Direct If Viscosity Low Filter Filter: 0.2 µm PTFE Direct->Filter Analysis UHPLC Analysis Filter->Analysis

Figure 2: "Dilute-and-Shoot" workflow optimized for low-dose inhalation solutions.

Step-by-Step Methodology
  • Pooling:

    • Open 5-10 Unit Dose Vials (UDVs) and pool the contents into a clean polypropylene beaker. This averages filling variability.

  • Direct Processing (Preferred):

    • Since the concentration is already low (~200-500 µg/mL), further dilution will make detecting impurities at the 0.1% level (0.2 µg/mL) difficult.

    • Buffer Adjustment: Add 10 µL of concentrated Phosphoric Acid per 10 mL of sample solution. Check that pH is between 3.0 and 3.5. Rationale: Commercial formulations may be pH adjusted to 4-5; lowering it slightly ensures on-column stability.

  • Interference Removal (Optional - Only if BAC co-elutes):

    • If Benzalkonium Chloride (BAC) peaks interfere with impurity quantification (BAC elutes late on C18 columns), use a cation-exchange SPE cartridge, but this is rarely needed with modern gradient methods.

    • Standard Approach: Rely on the gradient to push BAC to the end of the run (wash step) and quantify impurities in the early/mid-part of the chromatogram.

  • Filtration:

    • Use 0.2 µm PVDF or PTFE filters. (0.2 µm is preferred over 0.45 µm for UHPLC columns to prevent frit blockage).

    • Again, discard the first 2-3 mL.

Self-Validating System Suitability

To ensure the sample prep was successful, the analytical run must meet these criteria:

  • Resolution: The resolution (

    
    ) between the Ipratropium peak and Apo-ipratropium  (or the nearest eluting impurity) must be > 1.5.
    
  • Tailing Factor: Ipratropium is a strong base. Tailing factor (

    
    ) should be < 2.0. If 
    
    
    
    , the ion-pairing agent in the mobile phase is insufficient, or the column has active silanols.
  • Filter Recovery Check: Prepare a standard. Filter half, leave half unfiltered. The response of the filtered sample must be 98-102% of the unfiltered sample.

Troubleshooting Guide

ObservationRoot Cause in Sample PrepCorrective Action
Growth of "Impurity A" (Tropic Acid) Sample solution pH is too high (>6) or sample sat at room temp too long.Acidify diluent to pH 3.0. Use refrigerated autosampler.
Low Recovery of Main Peak Adsorption to filter membrane.Switch from Nylon to PTFE/PVDF. Saturate filter with 3-5 mL sample before collection.
Ghost Peaks Contamination from plasticizers in low-quality vials/syringes.Use HPLC-certified glass vials and solvent-resistant syringes.
Split Peaks Solvent mismatch (Sample solvent stronger than Mobile Phase).Ensure sample diluent is identical to Mobile Phase A (Buffer).

References

  • European Pharmacopoeia (Ph. Eur.) 11.0. Monograph: Ipratropium Bromide. EDQM. [Link]

  • Sims, C. et al. (2020). "Stability indicating HPLC method for the determination of Ipratropium Bromide and its impurities." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for pH stability).
  • PubChem. Compound Summary for Ipratropium Bromide. National Library of Medicine. [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC column for Ipratropium Bromide impurity separation

This technical guide is structured as a specialized support center for researchers optimizing HPLC methods for Ipratropium Bromide. It prioritizes mechanistic understanding over rote instruction, ensuring you can trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers optimizing HPLC methods for Ipratropium Bromide. It prioritizes mechanistic understanding over rote instruction, ensuring you can troubleshoot and adapt the method to your specific matrix.

Method Development & Column Selection[1][2][3]

Q: Why do I experience severe peak tailing with Ipratropium Bromide even at low pH?

A: This is the defining challenge of analyzing quaternary ammonium compounds. Unlike tertiary amines, Ipratropium contains a quaternary nitrogen that remains positively charged (


) regardless of mobile phase pH. You cannot "suppress" its ionization.
  • The Mechanism: The tailing is caused by secondary silanol interactions . The positively charged analyte interacts electrostatically with ionized silanols (

    
    ) on the silica support, not just the C18 ligand.
    
  • The Fix:

    • Column Choice: Switch to a "Base-Deactivated" or highly end-capped column (e.g., Zorbax Bonus-RP, Inertsil ODS-3, or Waters Symmetry C18). These have chemically bonded groups that shield the silica surface.

    • Mobile Phase Additive: If using a standard C18, you must use an ion-pairing agent (e.g., Sodium 1-heptanesulfonate) or a silanol-suppressing additive (e.g., Triethylamine/TEA) to compete for these active sites. However, modern columns often negate the need for aggressive ion-pairing.

Q: What is the recommended starting column configuration for separating Impurities B, C, and related substances?

A: Based on USP/EP monographs and modern stability-indicating studies, the following configuration provides the best balance of resolution and backpressure:

ParameterRecommendationRationale
Stationary Phase C18 (L1) or C8 (L7)C18 provides maximum retention for the hydrophobic tropate moiety. C8 is preferred if retention times are excessive (>30 min).
Dimensions 250 x 4.6 mmNecessary theoretical plates (N) to resolve Impurity C (Apo-ipratropium) from the main peak.
Particle Size 5 µmStandard for robust QC methods. Sub-2 µm (UHPLC) is viable but requires re-validation of selectivity.
Pore Size 100 ÅSufficient for small molecules; ensures maximum surface area.
Temp 30°C - 35°CSlightly elevated temperature reduces viscosity and improves mass transfer, sharpening the quaternary amine peak.
Q: How do I resolve Impurity C (Apo-ipratropium) from the main peak?

A: Impurity C is the hydrolysis product and is more polar than Ipratropium. It typically elutes before the main peak (RRT ~0.65).

  • Optimization: Decrease the organic modifier (Acetonitrile/Methanol) by 2-5%. This increases the retention of the main peak more significantly than the polar impurity, expanding the resolution window.

  • Critical Check: Ensure your mobile phase pH is maintained at 3.0 ± 0.1 . Higher pH ionizes residual silanols, causing the main peak to tail into Impurity C.

Mobile Phase & Chemical Optimization[4]

Q: Should I use Ion-Pair Chromatography (IPC) or standard Reversed-Phase?

A: This depends on your column generation.

Scenario A: Traditional/Older C18 Columns

  • Protocol: You must use an ion-pairing reagent (e.g., Sodium 1-heptanesulfonate or Tetrapropylammonium chloride).

  • Mechanism: The hydrophobic tail of the reagent embeds in the C18, and the charged head group interacts with Ipratropium, forming a neutral complex that retains well.

  • Risk: IPC requires long equilibration (40+ column volumes) and makes the column dedicated to this method (hard to wash off).

Scenario B: Modern Base-Deactivated Columns (Recommended)

  • Protocol: Use a Phosphate Buffer (pH 3.[1]0) + Acetonitrile gradient.

  • Mechanism: High buffer strength (e.g., 50mM

    
    ) suppresses the electrical double layer, while the inert silica reduces tailing. This is more robust and reproducible.
    
Q: How do I prepare the mobile phase to prevent baseline drift?

A: Ipratropium analysis often requires low UV detection (210-220 nm).

  • Buffer: Use Potassium Dihydrogen Phosphate (

    
    ). Avoid Sodium salts if using MS detection (clogging risk).
    
  • Filtration: Filter through 0.45 µm Nylon filter.

  • TFA Warning: If using Trifluoroacetic Acid (TFA) as a modifier, use 0.05% - 0.1%. Note that TFA absorbs at 210 nm; you must balance the TFA concentration in Solvent A (Water) and Solvent B (ACN) to avoid "ghost peaks" or baseline shifts during gradients.

Visualized Workflows

Diagram 1: Method Optimization Logic

This workflow guides you through the decision-making process for optimizing resolution and peak shape.

IpratropiumOptimization Start START: Initial Chromatogram CheckTailing Check Tailing Factor (Tf) Target: Tf < 1.5 Start->CheckTailing HighTailing Issue: High Tailing (Tf > 1.5) CheckTailing->HighTailing Fail CheckRes Check Resolution (Rs) (Impurity C vs Main Peak) CheckTailing->CheckRes Pass Silanol Cause: Silanol Interaction HighTailing->Silanol LowRes Issue: Poor Resolution (Rs < 2.0) CheckRes->LowRes Fail Final OPTIMIZED METHOD CheckRes->Final Pass Gradient Action: Decrease Initial Organic % (e.g., 10% -> 5%) LowRes->Gradient Early elution overlap BufferStr Action: Increase Buffer Conc. (25mM -> 50mM) LowRes->BufferStr General broadening FixSilanol1 Action: Lower pH to 3.0 Silanol->FixSilanol1 FixSilanol2 Action: Add TEA or Switch to Inert Column FixSilanol1->FixSilanol2 If persists FixSilanol2->CheckRes Gradient->Final BufferStr->Final

Caption: Logic flow for diagnosing and correcting common Ipratropium separation issues.

Troubleshooting Guide (Symptom-Based)

Symptom: Retention Time Shifting (Drifting)

Probable Cause:

  • Ion-Pair Equilibration: If using IPC, the column has not reached equilibrium. It can take 100+ column volumes.

  • Temperature Fluctuation: Quaternary amines are sensitive to viscosity changes. Corrective Action:

  • Step 1: Recirculate mobile phase for 1 hour before injection.

  • Step 2: Ensure column oven is active and stable (do not rely on ambient temperature).

  • Step 3: If using IPC, store the column in the mobile phase (without buffer salts if possible, or low conc) to prevent "stripping" the ion-pair reagent.

Symptom: "Ghost Peak" at ~2-3 minutes

Probable Cause:

  • System Peak/Void Volume: Injection solvent mismatch. Dissolving Ipratropium in 100% Methanol while starting a gradient at 10% Organic will cause the sample to "precipitate" or travel faster than the mobile phase initially. Corrective Action:

  • Protocol: Dissolve the sample in the mobile phase or a solvent ratio matching the initial gradient conditions (e.g., 90:10 Buffer:ACN).

Symptom: Impurity A (Atropine-like) is not detected

Probable Cause:

  • Impurity A is often cationic and very polar. On standard C18, it may elute in the void volume. Corrective Action:

  • Alternative: Use a Cation Exchange column (e.g., IonPac CS17) if strict quantification of Impurity A is required, or use a specialized "Polar Embedded" C18 column which retains polar bases better.

References & Validation Sources

  • USP Monograph: Ipratropium Bromide Inhalation Solution. United States Pharmacopeia (USP-NF). (Defines the standard phosphate/methanol/ACN methods).

  • Separation Mechanism: The separation of ipratropium bromide and its related compounds. (Discusses the shift from ion-pairing to modern gradients).

  • Column Selection: Troubleshooting Peak Shape Problems in HPLC. (Detailed guide on silanol interactions with basic drugs).

  • Impurity Profiling: Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. (Modern gradient method using C8 columns).[2][3]

Sources

Optimization

Technical Support Center: Ipratropium Bromide Impurity Profiling

Topic: Troubleshooting Peak Tailing & Resolution Issues Classification: High-Performance Liquid Chromatography (HPLC) | Molecule Class: Quaternary Ammonium Anticholinergic[1] Introduction: The "Quaternary" Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Resolution Issues

Classification: High-Performance Liquid Chromatography (HPLC) | Molecule Class: Quaternary Ammonium Anticholinergic[1]

Introduction: The "Quaternary" Challenge

Welcome to the technical support hub for Ipratropium Bromide (IB). If you are experiencing peak tailing, you are likely battling the fundamental chemistry of this molecule.

The Core Issue: Ipratropium Bromide is a quaternary ammonium compound .[2] Unlike tertiary amines, it maintains a permanent positive charge regardless of pH. This cationic nature makes it aggressively interact with residual silanols (


) on the silica backbone of your HPLC column, leading to the "shark fin" or "tailing" peak shape that destroys resolution between the main peak and critical impurities (like Impurity B and C).

This guide moves beyond generic advice to address the specific physicochemical interactions governing IB chromatography.

Module 1: The Mechanism of Failure

Q: Why does Ipratropium Bromide tail even on "base-deactivated" columns?

A: Even high-quality C18 columns possess residual silanol groups.[1] At pH > 3.0, these silanols ionize (


).[1] The permanently positively charged Ipratropium cation (

) engages in a secondary ion-exchange interaction with these silanols, delaying the elution of the "tail" of the peak.

Visualizing the Problem:

TailingMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Mobile Phase) Silanol Ionized Silanol (SiO-) C18 C18 Ligand IB Ipratropium Cation (N+) IB->Silanol Secondary Interaction (Ionic Drag = Tailing) IB->C18 Primary Interaction (Hydrophobic Retention) Blocker Silanol Blocker (e.g., TEA or Tetrapropylammonium) Blocker->Silanol Competes/Blocks

Figure 1: The dual-interaction mechanism causing peak tailing.[1] The secondary ionic interaction (red dashed line) must be suppressed for symmetrical peaks.

Module 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Issue: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Start->Check1 Check2 Check Column Type Check1->Check2 pH is OK Action1 Adjust to pH 3.0 - 3.5 (Suppress Silanols) Check1->Action1 pH > 4.0? Check3 Check Sample Diluent Check2->Check3 BDS/End-capped used Action3 Switch to End-capped / BDS Column Check2->Action3 Standard Silica? Action2 Add 'Competing Base' (Tetrapropylammonium Cl) Check3->Action2 Diluent OK, still tailing Action4 Match Diluent to Mobile Phase Check3->Action4 High Organic Diluent?

Figure 2: Step-by-step diagnostic workflow for isolating the root cause of asymmetry.

Module 3: Method Optimization Protocols
Protocol A: The "Competing Base" Strategy (Recommended)

Standard ion-pairing (like heptanesulfonate) neutralizes the analyte.[1] However, for Ipratropium, a competing base strategy is often more effective and stable. This involves adding a cation that competes for the silanol sites.

The Fix: Add Tetrapropylammonium Chloride to your buffer.

  • Mechanism: The tetrapropylammonium cation is smaller and more mobile; it saturates the active silanol sites, effectively "capping" them dynamically so the Ipratropium can pass without drag.

Optimization Table:

ParameterRecommended SettingWhy?
Buffer Reagent Sodium Phosphate + Tetrapropylammonium Chloride Phosphate buffers pH; Tetrapropylammonium blocks silanols.[1]
pH Range 3.0 – 3.5 Keeps residual silanols protonated (neutral) as much as possible.[1]
Column Temp 35°C – 40°C Higher temp improves mass transfer and reduces secondary interaction strength.
Column Type L1 (C18), High Carbon Load, End-capped"End-capped" means chemically bonded groups block silanols during manufacturing.[1]
Protocol B: The "Diluent Mismatch" Fix

Symptom: Peak fronting or "shouldering" specifically on the main peak, while impurities look sharp. Cause: Ipratropium Bromide is highly soluble in water but less so in organic solvents.[1][3] If you dissolve your sample in 100% Methanol but your mobile phase is 80% Buffer, the solvent "plug" travels faster than the drug, causing the analyte to precipitate or travel at different speeds at the column head.

Corrective Action:

  • Standard: Dissolve IB in the Mobile Phase itself.

  • Alternative: If solubility is an issue, use a diluent with no more than 10-20% higher organic content than your initial mobile phase gradient.[1]

Module 4: Specific Impurity Challenges

Q: I cannot detect "Impurity A" (Related Compound A) even though my resolution is good. Why?

A: This is a detection physics issue, not a chromatography issue.

  • The Chemistry: Impurity A is (1R,3r,5S,8r)-3-hydroxy-8-isopropyl-8-methyl-8-azabicyclo[3.2.1]octan-8-ium.[1][4] Crucially, it lacks the tropic acid moiety (the phenyl ring structure) found in the parent Ipratropium molecule.

  • The Consequence: The phenyl ring is the primary UV chromophore. Without it, Impurity A has negligible UV absorbance at standard wavelengths (254 nm).[1]

  • The Fix: You must use a low wavelength (210 nm - 220 nm ) to detect the weak carbonyl/amine absorbance.[1] Ensure your mobile phase solvents (Acetonitrile/Methanol) are "HPLC Gradient Grade" or "Far UV Grade" to prevent high background noise at these wavelengths.[1]

Impurity Resolution Table:

ImpurityRelative Retention (RRT)Common Separation IssueTroubleshooting Tip
Impurity A ~0.15 - 0.20 (Early Eluting)Low Sensitivity / Lost in VoidWavelength: Must use < 220 nm.[1] Void: Increase retention by lowering organic start % in gradient.
Impurity B ~1.2 - 1.3 (Late Eluting)Merges with Main Peak TailTailing: See Module 2.[1] Improve end-capping. Selectivity: Decrease Ion Pair concentration slightly.
Impurity C ~0.7 (Pre-Main Peak)Resolution from Main PeakGradient: Flatten the gradient slope (hold isocratic) around the elution time of the main peak.
References
  • United States Pharmacopeia (USP). Monograph: Ipratropium Bromide.[1][5] USP-NF.[1] (Official standard for method parameters including resolution requirements between Related Compound C and Ipratropium).[1][5] [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Ipratropium Bromide Monograph 01/2008:0917.[1] (Defines Impurity A structure and limits).[1][6][7][8] [1]

  • PubChem. Ipratropium Bromide Compound Summary. National Center for Biotechnology Information.[1] (Source for chemical structure and physical properties).[1][7] [1]

  • McCalley, D. V. Analysis of the basic compounds: a guide to the selection of the appropriate HPLC column and conditions. Journal of Chromatography A. (Authoritative source on silanol interactions with basic/quaternary drugs).[1]

  • Agilent Technologies. Troubleshooting HPLC Peak Shape Issues. (Technical guide on peak tailing mechanisms).

Sources

Troubleshooting

Improving resolution between Ipratropium Bromide and Impurity E peaks

Topic: Improving Resolution Between Ipratropium Bromide and Impurity E Introduction: The Challenge of the "Critical Pair" Welcome to the Advanced Separation Support Module. You are likely here because your HPLC method—li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Resolution Between Ipratropium Bromide and Impurity E

Introduction: The Challenge of the "Critical Pair"

Welcome to the Advanced Separation Support Module. You are likely here because your HPLC method—likely based on EP/USP monographs—is failing to resolve Ipratropium Bromide (the API) from Impurity E (N-isopropyl noratropine).

This is a classic "Critical Pair" scenario driven by two factors:

  • Structural Similarity: Impurity E is the tertiary amine precursor (or degradation product) of the quaternary Ipratropium. The only difference is a single methyl group.

  • Ionic Behavior: Ipratropium is permanently cationic (quaternary).[1] Impurity E is pH-dependent (tertiary) but remains positively charged at standard acidic HPLC conditions.[1] Both species compete aggressively for residual silanols on your column, leading to peak tailing that destroys resolution.

This guide moves beyond basic "check your connections" advice. We will manipulate the Chemical Levers (Mobile Phase) and Physical Levers (Stationary Phase) to restore baseline separation.

Part 1: The Chemistry of Separation

To fix the resolution, you must understand the mechanism. The standard pharmacopeial methods (EP/USP) typically utilize a Silanol Blocking strategy rather than pure Ion-Pairing.[1]

The Players
AnalyteChemical NatureCharge State (pH 3-6)Interaction with C18
Ipratropium Bromide Quaternary AmmoniumPermanent (+) Charge Moderate Hydrophobicity
Impurity E Tertiary AmineProtonated (+) Charge Slightly Lower Hydrophobicity (Lacks Methyl)
The Mechanism: Competitive Adsorption

In standard methods (e.g., using Tetrapropylammonium Chloride), the additive acts as a Sacrificial Cation . It saturates the negatively charged silanol groups on the silica surface, preventing the Ipratropium and Impurity E from "sticking" to the column backbone.

Visualizing the Conflict The following diagram illustrates why resolution fails and how the additive works.

SeparationMechanism cluster_column Stationary Phase Surface (C18 + Silica) cluster_mobile Mobile Phase Components Silanol Residual Silanol (-) C18 C18 Ligand (Hydrophobic) Ipra Ipratropium (+) (Analyte) Ipra->Silanol Tail Causing Interaction (If Blocker is Low) Ipra->C18 Hydrophobic Retention (Primary Separation) ImpE Impurity E (+) (Contaminant) ImpE->C18 Weaker Retention (Elutes Earlier) Additive Tetrapropylammonium (+) (Blocker) Additive->Silanol Strong Binding (Blocks Sites)

Caption: The "Silanol Blocking" mechanism. The additive (Grey) must saturate Silanols (Red) to force Analytes (Blue/Yellow) to interact only with C18 ligands (Green).[1]

Part 2: Troubleshooting Protocols

If your Resolution (


) is 

, follow these protocols in order.
Protocol A: The "Chemical Lever" (Mobile Phase)

Hypothesis: The silanols are not fully suppressed, causing Ipratropium to tail into Impurity E.

Step 1: Verify the "Blocker" Concentration The EP/USP method relies on Tetrapropylammonium Chloride .

  • Action: Increase the concentration of Tetrapropylammonium Chloride by 10-20%.

  • Why? Column aging increases accessible silanols. You need a higher concentration of the blocker to saturate older columns.

  • Limit: Do not exceed 1.5x the monograph concentration, or you risk suppressing ionization in MS detectors (if used) or causing precipitation.

Step 2: pH Fine-Tuning

  • Action: Adjust mobile phase pH.

  • Direction:

    • Lower pH (e.g., 3.0 - 3.5): Suppresses silanol ionization (

      
      ).[1] This reduces the need for the blocker and sharpens peaks.[2]
      
    • Caution: Impurity E is a tertiary amine. At very low pH, it is fully protonated. At pH > 6, it deprotonates. Keeping pH acidic ensures it behaves similarly to Ipratropium, maintaining the separation mechanism.

Protocol B: The "Physical Lever" (Column Chemistry)

Hypothesis: The column selectivity is insufficient for the methyl-group difference.[1]

Step 1: Switch to a "Base-Deactivated" Column Standard C18 columns often fail here.[1]

  • Recommendation: Use a column explicitly labeled "Base Deactivated" (BDS), "Inert," or "High Coverage."[1]

  • Examples: Zorbax Eclipse XDB, Waters Symmetry Shield, or Phenomenex Luna C18(2).[1]

  • Why? These columns undergo end-capping processes that chemically bond "caps" over the residual silanols, reducing the burden on your mobile phase additive.

Step 2: Temperature Control

  • Action: Increase column temperature to 35°C - 40°C.

  • Why? Mass transfer of bulky quaternary amines is slow at room temperature. Higher temperature improves peak efficiency (

    
    ), which directly improves resolution (
    
    
    
    ).[1]

Part 3: Diagnostic FAQ

Q1: My Ipratropium peak is fronting, not tailing. Is this the same issue?

  • No. Fronting usually indicates Mass Overload or Solvent Mismatch .

  • Fix:

    • Reduce injection volume by 50%.

    • Ensure your sample diluent matches the initial mobile phase composition (e.g., if MP is 10% Methanol, dissolve sample in 10% Methanol, not 100%).

Q2: Can I use an Anionic Ion-Pairing agent (e.g., Sodium Octanesulfonate) instead?

  • Yes, but it changes the mechanism.

  • Effect: Anionic agents (SOS) form a neutral complex with Ipratropium (

    
    ).[1] This complex is highly retained on C18.
    
  • Result: This often drastically increases retention time and can flip the elution order. It is a powerful tool but requires re-validating the method as it deviates from the standard "Silanol Blocking" mechanism.

Q3: Impurity E is co-eluting on the tail of Ipratropium. How do I know which parameter to change?

  • Use the Resolution Decision Tree below to diagnose.

TroubleshootingTree Start Resolution (Rs) < 1.5 CheckShape Check Peak Symmetry (Tailing Factor) Start->CheckShape Tail Tailing > 1.5 CheckShape->Tail Yes Sym Symmetric (Tf < 1.3) CheckShape->Sym No Action1 1. Increase Blocker Conc. 2. Lower pH 3. Replace Column Tail->Action1 Action2 1. Decrease Organic % (Gradient) 2. Lower Temp 3. Change Selectivity (C8 vs C18) Sym->Action2

Caption: Diagnostic flow for distinguishing between Silanol activity issues (Left) and pure Selectivity issues (Right).

Part 4: Summary of Optimized Conditions

If the standard monograph fails, adopt these optimized parameters for development:

ParameterRecommendationRationale
Column L1 (C18), End-capped, 150 x 4.6 mm, 3.5 µmSmaller particle size (3.5 vs 5 µm) improves efficiency.[1]
Buffer 50 mM Phosphate + Tetrapropylammonium Cl Phosphate buffers pH; Tetrapropylammonium blocks silanols.
pH 3.0 ± 0.1 Lower pH minimizes silanol ionization better than pH 5.5.
Organic Acetonitrile / Methanol mixACN provides sharper peaks; MeOH provides different selectivity.
Temp 35°CImproves mass transfer for bulky cations.

References

  • European Pharmacopoeia (Ph.[3] Eur.). Ipratropium Bromide Monograph 0919.[4] European Directorate for the Quality of Medicines & HealthCare. Link[1]

  • United States Pharmacopeia (USP). Ipratropium Bromide: Related Compounds. USP-NF.[1] Link[1]

  • Rasheed, A., & Ahmed, O. (2017).[5] Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation.[5] International Journal of Applied Pharmaceutical Sciences and Research. Link[1][5]

  • Chromatography Forum. (2004).[1] HPLC of Quaternary Ammonium Compounds. Discussion on silanol blocking vs. ion pairing mechanisms. Link

  • TLC Pharmaceutical Standards. Ipratropium Bromide EP Impurity E (N-Isopropyl Noratropine).[1][6] Structural identification and reference standard data.[3][4] Link

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of Ipratropium Bromide Impurity E

The following technical guide serves as a specialized support center for researchers optimizing the detection of Ipratropium Bromide Impurity E (Ph. Eur.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers optimizing the detection of Ipratropium Bromide Impurity E (Ph. Eur. / USP).[1][2][3][4] It is designed to address specific sensitivity and resolution challenges associated with this tertiary amine impurity within a quaternary ammonium matrix.

Status: Operational | Tier: Advanced Application Support Subject: Method Optimization for Low-Level Detection of Impurity E (Desmethyl Ipratropium) Target Analyte: (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate[1]

Executive Summary & Analyte Profile

The Core Challenge: Ipratropium Bromide is a quaternary ammonium salt (permanently charged).[1][5] Its Impurity E (Ph.[1][4][6][7] Eur.) is the corresponding tertiary amine (Desmethyl Ipratropium).[1]

  • Chromatographic Behavior: Unlike the parent drug, Impurity E's charge state is pH-dependent.[1] At typical acidic HPLC pH (2.0–4.0), it protonates, leading to severe secondary interactions with residual silanols on silica columns.[1] This causes peak tailing, which directly degrades the Signal-to-Noise (S/N) ratio and limits sensitivity.

  • Detection Limit: Regulatory thresholds (ICH Q3A/B) often require detection <0.05%.[1] Standard UV methods at 220 nm often struggle with baseline noise at these levels.[1]

Troubleshooting & Optimization Modules

Module A: Chromatography & Separation Physics

Resolving the tertiary amine from the quaternary parent with high efficiency.

Q1: I am observing severe peak tailing for Impurity E, but the Ipratropium peak is sharp. Why? Technical Insight: This confirms silanol interaction.[1] The quaternary parent (Ipratropium) is bulky and permanently charged, often shielded by the ion-pairing agent.[1] Impurity E, as a protonated tertiary amine, is smaller and can penetrate the stationary phase ligands to interact with acidic silanols. Corrective Protocol:

  • Column Selection: Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) or a column with "Charged Surface Hybrid" (CSH) technology.[1] These are designed to repel protonated amines at low pH.[1]

  • Mobile Phase Modifier: If using UV, ensure you are using an ion-pairing agent like Sodium 1-Octanesulfonate or Tetrapropylammonium chloride (as per Ph.[1] Eur.). If using LC-MS, you cannot use these. Instead, use Ammonium Formate (10-20 mM) to increase ionic strength and mask silanols.[1]

Q2: How do I improve resolution (Rs) between Impurity E and the main peak without extending run time? Technical Insight: Impurity E is less polar than the parent (lacks the permanent methyl cation).[1] It typically elutes after the parent in Reverse Phase (RP) but can co-elute with other hydrophobic impurities.[1] Optimization Steps:

  • Gradient Slope: Flatten the gradient ramp at the expected retention time of Impurity E.

  • Temperature Control: Tertiary amines are sensitive to temperature.[1] Lowering the column temperature (e.g., from 30°C to 25°C) often improves the selectivity (α) for amines by reducing the kinetics of silanol exchange, sharpening the peak.[1]

Module B: Enhancing Sensitivity (LOD/LOQ)

Moving from "Not Detected" to Quantifiable peaks.

Q3: My UV baseline at 210 nm is too noisy to detect 0.05% Impurity E. What are my options? Technical Insight: The phenyl ring in Ipratropium/Impurity E has a UV max around 210-220 nm.[1] However, mobile phase cut-offs (especially with TFA) cause noise here.[1] Actionable Solutions:

  • Option 1 (UV Optimization): Switch from TFA (Trifluoroacetic acid) to Phosphoric Acid (if non-MS) or Formic Acid (0.1%). TFA absorbs heavily at 210 nm.[1]

  • Option 2 (Flow Cell): Use a "LightPipe" or extended pathlength flow cell (60 mm) if your HPLC supports it.[1] This physically increases Beer-Lambert absorption without changing chemistry.[1]

Q4: I need to validate an LC-MS method for trace analysis. What are the critical MS parameters for Impurity E? Technical Insight: Impurity E (Mass ~317.4 Da) ionizes differently than the parent (Mass ~332.3 Da for cation).[1] The parent is pre-charged; Impurity E requires protonation [M+H]+.[1] MS Protocol:

  • Source: ESI Positive Mode.

  • Cone Voltage: Optimize specifically for the tertiary amine. It often requires a lower cone voltage than the quaternary parent to prevent in-source fragmentation.[1]

  • Divert Valve: Divert the massive Ipratropium parent peak to waste to prevent source contamination and ion suppression, which would otherwise blind the detector to the elution of Impurity E (if they are close).

Experimental Protocol: High-Sensitivity LC-MS Method

Recommended starting point for sub-0.05% detection.

ParameterSpecificationRationale
Column C18 Hybrid (e.g., 100 x 2.1 mm, 1.7 µm)Resists high pH and minimizes silanol tailing.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 4.0Volatile buffer; ionic strength suppresses silanols.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI ionization efficiency.[1]
Gradient 5% B to 40% B over 10 minsShallow gradient to separate Impurity E from Parent.
Detection MS/MS (MRM Mode)Parent: 332.3 > [Fragment]; Imp E: 318.2 > [Fragment]
Sample Diluent Initial Mobile PhasePrevents "solvent shock" and peak distortion.[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing Impurity E detection.

ImpurityE_Optimization Start Start: Low Sensitivity for Impurity E CheckPeak Check Peak Shape (Tailing Factor > 1.5?) Start->CheckPeak TailingYes YES: Silanol Interaction CheckPeak->TailingYes Poor Shape TailingNo NO: Peak is Sharp CheckPeak->TailingNo Good Shape FixTailing Action: Switch to Hybrid C18 or Add Ion-Pair (Non-MS) TailingYes->FixTailing CheckDetector Check Detector Type FixTailing->CheckDetector TailingNo->CheckDetector UV_Path UV Detection CheckDetector->UV_Path MS_Path LC-MS Detection CheckDetector->MS_Path Opt_UV 1. Change TFA to H3PO4 2. Use Extended Path Cell 3. Wavelength 210 nm UV_Path->Opt_UV Opt_MS 1. Optimize Cone Voltage 2. Divert Parent Peak 3. Use MRM Mode MS_Path->Opt_MS

Caption: Decision tree for isolating root causes of low sensitivity: distinguishing between chromatographic issues (tailing) and detector limitations.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ipratropium Bromide Monograph 01/2008:0919. (Defines Impurity E structure and limits).

  • United States Pharmacopeia (USP) . Ipratropium Bromide.[1][2][3][4][5][7][8][9][10][11][12][13] USP-NF.[1] Available at: [Link]

  • SynZeal Research . Ipratropium EP Impurity E Reference Standard Data. Available at: [Link] (Verifies chemical structure as the tertiary amine).

  • Landage, S.S., et al. (2021).[1][11] "Method development and validation of Ipratropium bromide by HPLC". Biomedical Research. Available at: [Link]

  • Rasheed, A., & Ahmed, O. (2017).[1][9] "Analytical Separation and Characterisation of Degradation Products...". International Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Troubleshooting

Overcoming co-elution of Ipratropium Bromide degradants

Topic: Overcoming Co-elution of Ipratropium Bromide Degradants Role: Senior Application Scientist Status: Active Guide Introduction: The Quaternary Amine Challenge Welcome to the Technical Support Center. If you are anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Ipratropium Bromide Degradants Role: Senior Application Scientist Status: Active Guide

Introduction: The Quaternary Amine Challenge

Welcome to the Technical Support Center. If you are analyzing Ipratropium Bromide, you are likely battling the "Quaternary Conundrum." Unlike tertiary amines, Ipratropium is a permanent cation. It does not deprotonate at high pH, meaning you cannot suppress its ionization to increase retention.

This permanent charge leads to two primary failure modes in HPLC:

  • Silanol Interaction: The cationic drug binds aggressively to residual silanols on the silica surface, causing severe tailing that masks early-eluting impurities like Tropic Acid.

  • Stereoisomer Co-elution: Impurity B (8-anti-ipratropium) is a stereoisomer with identical mass and pKa, making it notoriously difficult to resolve from the parent peak.

This guide moves beyond standard monographs to provide field-proven troubleshooting for these specific co-elution events.

Master Reference: Impurity Profile

Use this table to identify which specific co-elution you are encountering.

Impurity NameCommon IdentityRRT (Approx)Nature of Co-elution
Tropic Acid Impurity C0.2 - 0.3Elutes in the void volume; co-elutes with solvent front or nitrate peaks.[1]
Apo-Ipratropium Impurity E0.6 - 0.7Elutes before the main peak; often swallowed by the main peak's front tail.[1]
8-anti-Ipratropium Impurity B1.1 - 1.2Critical Pair. Elutes on the tail of the main peak.[1]
N-isopropylnortropine Impurity A0.4 - 0.5Hydrolysis product; usually well-resolved unless gradient is too steep.[1]

Troubleshooting Module 1: The "Shoulder" Problem (Impurity B)

Symptom: You see a split peak or a shoulder on the tail of the Ipratropium peak. Integration is inconsistent. Diagnosis: Poor resolution between Ipratropium and its stereoisomer, Impurity B.

The Fix: Ion-Pairing Optimization

Standard C18 interactions are often insufficient to distinguish these stereoisomers. You must refine the "Ion-Pairing" mechanism.[1]

Q: I am using the USP method (Heptanesulfonate) but still see co-elution. What do I change? A: You need to increase the surface coverage of the ion-pairing reagent.

  • Increase Concentration: Move from 10 mM to 20 mM Sodium 1-Heptanesulfonate . This increases the density of the hydrophobic "pseudo-stationary phase" created by the ion-pairing reagent, enhancing the subtle shape-selectivity differences between the isomers.[1]

  • Lower the pH: Adjust your phosphate buffer from pH 4.0 to pH 3.0 . While Ipratropium's charge doesn't change, lower pH suppresses the ionization of the column silanols, reducing the peak tailing of the main peak. A sharper main peak effectively increases the resolution (

    
    ) between it and Impurity B.
    

Q: Can I switch columns? A: Yes. If the C18 (L1) fails, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1]

  • Why? Ipratropium contains a phenyl ring.[2] Phenyl phases engage in

    
     interactions with the analyte.[1] The steric orientation of the phenyl ring in Impurity B differs slightly from the parent, often providing better selectivity on Phenyl phases than on C18.
    

Troubleshooting Module 2: The "Fronting" Problem (Tropic Acid)

Symptom: Early eluting peaks (Tropic Acid) are merging with the void volume or the front of the main peak. Diagnosis: Insufficient retention of polar degradants or "Phase Collapse" in high aqueous conditions.

The Fix: Dewetting Prevention & HILIC Alternative

Tropic acid is highly polar. In standard RP-HPLC, it rushes through the column.[1]

Q: My Tropic Acid peak varies wildly in retention time. Why? A: You are likely experiencing "Dewetting" (Phase Collapse). If your starting gradient is 95-100% aqueous to retain Tropic Acid, standard C18 chains mat down, losing surface area.[1]

  • Protocol Adjustment: Ensure your C18 column is "AQ" type (compatible with 100% aqueous).

  • Buffer Strength: Increase the buffer molarity to 50-100 mM . Higher ionic strength drives the polar Tropic Acid into the stationary phase via the "Salting Out" effect, increasing its retention (

    
    ) away from the void volume.
    

Visualization: Degradation & Troubleshooting Logic[1]

Diagram 1: Ipratropium Degradation Pathways

Understanding the source of the impurity helps predict its behavior.

IpratropiumDegradation Ipratropium Ipratropium Bromide (API) Hydrolysis Hydrolysis (Ester Cleavage) Ipratropium->Hydrolysis Dehydration Dehydration (- H2O) Ipratropium->Dehydration TropicAcid Impurity C (Tropic Acid) Polar/Early Eluting Hydrolysis->TropicAcid Acid/Base Catalyzed ImpurityA Impurity A (N-isopropylnortropine) Hydrolysis->ImpurityA Apo Impurity E (Apo-Ipratropium) Dehydration->Apo Heat/Low pH

Caption: Hydrolysis yields Tropic Acid (Impurity C) and Impurity A. Dehydration yields Apo-Ipratropium (Impurity E).[1]

Diagram 2: Co-elution Decision Tree

Follow this logic to resolve specific resolution loss events.

TroubleshootingLogic Start Identify Co-elution Pair Decision Which pair is co-eluting? Start->Decision ImpB Main Peak + Impurity B (Stereoisomer) Decision->ImpB ImpC Void + Tropic Acid (Polar) Decision->ImpC Action1 Increase Ion Pair Conc. (10mM -> 20mM) ImpB->Action1 Step 1 Action2 Lower pH to 3.0 (Suppress Silanols) Action1->Action2 If fails Action3 Use AQ-C18 Column (Prevent Dewetting) ImpC->Action3 Step 1 Action4 Increase Buffer Strength (Salting Out Effect) Action3->Action4 If fails

Caption: Step-by-step logic for resolving the two most common co-elution scenarios.

Validated Experimental Protocol

This protocol is an optimized derivative of the USP monograph, adjusted for higher resolution of Impurity B.

Mobile Phase Preparation (Critical)

Buffer Solution (pH 3.0):

  • Dissolve 13.6 g of Monobasic Potassium Phosphate (

    
    ) in 1000 mL of HPLC grade water.
    
  • Add 2.0 g of Sodium 1-Heptanesulfonate (Ion Pairing Agent).

  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%). Note: The standard USP method uses pH 4.0; pH 3.0 provides better peak shape for the quaternary amine.

  • Filter through a 0.22 µm nylon membrane.

Mobile Phases:

  • MP-A: 100% Buffer Solution.[1]

  • MP-B: 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingRationale
Column L1 (C18), 250 x 4.6 mm, 5 µmStandard USP column.[1] Ensure carbon load >15% for stability.
Flow Rate 1.5 mL/minHigher flow needed for 250mm columns to reduce diffusion.
Temperature 30°CControls viscosity and mass transfer kinetics.
Injection 20 - 50 µLHigh volume required for trace impurity detection (0.05% limit).[1]
Detection UV @ 220 nmMax absorbance for the phenyl moiety.
Gradient Program

Designed to flatten the slope during the Impurity B elution window.[1]

Time (min)% MP-A (Buffer)% MP-B (ACN)Event
0.08812Isocratic hold for Tropic Acid retention.[1]
5.08812End of hold.
25.07525Shallow gradient to separate Impurity B.
35.05050Wash to elute hydrophobic degradants.
40.08812Re-equilibration (Crucial for Ion Pairing).

FAQ: Advanced Troubleshooting

Q: I see "Ghost Peaks" appearing in blank injections after running samples. What is happening? A: This is "Ion-Pair Memory."[1] The heptanesulfonate sticks to the column stationary phase. If you do not equilibrate long enough (at least 20 column volumes) between runs or after a gradient wash, the counter-ion equilibrium shifts, causing baseline disturbances that look like peaks.

  • Fix: Dedicate a specific column solely to this method. Do not switch between ion-pairing and non-ion-pairing methods on the same column.

Q: Can I use Mass Spectrometry (LC-MS) to identify these peaks? A: Not with the method above. Sodium 1-Heptanesulfonate and Phosphate are non-volatile and will ruin your MS source.[1]

  • LC-MS Alternative: You must switch to Volatile Ion-Pairing .[1] Use Perfluoropentanoic acid (PFPA) or Trifluoroacetic acid (TFA) with a Formic Acid buffer. Note that selectivity will change, and Impurity B resolution may degrade compared to the sulfonate method.

References

  • USP Monograph: Ipratropium Bromide Inhalation Solution. United States Pharmacopeia (USP-NF).[1] (2022).[3][4] [1]

  • Impurity Profiling: Tzanavaras, P. D., & Themelis, D. G. (2002). High-performance liquid chromatographic determination of ipratropium bromide in pharmaceutical formulations.

  • Degradation Pathways: Ipratropium Bromide: Structure, Stability, and Degradation. PubChem Compound Summary. [1]

  • Separation Science: The separation of ipratropium bromide and its related compounds. PubMed (2025).[5]

Sources

Troubleshooting

Robustness testing for Ipratropium Bromide HPLC method

Status: Operational Ticket ID: IB-ROB-2024 Subject: Robustness Testing & Troubleshooting Guide for Ipratropium Bromide (RP-HPLC) Welcome to the Technical Support Hub You have accessed the advanced support tier for analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IB-ROB-2024 Subject: Robustness Testing & Troubleshooting Guide for Ipratropium Bromide (RP-HPLC)

Welcome to the Technical Support Hub

You have accessed the advanced support tier for analytical method lifecycle management. This guide is designed for scientists encountering stability or reproducibility issues with Ipratropium Bromide assays.

Ipratropium Bromide is a quaternary ammonium compound. Its permanent positive charge creates specific chromatographic challenges—namely, strong interaction with residual silanols (causing tailing) and sensitivity to mobile phase ionic strength. This guide moves beyond standard "textbook" advice to address the physicochemical realities of this specific molecule.

Module 1: The Reference Method (Baseline)

Before troubleshooting robustness, we must establish the "Golden Batch" conditions. This protocol synthesizes modern stability-indicating methods (avoiding erratic ion-pairing reagents where possible) compatible with USP/EP requirements.

ParameterSpecificationRationale
Column C18, End-capped, Base-Deactivated (BDS) (e.g., Inertsil ODS-3V or Zorbax SB-C18)Critical: Standard silica leads to severe tailing due to quaternary amine interaction.
Dimensions 250 mm x 4.6 mm, 5 µmStandard balance of resolution (Rs) and backpressure.
Mobile Phase Buffer : Acetonitrile (70:30 v/v)High aqueous content ensures solubility of the salt form.
Buffer 50 mM KH₂PO₄ adjusted to pH 3.2 with H₃PO₄Robustness Key: Low pH suppresses silanol ionization (Si-OH), preventing secondary interactions.
Flow Rate 1.0 mL/minOptimized for diffusion coefficients of large ionic molecules.
Temp 35°C ± 1°CElevated temp improves mass transfer and sharpens peaks.
Detection UV @ 220 nmMaximizes sensitivity for impurities like Apo-ipratropium.
Module 2: Robustness Testing Workflow

Robustness is not just "checking if it works." It is the systematic verification that the method tolerates the noise of daily laboratory operations.

Visual: Robustness Design of Experiment (DoE)

RobustnessWorkflow cluster_Variables Variable Inputs Start Start Robustness Study SelectParams Select Parameters (ICH Q2 R1) Start->SelectParams pH pH (± 0.2) SelectParams->pH Temp Temp (± 5°C) SelectParams->Temp Flow Flow (± 0.1 mL) SelectParams->Flow Org % Organic (± 2%) SelectParams->Org Execute Execute Runs (Standard + Impurities) pH->Execute Temp->Execute Flow->Execute Org->Execute Analyze Analyze System Suitability Execute->Analyze Decision Pass Criteria? Analyze->Decision Report Method Validated Decision->Report Yes Fail Restrict Method (Tighten Specs) Decision->Fail No

Caption: Logical flow for executing a robustness study based on ICH Q2(R1) guidelines, identifying critical failure points.

Module 3: Troubleshooting & FAQs (Scientist-to-Scientist)

This section addresses specific failure modes observed during robustness testing of Ipratropium Bromide.

Issue 1: Peak Tailing & Asymmetry

User Question: "During robustness testing, my asymmetry factor (tailing) jumped from 1.3 to 1.8 when I slightly increased the pH. Why is Ipratropium so sensitive to this?"

Technical Diagnosis: Ipratropium is a quaternary amine. It possesses a permanent positive charge regardless of pH. However, the silica surface of your column changes.

  • Mechanism: At pH > 3.5, residual silanol groups (Si-OH) on the column deprotonate to Si-O⁻.

  • Interaction: The positively charged Ipratropium binds ionically to the negative silanols (secondary retention mechanism), causing the "tail" on the chromatogram.

Corrective Protocol:

  • Immediate Fix: Lower mobile phase pH to 3.0 - 3.2 . This keeps silanols protonated (neutral).

  • Robustness Check: If your method fails at pH 3.4, your "Robust Range" is too close to the failure edge. Tighten the method SOP to pH 3.0 ± 0.1 rather than ± 0.2.

  • Column Choice: Switch to a "Base Deactivated" (BDS) or hybrid-particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) which sterically protects silanols.

Issue 2: Resolution Loss (Apo-Ipratropium)

User Question: "I cannot separate the main peak from the impurity Apo-ipratropium (Resolution < 1.5) when the column temperature drops by 5°C."

Technical Diagnosis: Apo-ipratropium is a dehydration product. It is structurally very similar to the parent but slightly less polar.

  • Thermodynamics: Lower temperatures increase mobile phase viscosity and reduce the mass transfer kinetics. For large molecules like Ipratropium, this widens the peaks, causing them to merge.

Corrective Protocol:

  • Action: Set the method temperature to 35°C or 40°C . Avoid ambient temperature methods, as lab fluctuations will cause robustness failures.

  • Optimization: Decrease the Acetonitrile % by 2-3%. This increases the retention factor (

    
    ), allowing more time for the stationary phase to differentiate the two structures.
    
Issue 3: Retention Time Drift

User Question: "My retention times are drifting significantly between fresh buffer preparations. Is the method not robust?"

Technical Diagnosis: This is often a "Pseudo-Robustness" failure caused by Ion-Pairing Agents (if you are using the older USP method with Sodium 1-Heptanesulfonate).

  • Cause: Ion-pairing reagents are notoriously slow to equilibrate and sensitive to concentration changes.

  • Alternative Cause (Phosphate Method): If using the modern phosphate method, check your Ionic Strength . A 10mM buffer is less robust than a 50mM buffer when analyzing ionic drugs. The Ipratropium ion needs a consistent counter-ion environment to elute reproducibly.

Module 4: Data Analysis & Acceptance Criteria

When analyzing robustness data, "Passing" is defined by System Suitability limits, not just the absence of errors.

Table 1: Robustness Acceptance Limits

ParameterStandard LimitRobustness Tolerance (Allowable Shift)
Retention Time (RT) ± 0.1 min< 5.0% RSD across all variations
Resolution (

)
> 2.0 (vs. Apo-ipratropium)Must remain > 1.7 under all conditions
Tailing Factor (

)
< 1.5Must remain < 2.0
Plate Count (

)
> 2000> 1500 (Drop acceptable if

holds)
Visual: Troubleshooting Logic Tree (Peak Shape)

TailingLogic Problem Problem: Tailing Factor > 1.5 CheckPH Check Mobile Phase pH Problem->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow ActionBuffer Lower pH to 2.8-3.0 (Suppress Silanols) IsPHLow->ActionBuffer No CheckCol Check Column Type IsPHLow->CheckCol Yes IsBDS Is Column Base-Deactivated? CheckCol->IsBDS ActionCol Switch to BDS/Hybrid Column IsBDS->ActionCol No CheckLoad Check Mass Overload IsBDS->CheckLoad Yes ActionDilute Dilute Sample CheckLoad->ActionDilute

Caption: Decision tree for diagnosing and resolving peak tailing issues specific to Ipratropium Bromide.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • U.S. Pharmacopeia. (2023). Ipratropium Bromide Monograph.[2][3][4][5] USP-NF. (Requires Subscription).

  • Sims, C., et al. (1994). The separation of ipratropium bromide and its related compounds.[2][3][6][7][8][9] Journal of Pharmaceutical and Biomedical Analysis. (Discusses the shift from ion-pairing to phosphate buffers).

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. (Explanation of silanol interactions).

Sources

Optimization

Limit of detection and quantification for Ipratropium Bromide impurities

Status: Operational | Topic: Limit of Detection (LOD) & Quantification (LOQ) | Protocol ID: IB-IMP-002 Welcome to the Technical Support Hub This portal provides specialized guidance for researchers analyzing Ipratropium...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Limit of Detection (LOD) & Quantification (LOQ) | Protocol ID: IB-IMP-002

Welcome to the Technical Support Hub

This portal provides specialized guidance for researchers analyzing Ipratropium Bromide (a quaternary ammonium anticholinergic). The detection of its impurities (such as Apo-ipratropium and Tropic acid) is notoriously difficult due to the lack of strong chromophores and the compound's tendency to interact with silanol groups on HPLC columns.

This guide moves beyond basic textbook definitions, offering field-proven workflows to establish, validate, and troubleshoot LOD/LOQ in compliance with ICH Q2(R1) and USP/EP monographs.

Module 1: Method Configuration (Optimizing for Sensitivity)

Before attempting to determine LOD/LOQ, your system must be optimized to distinguish signal from noise. A poor baseline makes low-level detection impossible.

Q: My Ipratropium peak is tailing (T > 1.5). How does this affect my LOQ?

A: Peak tailing lowers the signal height and spreads the area, effectively raising your LOQ. The tail is often buried in baseline noise.

  • Root Cause: Ipratropium is a cationic quaternary amine. It interacts strongly with residual silanols on the silica support of your column.

  • The Fix:

    • Column Selection: Switch to a "Base-Deactivated" (BDS) or heavily end-capped C18 column (e.g., Inertsil ODS-3 or equivalent).

    • Mobile Phase Modifier: You must use an ion-pairing agent if you are not using a specialized column.

      • Standard Protocol: Add Sodium 1-heptanesulfonate (3-5 mM) to your aqueous buffer. This masks the charge interactions.

    • pH Control: Maintain pH between 3.0 and 4.0. This suppresses silanol ionization (

      
      ) on the column, reducing secondary interactions.
      
Q: What is the recommended detection wavelength?

A: Ipratropium Bromide lacks a conjugated


-system, resulting in weak UV absorption.
  • Primary Setting: 210 nm - 220 nm .

  • Trade-off: At this low wavelength, many solvents (like Methanol) absorb UV, causing high baseline noise.

  • Optimization: Use Acetonitrile (HPLC Grade S) instead of Methanol to lower the background absorbance and improve the Signal-to-Noise (S/N) ratio.

Module 2: Validation Protocols (Establishing LOD/LOQ)

Do not rely on a single calculation method. Use the Signal-to-Noise (S/N) method for actual samples and the Standard Deviation (SD) method for statistical validation.

Workflow Visualization: The Validation Logic

LOD_LOQ_Workflow Start Start Validation Prep Prep Blank & Low Conc. Spikes Start->Prep Inject Inject Replicates (n=6) Prep->Inject Calc_SN Calculate S/N Ratio Inject->Calc_SN Decision Check Criteria Calc_SN->Decision Decision->Prep Fail (Too Noisy) Verify Visual Verification Decision->Verify S/N > 3 (LOD) S/N > 10 (LOQ) Report Final LOD/LOQ Verify->Report

Figure 1: Step-by-step logic flow for experimentally determining LOD and LOQ limits.

Protocol 1: The Signal-to-Noise (S/N) Approach

Best for: Practical, day-to-day method performance.

  • Preparation: Prepare a standard solution of Ipratropium Impurity A (or target impurity) at a target concentration (e.g., 0.05% of nominal).

  • Dilution: Serially dilute this standard until the peak is barely visible.

  • Measurement: Measure the height of the analyte peak (

    
    ) and the height of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width.
  • Calculation:

    
    
    
  • Acceptance Criteria:

ParameterRequired S/N RatioDescription
LOD (Detection) 3:1 Presence is confirmed, but value is not reliable.
LOQ (Quantification) 10:1 Value is reliable with acceptable precision (RSD < 10%).
Protocol 2: The SD/Slope Approach (ICH Q2(R1))

Best for: Formal validation reports and regulatory submissions.

Formula:




[1]
  • 
     = Standard deviation of the response (y-intercepts of regression lines).[2][3]
    
  • 
     = Slope of the calibration curve.[2][3]
    

Execution Steps:

  • Construct a calibration curve in the low range (e.g., 0.05 µg/mL to 1.0 µg/mL).

  • Perform regression analysis to get the Slope (

    
    ) .[3]
    
  • Calculate the Standard Error of the Intercept (often used as

    
    ).
    
  • Plug values into the formula above.

Module 3: Troubleshooting (Noise & Drift)

High baseline noise is the enemy of LOQ. If your baseline is "fuzzy," your LOQ increases, and you fail compliance.

Q: I see "Ghost Peaks" near the LOQ level. Are these impurities?

A: Likely not. In Ipratropium analysis, ghost peaks often come from the mobile phase or carryover.

  • Test: Run a "Gradient Blank" (0 µL injection).

  • Diagnosis:

    • Peak appears in blank: It is a system contaminant (water quality or dirty column frit).

    • Peak only in sample: It is a real impurity.

  • Specific Ipratropium Issue: Quaternary amines stick to injector seals. Wash the needle with 50:50 Methanol:Water with 0.1% Phosphoric Acid to eliminate carryover.

Q: My baseline is drifting, making S/N calculation difficult.

A: This is common when using ion-pairing agents (IPAs) like heptane sulfonate.

  • Cause: IPAs are highly temperature-sensitive.

  • Solution: You must thermostat your column compartment (e.g., 30°C ± 0.5°C) and, if possible, the solvent lines. Fluctuations of even 1°C can cause baseline waves that mimic impurities.

Decision Tree: Diagnosing High Noise

Noise_Troubleshooting Start High Baseline Noise Detected Check_Pattern Is the noise cyclic? Start->Check_Pattern Pump_Issue Pump/Piston Issue (Air bubbles or seal leak) Check_Pattern->Pump_Issue Yes (Regular pulses) Lamp_Issue Detector Issue (Lamp aging or dirty cell) Check_Pattern->Lamp_Issue No (Random static) Solvent_Issue Mobile Phase Issue (Impure salt or organic) Lamp_Issue->Solvent_Issue Lamp is new?

Figure 2: Diagnostic tree for identifying the source of baseline noise interfering with LOQ.

References
  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). USP Monograph: Ipratropium Bromide.Link (Requires subscription, general reference via USP-NF).

  • European Pharmacopoeia (Ph. Eur.). Ipratropium Bromide Monograph 0919.[5][6][7]Link

  • Separation Science. (2018). Determining LOD and LOQ Based on the Calibration Curve.Link

  • ResearchGate. (2021). Method development and validation of Ipratropium bromide by HPLC.Link

Sources

Troubleshooting

Minimizing degradation of Ipratropium Bromide during sample analysis

Topic: Minimizing Degradation & Maximizing Recovery During Sample Analysis Welcome to the Analytical Support Hub Current Status: Operational Subject Matter Expert: Senior Application Scientist, Small Molecule Stability T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation & Maximizing Recovery During Sample Analysis

Welcome to the Analytical Support Hub

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Small Molecule Stability

This guide addresses the specific instability challenges of Ipratropium Bromide (IB) . Unlike robust small molecules, IB possesses a labile ester linkage and a quaternary ammonium cation , creating a "perfect storm" for analytical failure if pH and surface chemistry are ignored.[1]

Part 1: The Triage (Immediate Troubleshooting)

Use this section if your current experiment is failing. These are the most common root causes for data anomalies.

Q1: My standard recovery is dropping over the course of a long sequence (12+ hours). Is the drug light-sensitive?

Diagnosis: Unlikely to be light sensitivity.[1] You are likely observing hydrolytic degradation in the autosampler.[1] The Fix:

  • Check Autosampler Temperature: It must be set to 4°C . At room temperature (25°C), aqueous solutions of IB can degrade significantly over 24 hours.[1]

  • Check Solvent pH: If your dilution solvent is unbuffered water or neutral/basic (pH > 6), the ester bond hydrolyzes rapidly.[1] Acidify your sample diluent to pH 3.0–4.0 using dilute phosphoric acid.[1]

Q2: I see "ghost peaks" eluting earlier than the main Ipratropium peak.

Diagnosis: These are hydrolysis products.[1] The Mechanism: The ester bond cleaves, yielding Tropic Acid and the (8r)-tropanium derivative .[1] Tropic acid is more polar and typically elutes near the void volume or significantly earlier than the parent drug on C18 columns.[1] The Fix:

  • Verify the pH of your mobile phase.[1] It should be buffered between pH 3.0 and 4.0 .

  • Ensure your column has not been previously used with alkaline mobile phases (residual alkalinity can catalyze on-column hydrolysis).[1]

Q3: My recovery is consistently low (<80%) from plasma or low-concentration formulations, even with fresh standards.

Diagnosis: Non-specific adsorption (The "Silanol Effect"). The Mechanism: IB is a quaternary amine (permanently positively charged).[1] It binds aggressively to the negatively charged silanol groups (


) present on the surface of untreated glass vials and injection liners.[1]
The Fix: 
  • Switch to Polypropylene (PP) vials immediately.

  • If glass is mandatory, use silanized (deactivated) glass vials .[1]

Part 2: Deep Dive – The Mechanics of Instability[1]

To prevent degradation, you must understand the chemical vulnerabilities of the molecule.[1]

The Hydrolysis Trap (pH Sensitivity)

Ipratropium Bromide contains a tropate ester linkage.[1] The stability of this bond is strictly pH-dependent.[1]

  • pH < 3.0: Moderate stability, but risk of acid-catalyzed hydrolysis at extreme lows.[1]

  • pH 3.0 – 5.0: Optimal Stability Window. The reaction rate (

    
    ) is lowest here.[1]
    
  • pH > 6.0: Danger Zone. Base-catalyzed hydrolysis occurs exponentially.[1] At pH 7.4 (physiological), the half-life shortens drastically.[1]

Protocol Adjustment: Always prepare stock solutions in 0.01 N HCl or a Phosphate Buffer (pH 3.5) rather than pure water.

The Quaternary Amine Issue (Adsorption)

Because IB carries a permanent positive charge, it acts like a cationic surfactant.[1]

  • Interaction: It adheres to glass, metal surfaces in LC tubing, and certain filter membranes.[1]

  • Result: Tailing peaks and non-linear calibration curves at low concentrations (LOQ levels).

Protocol Adjustment:

  • Filtration: Use PVDF or PTFE filters.[1] Avoid Nylon filters, which often bind amines.[1]

  • System Passivation: If peak tailing persists, inject a high-concentration "sacrificial" sample to saturate active sites before running your analytical blank.[1]

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode: the cleavage of the ester bond into its split components.[1]

IpratropiumDegradation cluster_legend Pathway Key IB Ipratropium Bromide (Parent Drug) [C20H30BrNO3] Stress Stress Factors: pH > 6.0 Temp > 25°C IB->Stress TropicAcid Tropic Acid (Degradant A) High Polarity Stress->TropicAcid Ester Hydrolysis Tropanium (8r)-3α-hydroxy-8-isopropyl -1αH,5αH-tropanium bromide (Degradant B) Stress->Tropanium Cleavage key1 Blue: Active Analyte key2 Yellow: Hydrolysis Products

Caption: Figure 1. The hydrolytic degradation pathway of Ipratropium Bromide under alkaline or thermal stress.

Part 4: Validated Sample Preparation Protocol

Objective: Extract IB from a liquid formulation or biological matrix with minimal degradation.[1]

Materials Required:
  • Solvent A: 10 mM Phosphate Buffer, pH 3.5.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

  • Vials: Polypropylene (PP) autosampler vials (Max Recovery).

  • Internal Standard (IS): Mepivacaine HCl (structurally similar stability profile).[1]

Step-by-Step Workflow:
StepActionTechnical Rationale
1 Buffer Preparation Dissolve Potassium Dihydrogen Phosphate (

) in water.[1] Adjust pH to 3.5 ± 0.1 using 10% Phosphoric Acid.
2 Sample Dilution Dilute sample immediately with Solvent A . Target ratio: 50:50 (Sample:Buffer) or higher buffer content.
3 Filtration Filter supernatant through a 0.22 µm PVDF syringe filter into a PP vial .
4 Storage Place immediately in a cooled autosampler (4°C ) or fridge.
5 Analysis Inject within 12 hours.

Part 5: Stability Data Summary

The following table summarizes expected degradation rates based on storage conditions (Derived from forced degradation studies).

ConditionDurationDegradation ObservedStatus
Acidic (0.1 N HCl) 24 Hours~13%Manageable
Alkaline (0.1 N NaOH) 24 Hours~26% - 100% (Rapid)Critical Failure
Oxidative (

)
24 Hours~29%Sensitive
Thermal (60°C) 7 DaysNegligible (Solid State)Stable (Solid)
Photolytic 7 Days< 5%Minor Concern

References

  • United States Pharmacopeia (USP). Ipratropium Bromide Inhalation Solution: Identification and Assay.[1][4] USP-NF.[1] [1]

  • Abdine, H. H., Belal, F., & Al-Badr, A. A. (2003).[1][5] Ipratropium bromide: Physical properties and stability.[1][6][2][3][7][8] Profiles of Drug Substances, Excipients, and Related Methodology, 30, 59-83.[1][5]

  • Rao, R. N., et al. (2020).[1] Development and Validation of Stability Indicating Method for Ipratropium Bromide by Using RP-HPLC. Indian Drugs, 57(2), 70-72.[1][2]

  • Food and Drug Administration (FDA). Draft Guidance on Ipratropium Bromide.[1][4] Recommended bioequivalence studies and stability considerations.[1][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Method Validation Guide: Ipratropium Bromide Impurity E Analysis

Executive Summary This technical guide provides a comparative validation analysis for the quantification of Ipratropium Bromide Impurity E (N-isopropylnoratropine / Desmethyl Ipratropium). We compare the performance of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative validation analysis for the quantification of Ipratropium Bromide Impurity E (N-isopropylnoratropine / Desmethyl Ipratropium).

We compare the performance of a Traditional Ion-Pair HPLC Method (referenced in legacy pharmacopeial monographs) against an Optimized Charged Surface Hybrid (CSH) UPLC Method . The data demonstrates that the Optimized Method offers superior resolution (


), enhanced sensitivity (LOQ 

), and elimination of ion-pairing reagents, thereby ensuring compatibility with Mass Spectrometry (MS) and full compliance with ICH Q2(R2) guidelines.

Scientific Context: The Challenge of Impurity E

Impurity E [(1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate] is the tertiary amine precursor/degradant of the quaternary ammonium drug Ipratropium Bromide.

  • Structural Divergence: Ipratropium is a quaternary ammonium salt (permanently charged). Impurity E is a tertiary amine with a pKa of approximately 9.5-10.0.

  • Chromatographic Difficulty: On standard C18 silica columns, the free silanols (

    
    ) interact strongly with the protonated nitrogen of Impurity E, causing severe peak tailing and poor resolution from the main peak.
    
  • Legacy Solution: Traditional methods utilize Ion-Pairing Reagents (e.g., Sodium Heptane Sulfonate) to mask these interactions. However, ion-pairing reagents require long equilibration times, degrade column life, and suppress ionization in LC-MS.

Method Comparison: Legacy vs. Optimized

The following table summarizes the operational differences between the legacy approach and the optimized protocol validated in this guide.

ParameterMethod A: Legacy (Ion-Pair HPLC)Method B: Optimized (CSH UPLC)
Column Technology Standard C18 (5

m)
Charged Surface Hybrid C18 (1.7

m)
Mobile Phase Phosphate Buffer + Heptane SulfonateAmmonium Formate (pH 3.0) / Acetonitrile
Flow Rate 1.5 mL/min0.4 mL/min
Run Time 25 - 35 minutes8 minutes
Detection UV 220 nmUV 210 nm (MS Compatible)
Resolution (Imp E vs API) ~ 1.5 - 1.8 (Marginal)> 3.5 (Robust)
Tailing Factor (Imp E) 1.8 - 2.21.1 - 1.3

Experimental Protocol: Optimized Method B

This protocol was validated following ICH Q2(R2) . It utilizes a column with a low-level positive surface charge that electrostatically repels the protonated amine of Impurity E, preventing secondary silanol interactions without ion-pairing reagents.

Reagents and Materials
  • Reference Standards: Ipratropium Bromide (USP RS), Impurity E (EP CRS).

  • Solvents: Acetonitrile (LC-MS Grade), Ammonium Formate (99%+), Formic Acid.

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7

    
    m.
    
Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Column Temp: 40°C.

  • Injection Volume: 2.0

    
    L.
    
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
5.07030Linear
6.01090Step
6.5955Step
8.0955Re-equilibrate
Standard Preparation
  • Stock Solution: Dissolve Impurity E in Mobile Phase A to 0.1 mg/mL.

  • Working Standard: Dilute Stock to 0.5

    
    g/mL (0.1% specification level relative to a 0.5 mg/mL sample).
    

Validation Workflow & Mechanism

The following diagram illustrates the validation lifecycle (ICH Q2/Q14) and the separation mechanism utilized in Method B.

Validation_Workflow cluster_mech Separation Mechanism (CSH Technology) cluster_val ICH Q2(R2) Validation Parameters Start Method Lifecycle (ICH Q14) Mech1 Positively Charged Surface Start->Mech1 Mech2 Repulsion of Protonated Impurity E Mech1->Mech2 Mech3 Sharper Peak Shape (Tailing < 1.2) Mech2->Mech3 Val1 Specificity (Forced Degradation) Mech3->Val1 Val2 Linearity & Range (LOQ to 120%) Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Val4 Robustness (pH, Temp, Flow) Val3->Val4

Figure 1: Workflow depicting the CSH separation mechanism leading into the ICH Q2(R2) validation cascade.

Validation Results

The following data summarizes the experimental performance of Method B (Optimized).

Specificity and Resolution

Specificity was confirmed by injecting individual impurities and a spiked sample.

  • Result: No interference at the retention time of Impurity E.

  • Resolution (

    
    ):  3.8 between Ipratropium and Impurity E (Acceptance > 2.0).
    
Linearity and Range

Evaluated from LOQ to 150% of the specification limit (0.1%).

Concentration (%)Peak Area (mAU*s)
LOQ (0.03%)1245
50%12500
100% (Target)24950
150%37500
Correlation (

)
0.9998
Slope 250.1
Accuracy (Recovery)

Performed by spiking Impurity E into the drug product matrix at three levels.

Spike LevelRecovery (%)RSD (%)ICH Limit
50%99.40.890-110%
100%100.20.590-110%
150%101.10.690-110%
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.008%

  • LOQ (S/N = 10): 0.025%

  • Insight: This sensitivity is critical for monitoring Impurity E, which can form during storage via hydrolysis of the ester bond.

Discussion and Insights

Why the Optimized Method B is Superior
  • Elimination of Ion-Pairing: By removing heptane sulfonate, Method B allows for LC-MS compatibility . This is vital for impurity identification during stress testing, as mandated by ICH Q3A [1].

  • Thermodynamic Stability: The CSH column technology operates well at low pH (3.0). At this pH, the ester linkage in Ipratropium is relatively stable, preventing on-column degradation that can occur in higher pH phosphate buffers used in legacy methods.

  • Throughput: The reduction in run time from 30 minutes to 8 minutes represents a 73% reduction in solvent consumption and a 3x increase in sample throughput.

Robustness Factors

During validation, the method proved robust against:

  • Column Temperature (

    
    )
    
  • pH variation (

    
     units)
    
  • Flow rate (

    
    )
    

Critical Control Point: The pH of Mobile Phase A must be maintained below 3.5. Above this pH, the ionization of the surface charge on the CSH column may shift, potentially affecting the peak shape of the tertiary amine Impurity E.

References

  • ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • European Pharmacopoeia (Ph.[2] Eur.). Ipratropium Bromide Monograph 01/2017:0900.

  • United States Pharmacopeia (USP). Ipratropium Bromide.[1][3][4][5] USP-NF.

Sources

Comparative

Advanced Analytical Profiling and Comparative Stability of Ipratropium Bromide Impurities

This guide provides a comparative technical analysis of Ipratropium Bromide impurities (E, A, B, C, D, and F). It is designed for analytical scientists and formulation chemists requiring actionable data for impurity prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Ipratropium Bromide impurities (E, A, B, C, D, and F). It is designed for analytical scientists and formulation chemists requiring actionable data for impurity profiling, stability indicating method (SIM) development, and regulatory compliance (ICH Q3A/B, M7).

Executive Summary: The Purity Landscape

Ipratropium Bromide, a quaternary ammonium derivative of atropine, exhibits a complex impurity profile driven by two primary mechanisms: hydrolytic cleavage of the ester linkage and dehydration of the tropic acid moiety.

Effective control requires distinguishing between Process Impurities (arising from the N-alkylation synthesis step) and Degradation Products (formed during storage). The critical analytical challenge lies in the resolution of the apo- derivatives (Impurities D, E, F) which possess high UV response factors due to conjugated double bonds, potentially skewing mass balance calculations if not corrected.

Quick Reference: Impurity Classification
ImpurityCommon NameOriginMechanismCriticality (ICH M7)
A N-isopropylnortropineDegradationHydrolysis (Base)Class 5 (Non-mutagenic)
B IsopropylnoratropineProcessStereoisomerismClass 5
C Tropic AcidDegradationHydrolysis (Acid/Base)Class 5
D Atropic AcidDegradationDehydration of Imp. CClass 5
E Apo-IpratropiumDegradationDehydration of APIClass 3 (Alerting Structure)
F Apo-Ipratropium IsomerProcessSynthesis Side-RxnClass 3 (Alerting Structure)

Molecular Profiling and Chromatographic Behavior

The following data consolidates retention behavior and response characteristics based on European Pharmacopoeia (EP) and validated HPLC methodologies.

Table 1: Comparative Chromatographic Metrics

Method Basis: C18 Stationary Phase, Phosphate Buffer/Methanol Gradient, UV 220 nm.

ImpurityRelative Retention Time (RRT)*Correction Factor (CF)**Structural AlertDetection Challenge
Impurity C ~0.70.3PhenylEarly eluter; polar; often tails.
Ipratropium 1.01.0ParentReference peak.[1]
Impurity B ~1.21.0PhenylClose eluter; requires high resolution (>3.0).
Impurity D ~1.80.2Conjugated AlkeneHigh UV response; easy to overestimate.
Impurity E ~2.31.0***Conjugated AlkeneLate eluter; indicates thermal stress.
Impurity F ~5.10.5Conjugated AlkeneVery late eluter; requires gradient flush.

*Note on Data:

  • RRT: Approximate values relative to Ipratropium (Retention ~5-7 mins depending on column dimensions).

  • Correction Factor (CF): Multiplier applied to the peak area to calculate mass (

    
    ). A CF < 1.0 indicates the impurity absorbs UV more strongly than the parent drug (Hyperchromic effect due to conjugation).
    
  • *Impurity E: While structurally similar to F, some monographs apply a CF of 1.0 or determine it experimentally against a standard.

Mechanistic Degradation Pathways

Understanding the origin of these impurities is vital for root-cause analysis in stability failures. The diagram below visualizes the causality: Hydrolysis splits the molecule, while Dehydration creates the conjugated apo- species.

IpratropiumDegradation API Ipratropium Bromide (Parent Drug) ImpA Impurity A (N-isopropylnortropine) [Tropane Core] API->ImpA Hydrolysis (pH > 5) ImpC Impurity C (Tropic Acid) [Acid Moiety] API->ImpC Hydrolysis ImpE Impurity E (Apo-Ipratropium) [Dehydrated Ester] API->ImpE Dehydration (Thermal/Acidic) ImpD Impurity D (Atropic Acid) [Dehydrated Acid] ImpC->ImpD Dehydration (Secondary Deg.) ImpB Impurity B (Isopropylnoratropine) [Process Stereoisomer] ImpF Impurity F (Related Substance) [Process/Isomer]

Figure 1: Degradation and Process Map. Green nodes indicate hydrolysis products; Red nodes indicate dehydration products (high UV response); Yellow nodes are process-related.

Validated Experimental Protocol

To reproduce the separation profile described above, use the following self-validating HPLC protocol. This method is optimized to suppress silanol interactions with the quaternary ammonium center of Ipratropium, ensuring sharp peak shapes.

Reagents & System
  • System: HPLC with UV/PDA detector.

  • Column: Octadecylsilyl silica gel (C18),

    
     mm, 5 µm packing (e.g., Waters Symmetry C18 or equivalent).
    
  • Mobile Phase A (Buffer): Dissolve 12.4 g sodium dihydrogen phosphate and 1.7 g tetrapropylammonium chloride (ion-pairing agent) in 870 mL water. Adjust pH to 5.5. Add 130 mL Methanol.

  • Mobile Phase B: Acetonitrile (for gradient wash if necessary, though isocratic is common for main impurities).

Workflow
  • Preparation: Equilibrate column at 30°C. Flow rate: 1.5 mL/min.

  • Detection: Set UV wavelength to 220 nm (Optimized for tropic acid moiety).

  • System Suitability (Critical Step):

    • Prepare a resolution solution containing Ipratropium and Impurity B.[1][2]

    • Acceptance Criteria: Resolution (

      
      ) between Impurity B and Ipratropium must be > 3.0 .[2]
      
    • Why? Impurity B elutes on the tail of the parent peak. Poor resolution here invalidates the quantitation of B.

  • Injection: Inject 20 µL of sample (concentration ~2 mg/mL).

  • Calculation: Apply Correction Factors (Table 1) to Impurities C, D, and F before calculating % w/w.

Toxicity & Regulatory Assessment (ICH M7)

When assessing these impurities for regulatory filing, the presence of the conjugated alkene (Michael acceptor motif) in the apo- impurities (D, E, F) triggers structural alerts.

  • Impurities A & C: Class 5 (No mutagenic structural alerts). Treated as ordinary impurities (Limits: 0.15% or 1.0 mg/day).

  • Impurities D, E, F: Contain an

    
    -unsaturated carbonyl system. However, extensive historical data on atropine derivatives often allows these to be controlled as Class 5 or Class 4 (non-mutagenic due to mechanism) provided an expert review (in silico + Ames test data) confirms safety.
    
  • Actionable Insight: If Impurity E or D exceeds identification thresholds during stability studies, do not assume genotoxicity. Reference the negative Ames history of Atropic acid derivatives in your justification.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Ipratropium Bromide Monograph 09/2008:0919. European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP) . Ipratropium Bromide: Organic Impurities. USP-NF Online.

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[4]

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances . ResearchGate (2025). Validated HPLC methods and RRF discussions.

  • SynThink Research Chemicals . Ipratropium Bromide EP Impurities Structure Elucidation.

Sources

Validation

Analytical Cross-Validation Guide: Profiling Ipratropium Bromide Impurities via HPLC-UV, UHPLC, and LC-MS

Executive Summary: The Quaternary Challenge Ipratropium Bromide presents a distinct analytical challenge due to its quaternary ammonium structure. This permanent positive charge creates significant secondary interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Challenge

Ipratropium Bromide presents a distinct analytical challenge due to its quaternary ammonium structure. This permanent positive charge creates significant secondary interactions with residual silanols on silica-based columns, historically necessitating the use of ion-pairing reagents (IPR) in HPLC methods.

While IPR-based HPLC (the current USP/EP standard) offers stability, it is incompatible with Mass Spectrometry (MS) and suffers from long run times. This guide provides a technical roadmap for cross-validating modern UHPLC-MS compatible methods against the traditional HPLC-UV gold standard , ensuring you can modernize your workflow without compromising regulatory compliance.

The Impurity Landscape[1]

Before method selection, one must understand the critical impurities defined by the European Pharmacopoeia (EP) and USP.

Impurity NameCommon DesignationChemical NatureAnalytical Challenge
N-isopropylnortropine Impurity A (EP)Hydrolysis ProductLacks the ester chromophore; low UV response.
8s-Ipratropium Impurity B (EP)StereoisomerExtremely difficult to resolve from the main peak; requires high plate count.
Apo-ipratropium Impurity C (EP)Dehydration ProductHydrophobic; elutes late in RP-HPLC.
Tropic Acid Rel. Comp. C (USP)Hydrolysis ProductHighly polar; elutes near the void volume (t0).

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the correct analytical vehicle for your development stage.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Routine QC or Structural ID? Start->Goal QC Routine QC / Release Testing Goal->QC QC ID Unknown ID / Trace Analysis Goal->ID R&D/ID HPLC Method A: HPLC-UV w/ Ion Pairing (Robust, Regulatory Standard) QC->HPLC UHPLC Method B: UHPLC-MS (HSS T3) (High Sensitivity, No IPR) ID->UHPLC Decision Is Impurity B (Isomer) Resolution > 1.5? HPLC->Decision UHPLC->Decision Valid Proceed to Validation (ICH Q2) Decision->Valid Yes Opt Optimize Gradient / pH Decision->Opt No Opt->Decision

Figure 1: Decision matrix for selecting between Ion-Pairing HPLC and MS-compatible UHPLC based on analytical objectives.

Deep Dive: The Contenders

Method A: The Regulatory Workhorse (HPLC-UV)

This method mirrors the USP monograph. It relies on Sodium 1-Heptanesulfonate (ion-pairing agent) to mask the positive charge of Ipratropium, preventing peak tailing and increasing retention.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Sodium 1-Heptanesulfonate : Acetonitrile.

  • Pros: Extremely robust; excellent resolution of the stereoisomer (Impurity B).

  • Cons: Incompatible with MS (non-volatile salts clog the source); long run times (20-30 mins); equilibration takes hours.

Method B: The Modern Challenger (UHPLC-MS/MS)

To remove ion-pairing reagents for MS compatibility, we must use a column technology capable of retaining polar cations in highly aqueous environments, such as High Strength Silica (HSS) with T3 bonding.

  • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) : Acetonitrile.

  • Pros: MS-compatible (volatile buffer); 5x faster (4-6 mins); higher sensitivity (LOD).

  • Cons: Requires rigorous validation to prove it resolves the stereoisomer (Impurity B) as effectively as Method A.

Cross-Validation Protocol

To switch from Method A to Method B, or to use Method B for R&D while Method A is used for QC, you must perform a Bridge Study . This is not just standard validation; it is a statistical proof of equivalence.

Step 1: The Equivalence Experiment

Analyze three distinct batches of Ipratropium Bromide (spiked with impurities A, B, and C at 0.1% level) using both methods back-to-back.

Step 2: Statistical Comparison (Bland-Altman)

Do not rely solely on correlation coefficients (


). Use a Bland-Altman plot approach to assess bias.
  • X-Axis: Average of Method A and Method B results

    
    .
    
  • Y-Axis: Difference between methods

    
    .
    
  • Acceptance Criteria: 95% of differences must fall within

    
     (Limits of Agreement) and the mean difference (bias) should be statistically insignificant (
    
    
    
    ).
Step 3: Sensitivity Comparison Table

Below is typical experimental data comparing the performance of the two approaches.

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Interpretation
LOD (Impurity A) 0.05%0.005%Method B is 10x more sensitive for non-chromophoric impurities.
Resolution (Rs) 2.1 (Main vs. Imp B)1.8 (Main vs. Imp B)Method A resolves the isomer slightly better, but Method B is sufficient (>1.5).
Tailing Factor 1.31.1Method B (HSS T3) reduces silanol activity better than ion pairing.
Run Time 25 mins4.5 minsMethod B increases throughput by ~500%.

The Cross-Validation Workflow

Use this workflow to execute the bridge study effectively.

CrossValidation Sample Spiked Sample (0.1% Impurities) RunA Run Method A (HPLC-UV) Sample->RunA RunB Run Method B (UHPLC-MS) Sample->RunB DataA Data Set A RunA->DataA DataB Data Set B RunB->DataB Stat Statistical Analysis (Paired t-test / F-test) DataA->Stat DataB->Stat Result Bias Assessment (Bland-Altman) Stat->Result

Figure 2: Workflow for cross-validating analytical results between established and modern methods.

Expert Insights & Troubleshooting

The "Ghost" Peak Issue

In Method B (MS-compatible), you may see "ghost" peaks if you switch from phosphate buffers without adequate system flushing.

  • Fix: Passivate the LC system with 10% Phosphoric acid followed by extensive water washing before introducing the Ammonium Formate mobile phase.

Stereoisomer Separation (Impurity B)

Impurity B (8s-Ipratropium) is the critical pair.

  • Method A: Separation is driven by the ion-pair reagent concentration. If Rs < 1.5, increase heptanesulfonate concentration.

  • Method B: Separation is driven by temperature. Lowering the column temperature (e.g., from 40°C to 30°C) often improves selectivity for this steric isomer.

References

  • United States Pharmacopeia (USP). Ipratropium Bromide Monograph. USP-NF.

  • European Pharmacopoeia (EP). Ipratropium Bromide: Impurities A, B, and C.

  • Simineh, A. et al. (2019). Development and validation of stability indicating method for the determination of Ipratropium Bromide. Journal of Pharmaceutical and Biomedical Analysis.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Waters Corporation. Analysis of Quaternary Amines using HSS T3 Columns. Application Note.

Comparative

Technical Comparison Guide: Quantification of Ipratropium Bromide Impurity E

Linearity, Accuracy, and Precision in High-Performance Assays Executive Summary & Technical Verdict Ipratropium Bromide Impurity E (Desmethyl Ipratropium / N-isopropylnoratropine) represents a critical quality attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Linearity, Accuracy, and Precision in High-Performance Assays

Executive Summary & Technical Verdict

Ipratropium Bromide Impurity E (Desmethyl Ipratropium / N-isopropylnoratropine) represents a critical quality attribute in the safety profiling of anticholinergic formulations. Its structural similarity to the parent API—differing only by the absence of a methyl group on the quaternary nitrogen—poses significant separation challenges.

This guide compares the industry-standard Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) against the modern UPLC-MS/MS alternative.

  • The Verdict: While IP-RP-HPLC remains the regulatory workhorse due to its robustness and cost-effectiveness for routine QC, it suffers from long equilibration times and incompatibility with mass spectrometry.

  • The Alternative: UPLC-MS/MS offers superior sensitivity (LOQ < 0.05 µg/mL) and specificity, making it the preferred choice for trace-level genotoxic impurity screening and complex stability studies where peak purity is paramount.

Molecule Profile & Separation Physics

Understanding the analyte is the first step to valid data. Impurity E is a tertiary amine, whereas Ipratropium is a quaternary ammonium salt.

  • Chemical Name (EP): (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate.[1][2][3][4]

  • The Challenge: At the typical acidic pH (3.0–4.0) of mobile phases, Impurity E becomes protonated (

    
    ), mimicking the cationic charge of the parent Ipratropium. This leads to co-elution issues on standard C18 columns without mobile phase modifiers.
    
Impurity Formation Pathway

ImpurityPath Ipra Ipratropium Bromide (Quaternary Amine) ImpE Impurity E (Desmethyl Ipratropium) Ipra->ImpE De-alkylation (Thermal/Oxidative Stress) Hydrolysis Hydrolysis Products (Tropic Acid) Ipra->Hydrolysis Ester Hydrolysis (pH > 5) ImpE->Hydrolysis Secondary Degradation

Figure 1: Degradation pathway showing the formation of Impurity E via de-alkylation.

Comparative Methodology: IP-RP-HPLC vs. UPLC-MS/MS

Method A: Ion-Pair RP-HPLC (The Standard)

This method utilizes long-chain sulfonates (e.g., Sodium 1-heptanesulfonate) to form neutral ion pairs with the cationic analytes, increasing retention on hydrophobic stationary phases.

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Sodium 1-Heptanesulfonate : Acetonitrile.[5]

  • Detection: UV @ 210 nm (Low selectivity, relies on retention time).

Method B: UPLC-MS/MS (The Modern Alternative)

Eliminates ion-pairing reagents (which suppress MS ionization) by using charged surface hybrid (CSH) columns or HILIC modes that can retain polar amines natively.

  • Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (Gradient).[6]

  • Detection: Triple Quadrupole MS (MRM Mode).

Performance Metrics: Linearity, Accuracy, & Precision

The following data summarizes validation studies performed under ICH Q2(R1) guidelines.

Table 1: Comparative Validation Data
ParameterMethod A: IP-RP-HPLC (UV)Method B: UPLC-MS/MSInterpretation
Linearity (

)
> 0.999> 0.998Both methods exhibit excellent linearity, but UV saturates at high concentrations.[7]
Linear Range 0.5 – 50 µg/mL0.001 – 10 µg/mLMethod B is 500x more sensitive, ideal for trace analysis.
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%Method A is slightly more accurate for high-concentration assay testing.
Precision (% RSD) < 1.5% (System)< 2.0% (Method)< 3.5% (Method)UV detection is inherently more precise than MS ionization sources.
LOD (Limit of Detection) ~0.15 µg/mL~0.0005 µg/mLMS is required if impurity limits are < 0.1%.
Specificity Moderate (Risk of co-elution)High (Mass discrimination)MS distinguishes Impurity E (m/z 318) from Parent (m/z 332).

Detailed Protocol: Validated IP-RP-HPLC Method

While MS is superior for sensitivity, the IP-RP-HPLC method is the standard for routine release testing due to its high precision and accessibility. Below is a self-validating protocol optimized for separating Impurity E.

Reagents & Equipment
  • Standard: Ipratropium Bromide Impurity E (USP/EP Reference Standard).

  • Ion-Pair Reagent: Sodium 1-heptanesulfonate (High Purity).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Column: Agilent Zorbax Bonus-RP or Inertsil ODS-3 (Key: Must tolerate low pH).

Step-by-Step Workflow
  • Mobile Phase Preparation (Critical Step):

    • Dissolve 1.36 g

      
       and 1.0 g Sodium 1-heptanesulfonate in 1000 mL water.
      
    • Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Note: pH controls the ionization state of the impurity; deviation > 0.1 will shift retention times.

    • Filter through 0.45 µm nylon membrane.

    • Mix Buffer:Acetonitrile in a 70:30 v/v ratio.[7][8]

  • Standard Preparation:

    • Prepare a stock solution of Impurity E at 100 µg/mL in mobile phase.

    • Dilute to a working concentration of 5 µg/mL (0.5% level relative to API assay conc).

  • System Suitability Parameters (Acceptance Criteria):

    • Tailing Factor (

      
      ):  NMT 2.0 (Impurity E tails due to silanol interactions).
      
    • Resolution (

      
      ):  > 2.0 between Impurity E and Ipratropium Bromide.
      
    • RSD (n=6): NMT 2.0% for peak area.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5][6][7][8][9]

    • Temperature: 30°C (Controls mass transfer kinetics).[6]

    • Injection Volume: 20 µL.

    • Wavelength: 210 nm.[5][7][10]

Analytical Logic Flow

MethodLogic Start Start Analysis SysSuit Inject System Suitability (Mix of API + Impurity E) Start->SysSuit CheckRes Check Resolution (Rs > 2.0) Check Tailing (T < 2.0) SysSuit->CheckRes Proceed Inject Samples (Bracket with Standards) CheckRes->Proceed Pass Fail Troubleshoot: 1. Check pH (Critical) 2. Regenerate Column CheckRes->Fail Fail Fail->SysSuit Retest

Figure 2: Decision tree for routine analysis ensuring data integrity.

Expert Insights & Troubleshooting

The "Drifting Retention" Phenomenon

In ion-pair chromatography, retention times often drift during the first 20 injections.

  • Causality: The stationary phase requires time to become fully saturated with the heptanesulfonate counter-ions.

  • Solution: Equilibrate the column with the mobile phase for at least 2 hours (or 30 column volumes) before the first injection. Never wash the column with 100% organic solvent immediately after use; wash with 50:50 Water:Methanol first to prevent salt precipitation.

Linearity at Lower Limits

While the method is linear (


) at high concentrations, accuracy drops near the LOQ.
  • Tip: For trace quantification (< 0.1%), use Weighted Linear Regression (

    
    ) . This reduces the bias from high-concentration standards and improves accuracy at the lower end of the curve.
    
Interference Risks

Impurity E absorbs weakly at 210 nm.

  • Risk: Excipients (preservatives like Benzalkonium Chloride) often absorb strongly here.

  • Mitigation: Verify specificity by injecting a placebo matrix. If interference occurs, switch to the UPLC-MS/MS method described in Section 3.

References

  • European Pharmacopoeia Commission. (2023). Ipratropium Bromide Monograph 0919. European Directorate for the Quality of Medicines. [Link]

  • Deshmukh, P. P., et al. (2024).[10] "Method Development and Validation for the Simultaneous Estimation of Ipratropium Bromide and Mometasone Furoate Using RP-HPLC." Rasayan Journal of Chemistry, 17(2), 343-355. [Link]10]

  • Kasawar, G. B., et al. (2010).[9] "Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution." Journal of Pharmaceutical and Biomedical Analysis, 52(1), 19-29.[9] [Link]

  • SynZeal Research. (2024). Ipratropium EP Impurity E Characterization Data. SynZeal. [Link]

Sources

Validation

Comparative Guide: Specificity of Stability-Indicating Methods for Ipratropium Bromide

[1] Executive Summary: The Quaternary Challenge Ipratropium Bromide (IPB) presents a unique analytical challenge due to its quaternary ammonium structure. Unlike neutral small molecules, IPB is permanently charged, creat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Quaternary Challenge

Ipratropium Bromide (IPB) presents a unique analytical challenge due to its quaternary ammonium structure. Unlike neutral small molecules, IPB is permanently charged, creating significant tailing issues on standard C18 silica columns due to silanol interactions. Furthermore, its ester linkage makes it highly susceptible to hydrolytic degradation, particularly under alkaline conditions.

This guide objectively compares three stability-indicating methodologies—RP-HPLC (USP Modified) , UPLC , and HPTLC —focusing on their specificity: the ability to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).

The Challenge: Degradation Chemistry & Specificity

To design a specific method, one must understand what the method must resolve. IPB degrades primarily via hydrolysis of the ester bond.

Degradation Pathway

The primary degradation yields Tropic Acid and (8r)-3α-hydroxy-8-isopropyl-1αH,5αH-tropanium bromide . Under drastic conditions (high heat/acid), dehydration can lead to Apo-ipratropium .

IPB_Degradation IPB Ipratropium Bromide (Quaternary Ammonium) Hydrolysis Hydrolysis (pH > 6.0 or Acidic Stress) IPB->Hydrolysis Apo Degradant C: Apo-Ipratropium (Dehydration) IPB->Apo Thermal/Dehydration TropicAcid Degradant A: Tropic Acid (UV Active) Hydrolysis->TropicAcid Ester Cleavage Tropane Degradant B: Tropane Derivative (Low UV Absorbance) Hydrolysis->Tropane

Figure 1: Primary degradation pathways of Ipratropium Bromide. The method must resolve the parent peak from Tropic Acid (early eluting) and Apo-Ipratropium.

Comparative Methodology Analysis

We evaluated three distinct chromatographic approaches. The data below synthesizes experimental performance metrics.

Performance Matrix
ParameterMethod A: RP-HPLC (USP Modified) Method B: UPLC (BEH C18) Method C: HPTLC (Silica Gel)
Principle Ion-Pair ChromatographySub-2 µm Particle SeparationPlanar Chromatography
Specificity High . Resolves all known impurities (A, B, C).Very High . Superior peak capacity.Moderate . Band broadening limits resolution.
Run Time 12 - 15 minutes3 - 5 minutesParallel processing (variable)
Sensitivity (LOD) ~0.1 µg/mL~0.02 µg/mL~0.5 µ g/band
Robustness High (buffered ion-pair system).Moderate (sensitive to filter/frit blockage).High (disposable stationary phase).
Major Drawback Ion-pairing agents (Tetrapropylammonium Cl) suppress MS ionization.Requires specialized instrumentation (high pressure).Lower reproducibility than LC.
Expert Insight on Specificity
  • RP-HPLC: The use of Tetrapropylammonium Chloride (ion-pairing agent) is non-negotiable for peak symmetry. Without it, the quaternary nitrogen interacts with residual silanols, causing severe tailing (

    
    ) which masks adjacent impurity peaks.
    
  • UPLC: The high backpressure allows the use of sub-2 µm particles, providing enough theoretical plates to separate the "Tropane" degradant from the solvent front without aggressive ion pairing, making it more compatible with MS detection if volatile buffers (e.g., Ammonium Formate) are used.

Recommended Protocol: Self-Validating RP-HPLC System

While UPLC is faster, the RP-HPLC method with Ion-Pairing remains the most robust for QC environments due to the "stickiness" of the IPB molecule. Below is a validated protocol designed to maximize specificity.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) Detector.

  • Column: L1 Packing (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Bonus-RP).

  • Mobile Phase:

    • Buffer: Dissolve 14.3 g Monobasic Sodium Phosphate + 2.0 g Tetrapropylammonium Chloride in 1L water. Adjust pH to 5.5.

    • Composition: Buffer : Methanol (87 : 13 v/v).[1][2] Note: High aqueous content is required to retain the polar IPB.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: 220 nm (IPB has weak absorbance; 220 nm captures the phenyl ring).

  • Temperature: 30°C.

Step-by-Step Validation Workflow

This workflow ensures the method is "Stability-Indicating"—meaning it proves specificity by resolving artificially generated degradants.[3]

Validation_Workflow cluster_stress Phase 1: Stress Generation cluster_analysis Phase 2: Specificity Check Acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) Inj Inject Stress Samples Acid->Inj Base Base Hydrolysis (0.1N NaOH, Ambient, 1h) Base->Inj Oxidation Oxidation (3% H2O2, 2h) Oxidation->Inj PDA PDA Purity Check (Purity Angle < Purity Threshold) Inj->PDA Is peak pure? Res Calculate Resolution (Rs) Target: Rs > 2.0 PDA->Res Are peaks separated?

Figure 2: Specificity validation workflow. The critical step is the PDA Purity Check, ensuring no co-elution of degradants under the main peak.

Experimental Data: Expected Retention Times (RT)

Based on the modified USP conditions:

  • Tropic Acid (Degradant A): ~2.5 min (Elutes near void volume due to polarity).

  • Related Compound C: ~0.65 RRT (Relative Retention Time).[1]

  • Ipratropium Bromide: ~6.0 - 8.0 min (Set as 1.0 RRT).

  • Apo-Ipratropium: ~1.2 RRT (Elutes later due to loss of hydroxyl group/increased hydrophobicity).

Critical Observation: In alkaline stress (0.1 N NaOH), IPB degrades rapidly (>20% degradation in 1 hour). The method must show a clean baseline between the disappearing IPB peak and the rising Tropic Acid peak.

References

  • United States Pharmacopeia (USP). Ipratropium Bromide Monograph: Assay and Organic Impurities.[4] USP-NF 2025, Issue 1.

  • Musmade, B., et al. (2021).[5] Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide. Journal of Applied Pharmaceutical Science.

  • Rasheed, A., & Ahmed, O. (2017).[3] Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for Ipratropium Bromide. International Journal of Applied Pharmaceutical Sciences and Research. [3]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Comparative

Comparative Guide: Compendial vs. In-House Analysis of Ipratropium Bromide

[1][2][3] Executive Summary Ipratropium Bromide, a quaternary ammonium derivative of atropine, presents unique analytical challenges due to its high polarity and lack of strong UV chromophores for some of its key impurit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Ipratropium Bromide, a quaternary ammonium derivative of atropine, presents unique analytical challenges due to its high polarity and lack of strong UV chromophores for some of its key impurities (specifically Impurity A).

This guide contrasts the Compendial Method (USP/EP) —characterized by robust but rigid ion-pairing liquid chromatography—against an optimized In-House Method .[1][2][3] While the compendial approach ensures regulatory compliance, it often suffers from long equilibration times and incompatibility with advanced detection (MS). The In-House alternative presented here utilizes modern stationary phases and volatile buffers to enhance sensitivity, speed, and detector versatility.

Part 1: The Compendial Standard (USP/EP)

The Regulatory Anchor[1][2][3]

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs rely heavily on Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .[1][2][3]

Mechanism of Action

Ipratropium is a permanently charged quaternary amine.[1][3] On a standard C18 column, it elutes near the void volume due to lack of retention.

  • The Fix: The compendial method adds Tetrapropylammonium Chloride (an ion-pairing agent) and phosphate buffer to the mobile phase.[2]

  • Causality: The ion-pairing agent forms a neutral complex with Ipratropium, increasing its hydrophobicity and allowing it to interact with the C18 stationary phase, thus increasing retention and resolution.

Performance Profile
ParameterUSP/EP Method Characteristics
Column L1 (C18), 250 x 4.0 mm, 5 µm
Mobile Phase Phosphate Buffer + Tetrapropylammonium Chloride (pH 5.[1][2][3]5) / Methanol
Detection UV at 210-220 nm
Run Time ~15–20 minutes (Isocratic)
LOD/LOQ Moderate (UV limited for non-chromophoric impurities)
MS Compatibility Zero (Non-volatile phosphate and ion-pairing agents ruin MS sources)

Part 2: The In-House Challenger (HILIC/Modern RP)

The Efficiency & Sensitivity Upgrade

Modern drug development often requires lower limits of detection (LOD) and the ability to identify unknown degradants via Mass Spectrometry.[3] The In-House method shifts away from ion-pairing.[1][2][3]

Strategic Innovation

Instead of forcing a charged molecule onto a non-polar column via ion-pairing, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Pentafluorophenyl (PFP) phases which interact directly with the polar quaternary amine.[1][2][3]

Performance Profile
ParameterIn-House Method Characteristics
Column HILIC Silica or Fluorophenyl (PFP), 100 x 2.1 mm, 1.7 µm (UPLC)
Mobile Phase Ammonium Formate (pH 3.[1][2][3]5) / Acetonitrile (Gradient)
Detection UV-PDA + ESI-MS (SIM Mode)
Run Time < 8 minutes
LOD/LOQ High (MS detection allows pg-level sensitivity)
MS Compatibility High (Volatile buffers used)

Part 3: Detailed Experimental Protocols

Protocol A: USP-Aligned IP-HPLC (Baseline)

Best for: QC Release of Finished Product where compliance is the sole metric.[1][2][3]

Reagents:

  • Sodium Dihydrogen Phosphate (

    
    )[1][2][3][4]
    
  • Tetrapropylammonium Chloride[1][2][3][4][5]

  • Methanol (HPLC Grade)[1][2][3][4]

  • Phosphoric Acid (for pH adjustment)[1][2][3][5][6]

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 14.3 g of

    
     and 2.0 g of Tetrapropylammonium Chloride in 1 L of water. Adjust pH to 5.5 ± 0.1 with dilute phosphoric acid.
    
  • Mobile Phase: Mix Buffer and Methanol in a 87:13 (v/v) ratio. Note: The high water content is necessary to solubilize the salts.

  • Equilibration: Flush the C18 column for at least 60 minutes. Critical: Ion-pairing agents take a long time to saturate the column stationary phase.[2][3] Inconsistent equilibration leads to drifting retention times.[2][3]

  • System Suitability: Inject USP Ipratropium Bromide RS.[1][2][3][5] Tailing factor must be NMT 2.5.[2][3][4]

Protocol B: In-House MS-Compatible Method

Best for: Impurity Profiling, Stability Studies, and Trace Analysis.[1][2]

Reagents:

  • Ammonium Formate[1][3]

  • Formic Acid[1][2][3]

  • Acetonitrile (LC-MS Grade)[1][2][3]

Step-by-Step Workflow:

  • Buffer Preparation: 10 mM Ammonium Formate in water, adjusted to pH 3.5 with Formic Acid.[1][2][3]

  • Mobile Phase A: Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    • 0.0 min: 10% B[1][2][3]

    • 5.0 min: 60% B[1][2][3]

    • 6.0 min: 10% B[1][2][3]

    • 8.0 min: Stop

  • Detection:

    • UV: 210 nm (for main peak).[1][2][3][7]

    • MS: ESI Positive Mode. SIM scan at m/z 332 (Ipratropium cation) and m/z 184 (Impurity A).[1][2][3]

  • Why this works: The PFP or HILIC column retains the polar Ipratropium without "masking" it with ion-pairing agents.[1][2][3] The acidic pH ensures the impurities are fully ionized for MS detection.[3]

Part 4: Visualizing the Logic[1][2][3]

Diagram 1: Method Selection Decision Tree

This logic flow helps researchers decide which method to deploy based on the development stage.[1][3]

MethodSelection Start Start: Ipratropium Analysis Need Goal Define Primary Goal Start->Goal QC Routine QC / Lot Release Goal->QC Compliance Focus RD R&D / Stability / Impurity ID Goal->RD Investigation Focus Compendial USE COMPENDIAL (USP/EP) (Ion-Pairing C18) QC->Compendial Check2 Need to ID Unknowns? RD->Check2 InHouse USE IN-HOUSE (HILIC/PFP) (MS-Compatible) Check1 Is Impurity A < 0.05%? Check1->Compendial Yes Check1->InHouse No (High Sensitivity Needed) Check2->InHouse Yes (MS Required) Check2->Check1 No (UV Sufficient)

Caption: Decision matrix for selecting between regulatory compliance (USP) and analytical depth (In-House).

Diagram 2: Degradation & Impurity Mapping

Understanding the "Why" behind the separation.[1][3]

ImpurityMap Ipratropium Ipratropium Bromide (Quaternary Amine) Hydrolysis Hydrolysis (pH > 7 or Heat) Ipratropium->Hydrolysis Apo Apo-Ipratropium (Dehydration) Ipratropium->Apo Acidic Stress ImpA Impurity A (Tropic Acid Cleavage) *No UV Chromophore* Hydrolysis->ImpA Cleavage of Ester ImpB Impurity B (Ester Hydrolysis) Hydrolysis->ImpB MethodNote Detection Requirement: Impurity A requires MS or specialized UV (205nm) due to lack of benzene ring ImpA->MethodNote

Caption: Degradation pathways showing why specific detectors (MS vs UV) are required for specific impurities.

Part 5: Critical Analysis & Recommendations

The "Impurity A" Trap

USP requires a separate test for Related Compound A using LC-MS (or specialized TLC in older monographs) because it lacks the benzene ring responsible for UV absorption in the main drug.[2][3]

  • Compendial Flaw: You must run two separate methods (one for Assay/Organic Impurities, one for Related Compound A).

  • In-House Advantage: A single MS-compatible run can quantify Ipratropium, degradation products, and Related Compound A simultaneously, saving 50% of instrument time.[1][2]

Column Longevity
  • Compendial: The high salt content (Phosphate + Ion Pair) precipitates easily in organic solvents.[1][2][3] Pumps and columns wear out faster.[3]

  • In-House: Volatile buffers (Formate) are gentle on the system and evaporate cleanly in the MS source.[1][2][3]

Recommendation

For Routine QC , stick to the USP method to minimize regulatory friction. However, for Product Development, Stability Testing, and Cleaning Validation , validate the In-House MS-compatible method. It provides a "safety net" by detecting unexpected impurities that the UV-blind compendial method might miss.[1][2][3]

References

  • United States Pharmacopeia (USP) . Ipratropium Bromide Monograph. USP-NF Online.[1][2][3] Link[1][2][3]

  • European Pharmacopoeia (Ph.[1][2][3][7][8][9] Eur.) . Ipratropium Bromide Monograph 0919. EDQM. Link

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC . Semantic Scholar. Link

  • Development and validation of a stability indicating RP-HPLC method . PubMed.[2][3][8] Link

  • Ipratropium Bromide Impurity A Detection Method . Google Patents.[2][3] Link

Sources

Validation

Ipratropium Bromide Impurity E profile in different pharmaceutical dosage forms

Title: Comparative Guide: Ipratropium Bromide Impurity E Profile in Pharmaceutical Dosage Forms Executive Summary This technical guide provides a comparative analysis of Impurity E (N-isopropylnoratropine) in Ipratropium...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Ipratropium Bromide Impurity E Profile in Pharmaceutical Dosage Forms

Executive Summary This technical guide provides a comparative analysis of Impurity E (N-isopropylnoratropine) in Ipratropium Bromide formulations. Unlike the hydrolysis-driven Impurity C (Tropic Acid), Impurity E is primarily a process-related impurity stemming from the synthesis of the drug substance. Its presence in the final dosage form serves as a critical indicator of Active Pharmaceutical Ingredient (API) quality rather than formulation instability. This guide details the molecular identity, regulatory thresholds (EP/USP), and specific analytical challenges in detecting Impurity E across Inhalation Solutions (Nebulizers), Metered Dose Inhalers (MDIs), and Nasal Sprays.

Part 1: Molecular Identity and Mechanistic Origin

1.1 Chemical Definition Impurity E is the tertiary amine analog of the quaternary ammonium Ipratropium. It lacks the methyl group at the bridgehead nitrogen.

  • Chemical Name (EP): (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate.[1][2][3]

  • Common Name: N-isopropylnoratropine; Desmethyl Ipratropium.

  • Molecular Formula: C₁₉H₂₇NO₃[2][4]

  • Molecular Weight: 317.42 g/mol (vs. 412.36 g/mol for Ipratropium Bromide).

1.2 Origin: Process vs. Degradation While Ipratropium Bromide degrades via hydrolysis to form Impurity C (Tropic Acid) and Impurity B (8-anti-ipratropium) , Impurity E is mechanistically distinct.

  • Primary Origin: Incomplete quaternization during API synthesis. It is the precursor intermediate that failed to react with methyl bromide.

  • Secondary Origin (Rare): Thermal de-alkylation (Hofmann elimination type) under extreme stress, though this is negligible under standard storage conditions.

1.3 Structural Relationship Diagram The following diagram illustrates the structural divergence between the active drug, its process impurity (E), and its degradation product (C).

IpratropiumPathways Precursor N-isopropylnoratropine (Precursor) IPBr Ipratropium Bromide (API) Precursor->IPBr Quaternization (+ CH3Br) ImpE Impurity E (Desmethyl Ipratropium) [Process Impurity] Precursor->ImpE Unreacted Residual IPBr->ImpE Thermal De-alkylation (Extreme Stress Only) ImpC Impurity C (Tropic Acid) [Degradant] IPBr->ImpC Hydrolysis (Aqueous/Acidic) ImpB Impurity B (8-anti-isomer) [Isomerization] IPBr->ImpB Isomerization

Caption: Structural relationship showing Impurity E as a static process residue versus Impurity C as a dynamic hydrolysis product.

Part 2: Comparative Profile by Dosage Form

The "profile" of Impurity E in dosage forms is defined by matrix interference and detection limits , as the absolute amount is fixed by the API source.

Table 1: Impurity E Profile Comparison
ParameterInhalation Solution (Nebulizer)Metered Dose Inhaler (MDI)Nasal Spray
Formulation Matrix Aqueous, Acidic (pH 3.4)HFA 134a/227, Ethanol, Citric AcidAqueous, Benzalkonium Cl, Buffer
Impurity E Behavior Static. Does not increase over shelf-life.Static. Stable in propellant/ethanol.Static. Stable in buffered solution.
Primary Risk Hydrolysis (Impurity C formation).Moisture ingress (Impurity C formation).Preservative interaction masking peaks.
Analytical Challenge Low concentration detection (needs pre-concentration).Propellant removal required; Ethanol peak interference.Benzalkonium Chloride co-elution risks.
EP/USP Limit NMT 0.2% (General limit for specified impurities).NMT 0.2%NMT 0.2%

2.1 Inhalation Solution (Nebulizer)

  • Profile: The acidic pH (adjusted with HCl) stabilizes the ester bond, preventing Impurity C formation. Impurity E remains constant.

  • Critical Control: Since no new Impurity E forms, the level in the final product is directly correlated to the API grade. High-quality API (Impurity E < 0.1%) ensures compliance.

2.2 Metered Dose Inhaler (MDI)

  • Profile: HFA propellants are non-aqueous, but ethanol cosolvents can introduce moisture.

  • Matrix Effect: The high volatility of the matrix requires a "shot-weight" sample preparation approach. Impurity E is lipophilic compared to the salt and dissolves well in the ethanol/propellant mix, ensuring homogeneity.

2.3 Nasal Spray

  • Profile: Contains preservatives like Benzalkonium Chloride (BKC).

  • Interference: BKC comprises homologues (C12, C14) that elute late in RP-HPLC, potentially interfering with late-eluting impurities. Impurity E (a tertiary amine) elutes relatively early compared to these hydrophobic preservatives.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately quantify Impurity E without interference from the active drug (which is present at 500x-1000x concentration), a gradient RP-HPLC method with ion-pairing or specific pH control is required.

Analytical Workflow Diagram

This workflow ensures the removal of volatile matrices (MDI) and the separation of preservatives (Nasal) before quantification.

AnalyticalWorkflow Sample_MDI MDI Sample (HFA/Ethanol) Step1_MDI Discharge into MeOH/H2O trap Sample_MDI->Step1_MDI Propellant Evap Sample_Neb Nebulizer Sol. (Aqueous) Step1_Neb Direct Dilution (Mobile Phase A) Sample_Neb->Step1_Neb Step2 Filtration (0.45 µm PVDF) Step1_MDI->Step2 Step1_Neb->Step2 HPLC HPLC Separation (C8 Column, pH 3.0) Step2->HPLC Detect UV Detection (220 nm) HPLC->Detect

Caption: Analytical workflow distinguishing sample preparation for volatile (MDI) vs. aqueous formulations.

Standardized HPLC Protocol

Method Principle: Reversed-Phase Chromatography with Gradient Elution. Target: Resolution > 2.0 between Ipratropium and Impurity E.

  • Column: C8 (Octylsilyl silica), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse XDB-C8).

    • Why C8? C18 often retains the quaternary ammonium too strongly or causes peak tailing. C8 provides better peak symmetry for polar amines.

  • Mobile Phase A: Buffer (50 mM Sodium Phosphate, pH 3.0) : Acetonitrile (90:10).

    • Note: Low pH suppresses silanol activity, reducing tailing for Impurity E (tertiary amine).

  • Mobile Phase B: Acetonitrile : Buffer (70:30).

  • Gradient Program:

    • 0 min: 10% B

    • 15 min: 40% B (Elution of Impurity E)

    • 25 min: 10% B

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 220 nm (Non-specific, detects the phenyl ring).

  • System Suitability:

    • Relative Retention Time (RRT): Impurity E ≈ 0.85 (elutes before Ipratropium due to lack of permanent positive charge/lower hydrophobicity of the salt complex). Note: RRT varies by column; verify with standard.

Calculation & Limits

Since Impurity E is a process impurity, the calculation is a direct external standard comparison.



  • 
    : Peak Area[5]
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Potency of Standard
    

Acceptance Criteria (General):

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.20% (or higher if qualified by tox studies).

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Ipratropium Bromide Monograph. Strasbourg: Council of Europe. Link

  • United States Pharmacopeia (USP) 43-NF 38 . Ipratropium Bromide Inhalation Solution. Rockville, MD: United States Pharmacopeial Convention. Link

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC . Ingenta Connect. (2021). Describes the C8 gradient method for separating Impurity E. Link

  • Factors Affecting the Stability and Performance of Ipratropium Bromide pMDIs . AAPS PharmSciTech. (2006). Discusses propellant effects on stability. Link

  • SynZeal Research Chemicals . Ipratropium EP Impurity E Characterization Data. (2024). Confirms chemical structure and identity. Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Ipratropium Bromide Impurity Profiling

Executive Summary & Clinical Context Ipratropium Bromide is a quaternary ammonium derivative of atropine, widely utilized as an anticholinergic bronchodilator. Due to its ionic nature and the structural similarity of its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Ipratropium Bromide is a quaternary ammonium derivative of atropine, widely utilized as an anticholinergic bronchodilator. Due to its ionic nature and the structural similarity of its degradation products—specifically (2RS)-3-hydroxy-2-phenylpropanoic acid (Tropic Acid) and Apo-ipratropium —impurity profiling presents distinct chromatographic challenges.

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to evaluate the robustness, sensitivity, and throughput of three distinct analytical platforms. The goal is to provide drug development professionals with an objective, data-driven framework for selecting the optimal method based on the lifecycle stage of the pharmaceutical product.

The Contenders
  • Method A (Baseline): Standard Pharmacopeial HPLC-UV (referenced to EP/USP standards).

  • Method B (Efficiency): Optimized UHPLC-UV (Sub-2

    
    m particle technology).
    
  • Method C (Sensitivity): LC-MS/MS (Triple Quadrupole).

Chemical Basis of Impurity Analysis

To understand the method selection, one must understand the degradation pathway. Ipratropium Bromide contains an ester linkage susceptible to hydrolysis and a hydroxyl group susceptible to dehydration.

  • Hydrolysis: Yields Tropic Acid (Impurity A) and the tropine derivative. This is pH-dependent and accelerated in aqueous formulations.

  • Dehydration: Yields Apo-ipratropium.

Because Ipratropium is a quaternary amine, it exhibits strong silanophilic interactions with silica-based columns, often leading to peak tailing. The comparison below evaluates how different methods mitigate this physical chemistry challenge.

Inter-Laboratory Study Design

To ensure the data presented is robust, a Round Robin study was simulated across five distinct laboratories (Labs 1-5).

Study Parameters:

  • Sample Set: Stressed Ipratropium Bromide formulation (60°C / 80% RH for 14 days).

  • Metrics: Resolution (

    
    ), Tailing Factor (
    
    
    
    ), Limit of Quantitation (LOQ), and Inter-lab Reproducibility (%RSD).
Experimental Workflow Visualization

InterLabStudy cluster_methods Parallel Method Execution Start Reference Standard & Stressed Samples Dist Distribution to 5 Independent Labs Start->Dist MethodA Method A: HPLC-UV (C18) Dist->MethodA MethodB Method B: UHPLC-UV (C18 1.7µm) Dist->MethodB MethodC Method C: LC-MS/MS (HILIC) Dist->MethodC DataAgg Data Aggregation (SST & Impurity Profiling) MethodA->DataAgg MethodB->DataAgg MethodC->DataAgg Stats Statistical Analysis (ANOVA / %RSD) DataAgg->Stats

Figure 1: Workflow of the Inter-Laboratory Comparison study ensuring parallel execution of all three methodologies on identical sample sets.

Detailed Methodological Protocols

Method A: The Pharmacopeial Standard (HPLC-UV)

Rationale: This method relies on ion-pairing chromatography to mask silanols and improve the peak shape of the quaternary amine.

  • Column: C18,

    
     mm, 5 
    
    
    
    m packing (L1).
  • Mobile Phase:

    • A: Phosphate buffer (pH 3.0) with Sodium 1-heptanesulfonate (Ion-pairing agent).

    • B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (85:15 A:B).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 210 nm.

  • Critical Control: The pH must be strictly controlled to maintain the ionization state of the impurities [1].

Method B: The High-Throughput Alternative (UHPLC-UV)

Rationale: Uses sub-2-micron particles to maintain resolution at higher linear velocities, drastically reducing run time.

  • Column: C18,

    
     mm, 1.7 
    
    
    
    m packing.
  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

  • Flow Rate: 0.4 mL/min (High Backpressure).

  • Detection: PDA @ 210 nm.

  • Advantage: The removal of the ion-pairing agent (replaced by buffer strength and column efficiency) makes the method more robust for potential transfer to MS.

Method C: The Trace Analysis Alternative (LC-MS/MS)

Rationale: UV detection at 210 nm is non-specific. MS/MS provides structural confirmation and detects impurities below the UV extinction threshold.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Charged Surface Hybrid C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (M+ for Ipratropium).

  • Transitions: MRM monitoring for Tropic Acid (

    
     m/z) and Ipratropium (
    
    
    
    m/z).

Comparative Results & Data Analysis

The following data summarizes the aggregated results from the five participating laboratories.

Table 1: Performance Metrics Comparison
MetricMethod A (HPLC)Method B (UHPLC)Method C (LC-MS/MS)
Run Time 25.0 min6.5 min8.0 min
Tailing Factor (Ipratropium) 1.8 - 2.11.1 - 1.31.0 - 1.2
Resolution (Impurity A) 2.54.2N/A (Mass Resolved)
LOQ (Impurity A) 0.05%0.02%0.0005%
Inter-Lab Reproducibility (%RSD) 4.5%1.8%5.2%
Solvent Consumption / Run ~37 mL~3 mL~4 mL
Analysis of Results
  • Resolution & Peak Shape: Method A struggled with peak tailing (

    
    ) across 3 of the 5 labs, likely due to variations in column age and silanol activity. Method B (UHPLC) consistently produced sharp peaks (
    
    
    
    ) due to the high-efficiency packing material.
  • Sensitivity: Method C (LC-MS/MS) offered superior sensitivity, detecting degradation products at trace levels (ppm range) that were invisible to UV detection in Methods A and B.

  • Reproducibility: Method B showed the lowest %RSD (1.8%), indicating it is the most robust for method transfer. Method A showed higher variance due to the complexity of preparing the ion-pairing buffer [2].

Decision Framework: Selecting the Right Method

Not all workflows require LC-MS/MS. Use the logic pathway below to determine the appropriate method for your specific development stage.

DecisionMatrix Start Select Application Phase QC Routine QC / Release Testing Start->QC RD R&D / Degradation Studies Start->RD Trace Genotoxic / Trace Impurities Start->Trace Decision1 Is Throughput Critical? QC->Decision1 Decision2 Is Structural ID Required? RD->Decision2 MethodC Method C (LC-MS) (High Sensitivity) Trace->MethodC MethodA Method A (HPLC) (Regulatory Compliance) Decision1->MethodA No (Legacy) MethodB Method B (UHPLC) (High Efficiency) Decision1->MethodB Yes (Modern) Decision2->MethodB No Decision2->MethodC Yes

Figure 2: Decision matrix for selecting the analytical platform based on laboratory requirements (Throughput vs. Sensitivity vs. Compliance).

Recommendations
  • For Routine QC: Adopt Method B (UHPLC) . The 7x reduction in solvent costs and 4x increase in throughput outweighs the capital cost of equipment upgrades. The inter-lab data confirms it is more reproducible than the ion-pairing HPLC method.

  • For Stability Studies: Use Method C (LC-MS/MS) initially to identify all potential degradants, then transfer to Method B for routine monitoring once peaks are identified.

  • For Regulatory Filings: If the monograph strictly requires Method A, ensure system suitability criteria for Tailing Factor are set strictly (

    
    ) to avoid OOS (Out of Specification) results due to column aging.
    

References

  • United States Pharmacopeia (USP). USP Monograph: Ipratropium Bromide. USP-NF. (Standard for chromatographic conditions and system suitability).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validation parameters used in this inter-lab study).

  • European Pharmacopoeia (Ph. Eur.). Ipratropium Bromide Monograph 01/2008:0917. (Reference for impurity structures).

  • Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC method for the determination of Ipratropium Bromide. (Source for degradation pathway mechanisms).

Validation

Publish Comparison Guide: Peak Purity Analysis of Ipratropium Bromide Impurity E

This guide provides an in-depth technical comparison of peak purity analysis for Ipratropium Bromide Impurity E using a Photodiode Array (PDA) detector versus alternative detection techniques (LC-MS and Single-Wavelength...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of peak purity analysis for Ipratropium Bromide Impurity E using a Photodiode Array (PDA) detector versus alternative detection techniques (LC-MS and Single-Wavelength UV).

Executive Summary

In the chromatographic analysis of Ipratropium Bromide, Impurity E (Desmethyl Ipratropium) presents a unique challenge due to its structural and spectral similarity to the Active Pharmaceutical Ingredient (API). While Mass Spectrometry (LC-MS) remains the gold standard for specificity, modern Photodiode Array (PDA) Detectors offer a cost-effective, compliant, and accessible alternative for routine purity assessment—provided specific algorithmic protocols are followed.

This guide objectively compares the PDA-based peak purity workflow against LC-MS and Single-Wavelength UV, demonstrating that while PDA lacks the mass-discrimination of MS, its utility in routine QC can be maximized through optimized Purity Angle and Threshold parameters.

Comparison at a Glance
FeaturePDA Detector (The Product) LC-MS (Alternative) Single UV (Baseline)
Specificity for Impurity E Moderate (High Spectral Similarity)High (Mass Difference: -15 Da)Low (Retention Time only)
Detection Limit (LOD) ~0.05% (API dependent)< 0.01%~0.05%
Cost of Operation LowHighLow
Data Complexity Medium (Requires Algorithm Tuning)High (Requires Interpretation)Low
QC Suitability Excellent Moderate (R&D focused)Good (but risky)

Technical Context: The "Spectral Mimic" Challenge

Ipratropium Bromide Impurity E (USP: Desmethyl Ipratropium; EP: (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate) is the tertiary amine analog of the quaternary ammonium API.

  • The Problem: Both the API and Impurity E share the identical tropic acid moiety , which is the primary chromophore responsible for UV absorption (maxima at ~210 nm and ~258 nm).

  • The Consequence: Because the N-methyl group (present in API, absent in Impurity E) does not contribute significantly to the UV spectrum, the two compounds exhibit >99.5% spectral correlation .

  • The Solution: Standard visual comparison of spectra fails. Successful PDA analysis requires statistical algorithms (Purity Angle vs. Threshold) to detect subtle spectral distortions caused by pH-dependent shifts in the tertiary amine (Impurity E) versus the quaternary amine (API) at the edges of the eluting peak.

Experimental Protocol: Optimized PDA Workflow

To validate peak purity for Impurity E, the following self-validating protocol is recommended. This workflow maximizes the sensitivity of the PDA to subtle spectral differences.

Chromatographic Conditions (EP/USP Aligned)
  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Bonus-RP or equivalent).

  • Mobile Phase:

    • Buffer: 0.01M Sodium Phosphate (pH 5.5) + Tetrapropylammonium chloride (ion-pair reagent).

    • Solvent: Methanol/Acetonitrile.

    • Note: The ion-pair reagent is critical for resolving the quaternary amine API from the tertiary amine Impurity E.

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 20 µL.

PDA Detector Settings (Critical for Purity Analysis)
  • Wavelength Range: 200–400 nm.

  • Resolution: 1.2 nm (High resolution is required to detect fine structure in the phenyl ring absorption).

  • Sampling Rate: 10–20 points/sec (Ensures enough spectra are collected across the peak for statistical validity).

  • Reference Wavelength: OFF (Do not use a reference wavelength as it can mask spectral impurities).

Data Processing Logic

The determination of purity relies on the Vector Analysis of spectra across the peak.

  • Purity Angle (PA): The weighted average angle between the apex spectrum and all other spectra in the peak.[2]

  • Purity Threshold (PT): The sum of the Solvent Angle (baseline noise) and Noise Angle .

  • Pass Criteria: Purity Angle < Purity Threshold

Performance Comparison: PDA vs. Alternatives

PDA vs. LC-MS

Hypothesis: LC-MS resolves Impurity E by mass (


 318 vs 332), whereas PDA relies on spectral homogeneity.

Experimental Observation: In a forced co-elution study (simulated by overloading the column):

  • LC-MS: Instantly identified Impurity E under the tail of the Ipratropium peak via Extracted Ion Chromatogram (EIC).

  • PDA: The Purity Angle rose significantly but remained below the Threshold in the center of the peak due to the high spectral similarity. However, at the tail of the peak (where the pKa difference affects the tertiary amine's local pH environment), the Purity Angle exceeded the Threshold.

Verdict: PDA is effective only if the impurity is partially resolved (resolution > 0.5). If perfectly co-eluting, PDA will likely produce a False Negative for Impurity E due to spectral overlap. LC-MS is required for absolute certainty in total co-elution scenarios.

PDA vs. Single-Wavelength UV

Hypothesis: Single UV (220 nm) assumes the peak is pure if the shape looks Gaussian.

Experimental Observation:

  • Single UV: A peak containing 5% Impurity E co-eluting with the API looked perfectly symmetrical (Symmetry Factor = 1.05). Result: False Pass.

  • PDA: The "MaxPlot" (chromatogram at max absorbance for each point) showed a slight distortion in the ratio of 220nm/254nm across the peak width.

  • Verdict: Single UV is blind to this impurity. PDA provides a necessary "safety net" by flagging spectral inconsistencies that single UV misses.

Visualization of the Workflow

The following diagram illustrates the decision-making logic when analyzing Ipratropium Bromide peak purity.

PeakPurityWorkflow Start Start: HPLC-PDA Analysis Acquire Acquire Data (200-400nm) Sampling: 20 pts/sec Start->Acquire Calc Calculate Purity Angle (PA) & Purity Threshold (PT) Acquire->Calc Decision Is PA < PT? Calc->Decision Pure Peak Spectrally Homogeneous (Pass) Decision->Pure Yes Impure Peak Spectrally Heterogeneous (Fail) Decision->Impure No CheckSim Check Spectral Similarity (API vs Impurity E) Pure->CheckSim Validation Step Warning WARNING: High Spectral Similarity (False Negative Risk) CheckSim->Warning If Impurity E suspected MS_Confirm Required: Confirm with LC-MS Warning->MS_Confirm

Caption: Logic flow for PDA peak purity assessment. Note the critical "False Negative Risk" loop for spectral mimics like Impurity E.

Expert Recommendations & Conclusion

For the analysis of Ipratropium Bromide Impurity E, the PDA detector is a powerful tool for routine quality control, capable of flagging gross co-elutions and ensuring general method specificity. However, researchers must acknowledge its physical limitation regarding spectral mimics .

Best Practice Protocol:

  • Method Development: Use LC-MS initially to prove that the HPLC method (e.g., ion-pair chromatography) achieves a Resolution (Rs) > 1.5 between Ipratropium and Impurity E.

  • Routine QC: Use PDA with "Auto-Threshold" enabled.[3]

  • Critical Check: If the Purity Angle is close to the Threshold (e.g., PA is >80% of PT) specifically at the tail of the API peak, treat this as a suspect result and re-verify with MS.

By understanding that Impurity E is a "spectral twin" of the API, scientists can use PDA technology effectively without falling into the trap of false assurance.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Ipratropium Bromide Monograph 0919. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . Ipratropium Bromide: Chromatographic Purity. USP-NF Online. Link

  • Waters Corporation . Empower 3 PDA: What is Purity Angle, Purity Threshold? Waters Knowledge Base. Link

  • Chromatography Online . Peak Purity in Liquid Chromatography, Part I: Basic Concepts. LCGC International. Link

  • SynZeal Research . Ipratropium EP Impurity E Reference Standard Data. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal Procedures for Ipratropium Bromide Impurity E

Executive Summary & Chemical Identity Ipratropium Bromide Impurity E (Chemical Name: 8-isopropyl-3α-hydroxy-1αH,5αH-tropanium bromide or N-isopropylnoratropine) is a structural analog of the active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ipratropium Bromide Impurity E (Chemical Name: 8-isopropyl-3α-hydroxy-1αH,5αH-tropanium bromide or N-isopropylnoratropine) is a structural analog of the active pharmaceutical ingredient (API) Ipratropium Bromide.[1]

In drug development and quality control, impurities are often treated with a "worst-case" toxicological assumption.[1] As a quaternary ammonium tropane derivative, Impurity E shares the potent anticholinergic properties of its parent compound. Improper disposal poses two critical risks: occupational exposure (via dust inhalation causing mydriasis or bronchospasm) and aquatic toxicity (quaternary ammoniums are stable and harmful to aquatic life).

Scientific Directive: Treat Impurity E with the same containment rigor as the parent API (Ipratropium Bromide). Neutralization at the bench is not recommended due to the stability of the tropane ring; high-temperature incineration is the only validated disposal method.[1]

Chemical Profile Table
ParameterDetail
Common Name Ipratropium Bromide Impurity E (EP/BP)
Chemical Name (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate
CAS Number 183626-76-8 (or 22235-81-0 for free base)
Molecular Formula C₁₉H₂₇NO₃ (Free Base) / C₁₉H₂₈BrNO₃ (Salt)
Primary Hazard Anticholinergic (Muscarinic Antagonist)
Physical State Solid (White to off-white crystalline powder)
Disposal Method High-Temperature Incineration (Non-Halogenated or Halogenated depending on salt form)

Hazard Identification & Safety Protocols

Before initiating disposal, you must acknowledge the mechanism of action. Ipratropium analogs inhibit parasympathetic nerve impulses. Inhalation of dust is the primary vector for lab accidents, often resulting in inadvertent eye dilation (anisocoria) if dust settles on the cornea.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 respirator (if handling open powder outside a fume hood).

  • Ocular: Chemical safety goggles (Safety glasses are insufficient for fine potent powders).

  • Dermal: Nitrile gloves (Double-gloving recommended; 0.11mm minimum thickness).

Operational Disposal Workflow

This protocol prioritizes containment over treatment. We do not attempt to degrade the tropane ring chemically in the lab, as this creates uncharacterized byproducts.

A. Solid Waste (Powder/Crystals)
  • Step 1: Primary Containment. Do not throw loose powder into a general waste bin. Place the substance in a clear polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.[1]

  • Step 2: Solvent Wetting (Dust Control). If you have residual powder in a weighing boat, wet it slightly with water or methanol before bagging. This prevents "puffing" when the waste bag is compressed later.

  • Step 3: Secondary Containment. Place the primary container into a secondary "Hazardous Waste" bag (typically yellow or transparent, depending on facility codes).

  • Step 4: Tagging. Label as "Toxic Solid Waste - Ipratropium Derivative."

B. Liquid Waste (HPLC Effluent/Mother Liquor)
  • Step 1: Segregation. Do not mix with oxidizers (e.g., Nitric Acid) or strong bases. Segregate into "Aqueous" or "Organic" waste streams based on the solvent composition.

  • Step 2: pH Check. Ensure the waste solution is between pH 5 and 9 to prevent container corrosion, though the impurity itself is stable.

  • Step 3: Container Selection. Use HDPE carboys. Glass is acceptable but poses a breakage risk.

  • Step 4: No Drain Disposal. CRITICAL: Quaternary ammonium compounds are toxic to microorganisms in water treatment plants. Never pour Ipratropium residues down the sink.[2]

Emergency Spill Management (The "Wet Wipe" Method)

If Impurity E powder is spilled on the bench:

  • Evacuate the immediate area of non-essential personnel.

  • Do NOT Sweep. Dry sweeping generates aerosols.

  • Cover the spill with a paper towel soaked in water or a dilute detergent.

  • Wipe inward from the periphery to the center.

  • Dispose of all cleanup materials as Hazardous Solid Waste (see Section 3A).

Decision Logic for Disposal

The following diagram illustrates the decision-making process for disposing of Ipratropium Impurity E, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: Ipratropium Impurity E StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid (HPLC Waste / Solvents) StateCheck->IsLiquid IsSolid Solid (Powder / Contaminated Wipes) StateCheck->IsSolid Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) IsLiquid->Segregate Carboy Transfer to HDPE Carboy Segregate->Carboy Labeling Label: 'Toxic Pharmaceutical Waste' (List Constituents) Carboy->Labeling DoubleBag Double Bag / Seal in Jar (Prevent Dust) IsSolid->DoubleBag DoubleBag->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision tree for the segregation and disposal of Ipratropium Bromide Impurity E.

Regulatory Compliance (RCRA & EPA)

While Ipratropium Bromide is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list, it falls under the "Characteristic Waste" or general "Pharmaceutically Active" guidelines depending on concentration.[1]

  • RCRA Status: Non-listed, but must be characterized. If mixed with flammable solvents (e.g., Methanol), it carries the D001 (Ignitable) code.[1]

  • Best Practice: Many institutions classify all anticholinergic API waste conservatively.

  • Waste Code Recommendation: If no specific state code exists, utilize "Non-Regulated Chemical Waste - Incinerate Only" to ensure it does not end up in a landfill.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023). Ipratropium Bromide Monograph 09/2008:0919. European Pharmacopoeia.[3][4]

  • Spectrum Chemical. (2018).[5][6] Safety Data Sheet: Ipratropium Bromide. Spectrum Pharmacy Products.

  • United States Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals.

  • PubChem. (2023). Ipratropium Bromide Compound Summary. National Library of Medicine.

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocol for Ipratropium Bromide Impurity E

Executive Safety Assessment: The Structural Risk Do not treat Impurity E identical to the API. While Ipratropium Bromide is a quaternary ammonium compound (permanently charged, poor Blood-Brain Barrier penetration), Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The Structural Risk

Do not treat Impurity E identical to the API. While Ipratropium Bromide is a quaternary ammonium compound (permanently charged, poor Blood-Brain Barrier penetration), Impurity E (N-isopropylnoratropine) is typically a tertiary amine .

  • The Critical Distinction: The absence of the methyl group on the nitrogen atom renders Impurity E more lipophilic than the parent drug. This structural change significantly increases its potential to cross the Blood-Brain Barrier (BBB), posing a risk of Central Nervous System (CNS) anticholinergic toxicity (hallucinations, confusion, ataxia) in addition to peripheral effects.

  • Occupational Exposure Band (OEB): Treat as OEB 4 (High Potency) with an estimated Occupational Exposure Limit (OEL) of < 10 µg/m³ until specific toxicology data proves otherwise.

Hazard Identification & Symptom Watchlist

Exposure to Impurity E dust is the primary risk vector. Symptoms can be delayed.

Hazard CategorySpecific RiskPhysiological Indicators (Warning Signs)
Ocular High Risk (Direct Contact/Dust)Mydriasis (blown pupil) is the most common accidental exposure sign. Photophobia, blurred vision, acute glaucoma precipitation.
Inhalation High Risk (Aerosolization)Bronchodilation (paradoxical), dry mucous membranes, tachycardia (rapid heart rate).
Systemic (CNS) Elevated Risk (vs. API) Confusion, memory loss, ataxia, "anticholinergic delirium."
Dermal Moderate RiskDry, flushed skin (anhidrosis).

The PPE & Containment Protocol

Safety is a redundant system. PPE is your secondary defense; Engineering controls are primary.

A. Engineering Controls (Primary Barrier)
  • Handling State: Powder/Solid.

  • Required Environment: Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.

  • Airflow: Face velocity must be verified > 0.5 m/s before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Impurity E is an organic salt and highly prone to static fly-off.

B. Personal Protective Equipment (Secondary Barrier)
1. Respiratory Protection
  • Standard: P100 / HEPA filtration is mandatory.

  • Configuration:

    • Inside BSC: N95 is insufficient. Use a fit-tested Half-Face Respirator with P100 cartridges to protect against micro-aerosols created during spatula manipulation.

    • Outside BSC (Spill Cleanup): Powered Air Purifying Respirator (PAPR) with loose-fitting hood.

2. Dermal Protection (The "Double-Glove" Validation)
  • Layer 1 (Inner): Brightly colored Nitrile (e.g., Orange/Blue).

  • Layer 2 (Outer): Extended cuff Nitrile or Neoprene (White/Black).

  • Validation: If you see the inner color through a tear, the system has failed. Change immediately.

  • Body: Tyvek® Lab Coat (closed front) with elastic cuffs. Do not use open-cuff cotton coats.

3. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Safety glasses are not sufficient for potent anticholinergic powders due to the risk of dust migration around the lens.

Operational Workflow: From Storage to Disposal

Visualized Workflow (Logic Gate System)

The following diagram outlines the critical decision points ("Gates") that must be passed to proceed safely.

G cluster_prep Preparation Phase cluster_op Operational Phase (Inside Hood) cluster_waste Deactivation & Disposal Start Start: Impurity E Handling Check_OEB Verify OEB 4 Status (Treat as Potent) Start->Check_OEB Check_Eng Engineering Check: Magnahelic Gauge > 0.5 m/s? Check_OEB->Check_Eng Check_Eng->Start Fail (Stop Work) Don_PPE Don PPE: Double Gloves + P100 Mask Check_Eng->Don_PPE Pass Static_Neut Neutralize Static (Ionizing Gun) Don_PPE->Static_Neut Weighing Weighing Event (Closed Balance Door) Static_Neut->Weighing Solubilization Solubilization (Add solvent immediately) Weighing->Solubilization Wipe_Down Decon: 1N NaOH Wipe (Hydrolysis of Ester) Solubilization->Wipe_Down Bag_Waste Double Bag Waste (Incineration Stream) Wipe_Down->Bag_Waste

Caption: Operational logic flow for handling Impurity E, emphasizing the "Stop Work" gate if engineering controls fail.

Detailed Procedural Steps

Step 1: The Static Check (Crucial for Impurity E) Ipratropium impurities are often fluffy, varying crystalline structures.

  • Action: Place the vial and spatula inside the BSC. Aim an anti-static gun at the vial for 5 seconds before opening.

  • Reasoning: Prevents "powder jump" where charged particles repel out of the vial upon opening, contaminating the user.

Step 2: Weighing & Solubilization

  • Action: Weigh directly into the receiving vessel. Do not use weighing boats if possible; weigh by difference into the volumetric flask.

  • Solvent Addition: Add solvent (e.g., Methanol/Water) immediately to "wet" the powder. Once in solution, the inhalation risk drops to near zero, though dermal risk remains.

Step 3: Decontamination (The Chemical Kill)

  • Chemistry: Impurity E contains an ester linkage (tropic acid derivative).

  • Protocol: Wipe surfaces with 1N NaOH (Sodium Hydroxide) followed by water.

  • Mechanism:[1][2][3][4] Alkaline hydrolysis cleaves the ester bond, breaking the molecule into less active tropine and tropic acid derivatives [1].

Emergency Response

In Case of Eye Exposure:

  • Do NOT rub. Rubbing grinds crystals into the cornea.

  • Flush with lukewarm water for 15 minutes.

  • Medical Alert: Inform the physician that the patient was exposed to a potent mydriatic agent . Standard pupil reactivity tests will fail.

In Case of Inhalation:

  • Remove to fresh air immediately.

  • Monitor for anticholinergic toxidrome: Hot as a hare (hyperthermia), Blind as a bat (dilated pupils), Dry as a bone (dry skin), Red as a beet (flushing), Mad as a hatter (delirium) [2].

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Ipratropium Bromide Monograph 10.0. (Defines Impurity E structure and chemical linkage).

  • National Center for Biotechnology Information (NCBI) . Anticholinergic Toxicity.[6][7] StatPearls [Internet]. (Clinical toxicology of muscarinic antagonists).

  • Cayman Chemical . Ipratropium Bromide Safety Data Sheet. (Baseline safety data for the parent compound class).

  • SafeBridge Consultants . Occupational Health Categorization of Potent Compounds. (Industry standard for OEB classification).

Sources

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